KCC2 Modulator-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H41N5O3 |
|---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
2-(2-cyclopropylmorpholin-4-yl)-4-[4-(4-hept-6-ynoxyphenyl)anilino]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C35H41N5O3/c1-4-5-6-7-8-20-42-29-17-13-26(14-18-29)25-11-15-28(16-12-25)36-33-30-22-40(24(2)3)34(41)32(30)37-35(38-33)39-19-21-43-31(23-39)27-9-10-27/h1,11-18,24,27,31H,5-10,19-23H2,2-3H3,(H,36,37,38) |
InChI Key |
AADJJNSQAHNAPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2=C(C1=O)N=C(N=C2NC3=CC=C(C=C3)C4=CC=C(C=C4)OCCCCCC#C)N5CCOC(C5)C6CC6 |
Origin of Product |
United States |
Foundational & Exploratory
KCC2 Modulator-1: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of KCC2 potentiators, exemplified by compounds such as KCC2 Modulator-1. The potassium-chloride cotransporter 2 (KCC2) is a crucial neuron-specific transporter responsible for maintaining low intracellular chloride concentrations, which is essential for the hyperpolarizing inhibitory effects of GABAergic neurotransmission in the mature central nervous system.[1][2] Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a promising therapeutic target.[1][3][4]
Discovery of KCC2 Potentiators: A High-Throughput Screening Approach
The identification of novel KCC2 potentiators, such as the conceptual this compound, typically originates from high-throughput screening (HTS) campaigns designed to identify small molecules that enhance KCC2 activity. These campaigns often utilize genetically engineered cell lines, such as HEK-293 cells, that stably or inducibly express KCC2.
A common screening strategy involves the use of a genetically encoded chloride sensor, like SuperClomeleon, which allows for the ratiometric fluorescent measurement of intracellular chloride concentration ([Cl⁻]i). A decrease in the fluorescence resonance energy transfer (FRET) signal of SuperClomeleon corresponds to a decrease in intracellular chloride, indicating KCC2-mediated chloride extrusion.
The HTS process can be summarized as follows:
-
Cell Plating: KCC2-expressing cells are plated in high-density microplates (e.g., 384-well plates).
-
Compound Addition: A diverse library of small molecules is added to the wells.
-
Chloride Gradient Establishment: The cells are subjected to a low-chloride buffer to create a chloride gradient that drives KCC2-mediated efflux.
-
Signal Detection: The change in fluorescence is monitored over time using a fluorescence plate reader. Compounds that increase the rate of chloride efflux are identified as potential KCC2 potentiators.
Positive hits from the primary screen are then subjected to a series of secondary assays to confirm their activity, determine their potency and efficacy, and assess their selectivity and mechanism of action.
Key Experimental Protocols
Detailed methodologies are crucial for the successful identification and characterization of KCC2 modulators.
Genetically Encoded Chloride Sensor (SuperClomeleon) Assay
This assay directly measures KCC2-mediated chloride efflux.
-
Principle: Utilizes the FRET-based chloride sensor SuperClomeleon to monitor changes in intracellular chloride concentration. An increase in KCC2 activity leads to a faster decrease in intracellular chloride, which is detected as a change in the YFP/CFP fluorescence ratio.
-
Cell Lines: HEK-293 cells stably co-expressing KCC2 and SuperClomeleon are commonly used.
-
Procedure:
-
Seed cells in 384-well plates and grow to confluence.
-
Wash cells with a low-chloride assay buffer to establish an outward chloride gradient.
-
Add test compounds at various concentrations.
-
Initiate chloride efflux by replacing the low-chloride buffer with a physiological chloride-containing buffer.
-
Measure the YFP and CFP fluorescence intensity over time using a plate reader.
-
Calculate the YFP/CFP ratio to determine the rate of chloride efflux.
-
Thallium (Tl⁺) Flux Assay
This is an alternative functional assay that measures the influx of thallium, a surrogate for potassium, which is co-transported with chloride by KCC2.
-
Principle: Measures the influx of Tl⁺ into cells using a Tl⁺-sensitive fluorescent dye. An increase in fluorescence indicates Tl⁺ influx, which is proportional to KCC2 activity.
-
Procedure:
-
Plate KCC2-expressing cells in 384-well plates.
-
Load cells with a Tl⁺-sensitive fluorescent dye.
-
Incubate cells with the test compound.
-
Add a solution containing Tl⁺ to initiate influx.
-
Measure the increase in fluorescence over time.
-
Surface Biotinylation Assay
This biochemical assay is used to determine if a compound affects the surface expression of KCC2.
-
Principle: Cell surface proteins are labeled with a biotinylation reagent. The cells are then lysed, and biotinylated proteins are captured using streptavidin beads. The amount of KCC2 in the surface fraction is then quantified by Western blotting.
-
Procedure:
-
Treat KCC2-expressing cells with the test compound.
-
Incubate the cells with a membrane-impermeable biotinylation reagent on ice.
-
Quench the reaction and lyse the cells.
-
Isolate biotinylated proteins using streptavidin-agarose beads.
-
Elute the proteins and analyze for KCC2 levels by Western blot.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for representative KCC2 potentiators discovered through these methodologies.
| Compound | Assay Type | Cell Line | Potency (EC₅₀/AC₅₀) | Efficacy | Reference |
| VU0500469 | Cl⁻ Efflux (SuperClomeleon) | HEK-293-KCC2 | 14.2 µM | Attenuates seizure-like activity | |
| VU0916219 | Cl⁻ Efflux (SuperClomeleon) | HEK-293-KCC2 | Improved potency over VU0500469 | N/A | |
| CLP257 | Cl⁻ Extrusion (Clomeleon) | NG108-15 | N/A | In vivo analgesia | |
| Prochlorperazine | Tl⁺ Influx | HEK-KCC2 | N/A | Alleviated spasticity in a rat model |
Synthesis of this compound
The chemical synthesis of a novel KCC2 modulator would be highly dependent on its specific chemical scaffold, which is identified during the HTS and subsequent medicinal chemistry efforts. For a hypothetical "this compound," the synthesis would follow established organic chemistry principles, likely involving a multi-step reaction sequence to build the core structure and introduce necessary functional groups for optimal activity and drug-like properties. The development of a synthetic route would aim for efficiency, scalability, and the ability to generate analogs for structure-activity relationship (SAR) studies.
Signaling Pathways and Mechanism of Action
KCC2 activity is tightly regulated by phosphorylation. The WNK-SPAK/OSR1 kinase cascade is a key inhibitory pathway that phosphorylates KCC2 at threonine residues T906 and T1007, leading to its inactivation. Conversely, dephosphorylation of these sites, or phosphorylation at other sites like serine S940, can enhance KCC2 activity.
KCC2 potentiators may act through various mechanisms:
-
Direct Activation: Binding directly to the KCC2 protein to allosterically enhance its transport function.
-
Increased Surface Expression: Promoting the trafficking of KCC2 to the plasma membrane or inhibiting its internalization.
-
Modulation of Regulatory Pathways: Inhibiting kinases (e.g., WNK, SPAK) or activating phosphatases that regulate KCC2 phosphorylation status.
The diagram below illustrates the key signaling pathway regulating KCC2 activity.
References
- 1. What are KCC2 modulators and how do they work? [synapse.patsnap.com]
- 2. What are KCC2 activators and how do they work? [synapse.patsnap.com]
- 3. Cation-Chloride Cotransporters KCC2 and NKCC1 as Therapeutic Targets in Neurological and Neuropsychiatric Disorders [mdpi.com]
- 4. INSIGHTS INTO THE EFFECTS OF KCC2 MODULATION ON EPILEPTIFORM ACTIVITY [ir.vanderbilt.edu]
Unraveling the Interaction: A Technical Guide to Identifying the KCC2 Modulator-1 Binding Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
The K-Cl cotransporter 2 (KCC2), a neuron-specific protein encoded by the SLC12A5 gene, is a critical regulator of intracellular chloride concentration, essential for the efficacy of inhibitory neurotransmission mediated by GABA and glycine.[1][2][3] Dysregulation of KCC2 function is implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a compelling target for therapeutic intervention.[4][5] The discovery of direct-acting small molecule modulators of KCC2, such as KCC2 Modulator-1, represents a significant advancement in the field. However, a comprehensive understanding of their mechanism of action necessitates the precise identification of their binding sites. This technical guide provides an in-depth overview of the experimental and computational methodologies that can be employed to elucidate the binding site of this compound, thereby facilitating structure-based drug design and the development of next-generation therapeutics.
KCC2 Structure and Potential Binding Pockets
A foundational understanding of the three-dimensional structure of KCC2 is paramount for any binding site identification effort. Recent advancements in cryogenic electron microscopy (cryo-EM) have provided high-resolution structures of human KCC2, revealing a dimeric architecture with each subunit comprising 12 transmembrane (TM) domains and two intracellular termini. These structures have unveiled an inward-facing conformation and an autoinhibitory mechanism involving an N-terminal peptide that occludes the cytosolic ion-conducting pathway.
Key structural features that may harbor binding sites for small molecule modulators include:
-
Transmembrane Domain Interfaces: The interfaces between the 12 TM helices create numerous grooves and pockets that are accessible from the lipid bilayer or the aqueous environment.
-
Extracellular and Intracellular Loops: The loops connecting the transmembrane helices, particularly the large extracellular loop between TM5 and TM6, present potential interaction surfaces.
-
Cytosolic N- and C-termini: These domains are rich in regulatory phosphorylation sites and protein-protein interaction motifs, suggesting they could also accommodate small molecule binders that allosterically modulate transporter function.
-
Ion-Binding Pockets: While a modulator might not directly compete with potassium and chloride ions, allosteric sites in close proximity to the two identified chloride binding sites (Cl1 and Cl2) and the potassium binding site could exist.
Experimental Approaches for Binding Site Identification
A multi-pronged experimental strategy is essential to definitively identify and characterize the binding site of this compound.
Structural Biology Methods
High-resolution structural techniques are the gold standard for visualizing protein-ligand interactions at an atomic level.
| Method | Principle | Advantages | Considerations |
| Cryo-Electron Microscopy (Cryo-EM) | Single-particle analysis of frozen-hydrated protein-ligand complexes to generate a 3D density map. | Well-suited for large membrane proteins like KCC2; does not require crystallization. | Resolution may be a limiting factor for visualizing small molecules; requires high protein stability in the presence of the ligand. |
| X-ray Crystallography | Diffraction of X-rays by a crystallized protein-ligand complex to determine the electron density map and atomic structure. | Can provide very high-resolution structures, offering detailed insights into binding interactions. | Obtaining well-diffracting crystals of membrane proteins can be challenging; the crystal packing may influence the observed conformation. |
Experimental Protocol: Cryo-EM of KCC2 in Complex with this compound
-
Protein Expression and Purification: Express full-length human KCC2 in a suitable system (e.g., HEK293 cells) and purify the protein using affinity chromatography, followed by size-exclusion chromatography to ensure homogeneity.
-
Complex Formation: Incubate purified KCC2 with a molar excess of this compound to ensure saturation of the binding site.
-
Vitrification: Apply the KCC2-modulator complex to cryo-EM grids and plunge-freeze in liquid ethane to create a thin layer of vitrified ice.
-
Data Collection: Collect a large dataset of particle images using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution density map of the complex.
-
Model Building and Refinement: Dock the atomic model of KCC2 into the cryo-EM map and build the structure of this compound into the corresponding density. Refine the entire complex structure.
Mutagenesis and Functional Assays
Site-directed mutagenesis coupled with functional assays can validate the importance of specific residues for modulator binding and activity.
Experimental Protocol: Alanine Scanning Mutagenesis
-
Candidate Residue Selection: Based on computational predictions (see Section 3) or structural data, identify putative binding site residues.
-
Site-Directed Mutagenesis: Generate a series of KCC2 mutants where each candidate residue is individually replaced with alanine.
-
Functional Characterization: Express wild-type and mutant KCC2 in a suitable cell line (e.g., HEK293 cells) and assess the effect of this compound on transporter activity using a functional assay.
Key Functional Assays:
| Assay | Principle | Readout |
| Thallium (Tl+) Influx Assay | KCC2 can transport Tl+ as a congener of K+. Tl+ influx is measured using a Tl+-sensitive fluorescent dye in a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR). | Change in fluorescence intensity over time. |
| Chloride (Cl-) Flux Assay | Utilizes a genetically encoded chloride sensor, such as SuperClomeleon, to monitor changes in intracellular chloride concentration in response to alterations in KCC2 activity. | Förster Resonance Energy Transfer (FRET) ratio change between a chloride-sensitive YFP and a chloride-insensitive CFP. |
A significant rightward shift in the dose-response curve or a reduction in the maximal effect of this compound for a particular mutant would implicate the mutated residue in the binding or mechanism of action.
Biophysical and Biochemical Methods
These techniques provide complementary evidence of direct binding and can help to map the interaction site.
| Method | Principle | Application |
| Photoaffinity Labeling | A photoreactive version of this compound is used to covalently crosslink to its binding site upon UV irradiation. | The labeled protein is then subjected to proteolytic digestion and mass spectrometry to identify the crosslinked peptide(s) and residue(s). |
| Ligand-Footprinting Mass Spectrometry (LiF-MS) | A peptide ligand with a cleavable, non-specific crosslinker is used to mark residues in close proximity to the binding site. | Provides information on the binding interface and can be used to guide computational docking. |
| Surface Plasmon Resonance (SPR) | Immobilized KCC2 is exposed to varying concentrations of this compound to measure binding kinetics (kon and koff) and affinity (KD). | Can be used to assess the impact of mutations on binding affinity. |
Computational Approaches for Binding Site Prediction
In the absence of experimental structural data of the complex, or to guide experimental design, computational methods can be employed to predict potential binding sites for this compound. A similar in silico approach has been used to predict the binding site of the KCC2 agonist VU0500469.
Binding Pocket Prediction
Algorithms are used to identify cavities and pockets on the surface of the KCC2 structure that are suitable for small molecule binding.
Workflow for Binding Pocket Prediction:
Caption: Workflow for computational binding pocket prediction.
Molecular Docking
Molecular docking simulations predict the preferred orientation and conformation of a ligand within a target protein's binding site.
Workflow for Molecular Docking:
Caption: Workflow for molecular docking simulations.
Signaling Pathways and Allosteric Modulation
KCC2 activity is tightly regulated by a complex network of signaling pathways, primarily involving phosphorylation and dephosphorylation of its intracellular domains. Key regulatory kinases include WNK/SPAK and PKC, while PP1 is a major phosphatase. It is plausible that this compound exerts its effects by binding to an allosteric site that influences these regulatory mechanisms.
KCC2 Regulatory Signaling Pathway:
Caption: Simplified KCC2 regulatory signaling pathway.
Experiments to investigate the interplay between this compound and these pathways could involve assessing the modulator's efficacy on KCC2 mutants where key phosphorylation sites (e.g., Thr906, Thr1007, Ser940) have been mutated to mimic a constitutively phosphorylated or dephosphorylated state.
Conclusion
The identification of the this compound binding site is a critical step in advancing our understanding of its mechanism of action and for the rational design of improved therapeutics. A synergistic approach, combining high-resolution structural biology, meticulous mutagenesis and functional studies, and insightful computational modeling, will be essential to comprehensively map this crucial interaction. The methodologies outlined in this guide provide a robust framework for researchers to unravel the molecular details of KCC2 modulation, ultimately paving the way for novel treatments for a host of debilitating neurological disorders.
References
- 1. Frontiers | NKCC1 and KCC2: Structural insights into phospho-regulation [frontiersin.org]
- 2. Chloride potassium symporter 5 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What are KCC2 modulators and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
KCC2 Modulator-1: A Technical Overview of Its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The K-Cl cotransporter 2 (KCC2), a neuron-specific ion transporter, is critical for maintaining low intracellular chloride concentrations, which is essential for the hyperpolarizing action of GABAergic and glycinergic neurotransmission. Dysfunction of KCC2 is implicated in a range of neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a compelling therapeutic target. This technical guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of a novel investigational agent, KCC2 Modulator-1.
This compound, identified as "Example 52" in patent WO2021180952A1, is a fused pyrimidine compound that has demonstrated activity as a KCC2 modulator.[1][2] This document will synthesize the available data on this compound, presenting its pharmacodynamic properties and the experimental methodologies utilized for its characterization.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the potentiation of KCC2 activity. The available data on its in vitro potency is summarized below.
In Vitro Potency
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound (Example 52) | Not Specified | Not Specified | EC50 | 0.146 µM | [1] |
Signaling Pathways and Mechanism of Action
KCC2 activity is intricately regulated by various signaling pathways, primarily through phosphorylation and dephosphorylation events. While the precise mechanism of action for this compound is not explicitly detailed in the available documentation, it is hypothesized to enhance KCC2-mediated chloride extrusion. The general regulatory pathways of KCC2 provide a framework for understanding its potential mechanisms.
Key kinases such as With-No-Lysine (WNK) kinases, Ste20-related proline-alanine-rich kinase (SPAK), oxidative stress-responsive kinase 1 (OSR1), and Protein Kinase C (PKC) are known to modulate KCC2 function through phosphorylation at specific residues. For instance, phosphorylation at serine 940 (S940) is associated with increased KCC2 activity, while phosphorylation at threonine 1007 (T1007) is inhibitory.
Caption: Simplified diagram of key kinases regulating KCC2 activity.
Experimental Protocols
The characterization of KCC2 modulators typically involves a variety of in vitro assays to determine their potency and mechanism of action. While the specific assay used for this compound is not detailed in the available information, the following are standard methodologies in the field.
Thallium Flux Assay
This high-throughput screening assay is a common method to assess the activity of cation-chloride cotransporters. It uses the flux of thallium (Tl+) ions as a surrogate for potassium (K+) flux.
Principle: KCC2 transports both K+ and Cl- out of the cell. In this assay, cells expressing KCC2 are loaded with a Tl+-sensitive fluorescent dye. The addition of Tl+ to the extracellular medium leads to its transport into the cell via KCC2, causing an increase in fluorescence. Potentiators of KCC2 will increase the rate of Tl+ influx and thus the fluorescent signal.
General Procedure:
-
Cell Culture: HEK-293 cells stably expressing KCC2 are cultured in a suitable medium.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye in a chloride-free buffer.
-
Compound Incubation: The test compound, such as this compound, is added at various concentrations.
-
Thallium Addition and Signal Detection: A solution containing thallium is added, and the fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is calculated to determine the activity of the compound.
Caption: A generalized workflow for a thallium flux assay.
Pharmacokinetics
Currently, there is no publicly available information on the in vivo pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) of this compound. Further studies are required to characterize its pharmacokinetic profile, which is crucial for its development as a therapeutic agent.
Conclusion
This compound is a novel, potent small molecule modulator of the KCC2 transporter. Its ability to enhance KCC2 activity, as demonstrated by its low micromolar EC50 value, suggests its potential as a therapeutic agent for neurological disorders characterized by impaired inhibitory neurotransmission. Further investigation into its detailed mechanism of action and in vivo pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate its therapeutic potential. The experimental protocols described herein provide a framework for the continued evaluation of this and other KCC2 modulators.
References
KCC2 Modulator-1 effects on chloride homeostasis
An In-depth Technical Guide on the Effects of KCC2 Modulators on Chloride Homeostasis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter essential for maintaining low intracellular chloride concentrations ([Cl⁻]i) in the mature central nervous system (CNS).[1][2] This low chloride environment is fundamental for the hyperpolarizing and inhibitory actions of GABAergic and glycinergic neurotransmission.[2] Dysfunction or downregulation of KCC2 is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, neuropathic pain, spasticity, and various neurodevelopmental disorders, making it a compelling therapeutic target.[1][3] This guide provides a comprehensive overview of the pharmacology of KCC2 modulators, with a focus on their effects on chloride homeostasis, the experimental protocols used for their evaluation, and the underlying signaling pathways.
The Role of KCC2 in Neuronal Chloride Homeostasis
In mature neurons, KCC2 utilizes the electrochemical gradient of potassium to extrude chloride ions from the cell. This process is crucial for establishing a low intracellular chloride concentration, which allows the activation of GABA-A and glycine receptors to induce a chloride influx, leading to hyperpolarization and synaptic inhibition. In contrast, during early development, higher intracellular chloride levels, maintained by the Na-K-2Cl cotransporter (NKCC1), cause GABAergic transmission to be depolarizing and excitatory. The developmental upregulation of KCC2 is a critical step for the maturation of inhibitory circuits in the brain.
A loss of KCC2 function in mature neurons leads to an accumulation of intracellular chloride, which can shift the GABAergic response from inhibitory to excitatory, contributing to neuronal hyperexcitability and the pathophysiology of various neurological disorders. Consequently, small molecules that can enhance or restore KCC2 activity—KCC2 potentiators or activators—represent a promising therapeutic strategy for these conditions.
Quantitative Data on the Effects of KCC2 Modulators
The evaluation of KCC2 modulators involves a range of quantitative assays to determine their efficacy and mechanism of action. While specific data for a single "KCC2 Modulator-1" is not available, the following table summarizes the key quantitative parameters typically measured for a novel KCC2 potentiator, such as the compound CLP257, which has been shown to restore impaired chloride transport.
| Parameter | Description | Typical Assay | Expected Effect of a KCC2 Potentiator | References |
| Intracellular Chloride Concentration ([Cl⁻]i) | Direct measurement of the chloride ion concentration within the neuron. | Genetically encoded fluorescent chloride sensors (e.g., SuperClomeleon). | Decrease in [Cl⁻]i. | |
| GABA-A Reversal Potential (EGABA) | The membrane potential at which the direction of GABA-A receptor-mediated current reverses. A more negative EGABA indicates stronger inhibition. | Gramicidin-perforated patch-clamp electrophysiology. | A hyperpolarizing (more negative) shift in EGABA. | |
| KCC2-mediated Ion Flux | Measurement of ion movement (typically a potassium surrogate like thallium or rubidium) through KCC2. | Thallium (Tl⁺) flux assays using fluorescent indicators. | Increased rate of ion flux. | |
| KCC2 Cell Surface Expression | Quantification of KCC2 protein levels at the plasma membrane, where it is active. | Surface biotinylation followed by Western blotting or immunocytochemistry. | Increased surface expression. | |
| Neuronal Excitability | Assessment of the propensity of a neuron to fire action potentials in response to stimuli. | Electrophysiological recordings of seizure-like activity in vitro. | Attenuation of hyperexcitability and seizure-like events. |
Key Experimental Protocols
The characterization of KCC2 modulators relies on a suite of specialized in vitro and cellular assays.
Thallium Flux Assay for KCC2 Activity
This is a widely used high-throughput screening method to functionally assess KCC2 activity.
-
Principle: Thallium (Tl⁺) acts as a surrogate for potassium (K⁺) and is transported by KCC2. The influx of Tl⁺ is measured using a fluorescent dye that is sensitive to Tl⁺, providing a readout of transporter activity.
-
Methodology:
-
Cell Culture: HEK-293 cells stably expressing KCC2 are commonly used.
-
Dye Loading: Cells are loaded with a Tl⁺-sensitive fluorescent dye. To isolate KCC2 activity, inhibitors for other transporters like NKCC1 (e.g., bumetanide) and Na⁺/K⁺-ATPase (e.g., ouabain) are often included.
-
Compound Incubation: Cells are incubated with the test modulator.
-
Stimulation and Measurement: A solution containing Tl⁺ is added to the cells, and the increase in fluorescence over time is measured using a fluorescence plate reader. An increased rate of fluorescence indicates enhanced KCC2 activity.
-
Chloride-Sensitive Fluorescent Protein Assays
These assays directly measure changes in intracellular chloride concentration.
-
Principle: Genetically encoded fluorescent sensors, such as SuperClomeleon, are expressed in cells. SuperClomeleon is a ratiometric indicator where the ratio of YFP to CFP fluorescence changes in response to chloride concentration.
-
Methodology:
-
Cell Line: HEK-293 cells are co-transfected with KCC2 and the SuperClomeleon sensor.
-
Chloride Loading: The intracellular chloride concentration is artificially raised by perfusing the cells with a high-potassium solution.
-
Modulator Application: The test compound is applied to the cells.
-
Chloride Extrusion: The extracellular solution is switched to a low-potassium solution to induce KCC2-mediated chloride extrusion.
-
Fluorescence Imaging: The YFP/CFP fluorescence ratio is measured over time. A faster return to baseline ratio in the presence of the modulator indicates enhanced KCC2-driven chloride extrusion.
-
Measurement of KCC2 Cell Surface Expression
Changes in KCC2 activity can be due to alterations in its expression at the plasma membrane.
-
Principle: Surface biotinylation uses a membrane-impermeable biotin reagent to label proteins on the cell surface. These labeled proteins can then be isolated and quantified.
-
Methodology:
-
Cell Treatment: Cultured neurons or KCC2-expressing cells are treated with the test compound.
-
Biotinylation: Cells are incubated on ice with a biotinylation reagent (e.g., sulfo-NHS-SS-biotin) to label surface proteins.
-
Cell Lysis and Isolation: The reaction is quenched, and the cells are lysed. Biotinylated proteins are isolated using streptavidin-coated beads.
-
Quantification: The amount of isolated KCC2 is quantified by Western blotting. An increase in biotinylated KCC2 indicates enhanced surface expression.
-
Visualizations of Pathways and Protocols
KCC2 Regulatory Signaling Pathway
The function of KCC2 is tightly regulated by a complex network of signaling pathways, primarily through phosphorylation and dephosphorylation events that control its transport activity and membrane trafficking.
Caption: Regulation of KCC2 activity by phosphorylation.
Experimental Workflow for KCC2 Modulator Assessment
A typical workflow for identifying and characterizing a novel KCC2 potentiator.
Caption: Workflow for KCC2 modulator discovery and validation.
Logical Relationship of KCC2 Modulation on Neuronal Function
This diagram illustrates the downstream consequences of enhancing KCC2 activity on neuronal inhibition.
Caption: Mechanism of action for KCC2 potentiators.
Conclusion
The modulation of KCC2 activity presents a significant opportunity for the development of novel therapeutics for a wide array of neurological disorders characterized by impaired inhibitory neurotransmission. Enhancing KCC2-mediated chloride extrusion can restore the strength of GABAergic and glycinergic inhibition, thereby normalizing neuronal excitability. The experimental protocols and quantitative assays detailed in this guide provide a robust framework for the discovery, characterization, and validation of new KCC2 modulators, paving the way for innovative treatments for debilitating CNS conditions.
References
KCC2 Modulator-1: A Technical Guide to its Role in GABAergic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The K-Cl cotransporter 2 (KCC2), a neuron-specific cation-chloride cotransporter, is a critical regulator of intracellular chloride ([Cl⁻]i) concentration in the mature central nervous system. By actively extruding chloride ions, KCC2 establishes and maintains a low [Cl⁻]i, which is fundamental for the hyperpolarizing and inhibitory actions of GABAergic neurotransmission.[1] Dysregulation of KCC2 function is implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a compelling therapeutic target.[2][3] This technical guide provides an in-depth overview of a representative KCC2 potentiator, herein referred to as KCC2 Modulator-1 (exemplified by the well-characterized compound VU0500469), its mechanism of action, and its impact on GABAergic signaling pathways. We present detailed experimental protocols for assessing KCC2 modulation and summarize key quantitative data to facilitate further research and drug development in this area.
Core Concepts: KCC2 and the GABAergic Switch
In the mature brain, the neurotransmitter γ-aminobutyric acid (GABA) primarily mediates fast synaptic inhibition by activating GABAA receptors, which are ligand-gated chloride channels. The direction of chloride flow through these channels, and thus the nature of the GABAergic response, is dictated by the electrochemical gradient for chloride. KCC2 is the primary driver for chloride extrusion in mature neurons, ensuring a low intracellular chloride concentration. This low [Cl⁻]i is essential for the hyperpolarizing (inhibitory) effect of GABA.[1]
Conversely, in early development, KCC2 expression is low, while the Na-K-2Cl cotransporter 1 (NKCC1), a chloride importer, is more active. This results in a higher [Cl⁻]i, causing GABAergic signaling to be depolarizing and, in some instances, excitatory. The developmental upregulation of KCC2 is a key event that orchestrates the "GABAergic switch" from excitatory to inhibitory.[4]
This compound: Mechanism of Action
This compound represents a class of small molecules that enhance the activity of the KCC2 transporter. These potentiators can increase the rate of chloride extrusion from neurons, thereby promoting a more hyperpolarized GABA reversal potential (EGABA) and strengthening GABAergic inhibition. The precise mechanism of action for compounds like VU0500469 involves direct potentiation of KCC2-mediated ion transport. This enhancement of KCC2 function is a promising therapeutic strategy for conditions associated with impaired GABAergic inhibition and neuronal hyperexcitability.
Quantitative Data on this compound (VU0500469)
The following tables summarize the quantitative effects of the KCC2 potentiator VU0500469 on KCC2 activity in HEK-293 cells, a common model system for studying ion transporter function.
Table 1: Effect of VU0500469 on KCC2-Mediated Chloride Flux
| Assay | Cell Type | Compound | Concentration | Effect |
| Chloride Flux (SuperClomeleon) | HEK-293 (with KCC2) | VU0500469 | 15 µM | Significant increase in Cl⁻ efflux |
| Chloride Flux (SuperClomeleon) | HEK-293 (without KCC2) | VU0500469 | 15 µM | No significant effect |
Table 2: Effect of VU0500469 on KCC2-Mediated Thallium Influx
| Assay | Cell Type | Compound | Concentration | Effect |
| Thallium Influx | HEK-293 (with KCC2) | VU0500469 | 15 µM | Significant increase in Tl⁺ influx |
| Thallium Influx | HEK-293 (without KCC2) | VU0500469 | 15 µM | No significant effect |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function and modulation of KCC2.
Protocol 1: Thallium Flux Assay for KCC2 Activity
This high-throughput screening-compatible assay measures KCC2 activity by using thallium (Tl⁺) as a surrogate for K⁺. The influx of Tl⁺ is detected by a fluorescent dye.
Materials:
-
HEK-293 cells stably or transiently expressing KCC2
-
Black-walled, clear-bottom 96- or 384-well plates
-
Tl⁺-sensitive fluorescent dye (e.g., Thallos-AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Stimulus solution containing Tl⁺ and K⁺
-
Test compounds (e.g., this compound)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Plate KCC2-expressing HEK-293 cells in black-walled microplates and incubate overnight.
-
Dye Loading: Remove the growth medium and load the cells with a Tl⁺-sensitive fluorescent dye according to the manufacturer's instructions (e.g., 45-60 minutes at 37°C).
-
Compound Incubation: Wash the cells with Assay Buffer and then incubate with the test compound (this compound) or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.
-
Signal Detection: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.
-
Stimulation: Add the Tl⁺-containing stimulus solution to initiate the transport reaction.
-
Data Acquisition: Immediately begin kinetic fluorescence measurements.
-
Data Analysis: Calculate the initial rate of fluorescence increase (Vmax) or the area under the curve (AUC). Normalize the data to the vehicle control. Determine the EC₅₀ value by fitting the concentration-response data to a sigmoidal curve.
Protocol 2: Western Blotting for KCC2 Expression and Phosphorylation
This technique is used to assess the total protein levels of KCC2 and its phosphorylation status at key regulatory sites, which can provide insights into its activity state.
Materials:
-
Cultured neurons or tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total KCC2, phospho-specific KCC2, loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the KCC2 modulator as required. Wash cells with ice-cold PBS and lyse in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total KCC2 or a phospho-specific KCC2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an ECL substrate. Detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Protocol 3: Gramicidin-Perforated Patch-Clamp Electrophysiology for EGABA Measurement
This electrophysiological technique allows for the measurement of GABA-A receptor-mediated currents (and thus the GABA reversal potential, EGABA) without disrupting the endogenous intracellular chloride concentration.
Materials:
-
Cultured neurons
-
Recording chamber and perfusion system
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes (3-5 MΩ)
-
Internal solution containing gramicidin (e.g., 50-100 µg/mL)
-
External solution (e.g., artificial cerebrospinal fluid)
-
GABA-A receptor agonist (e.g., GABA or muscimol)
Procedure:
-
Pipette Preparation: Back-fill the patch pipette with the gramicidin-containing internal solution.
-
Seal Formation: Approach a neuron and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Perforation: Monitor the access resistance. The gramicidin will form pores in the membrane patch, allowing for electrical access to the cell interior. This process typically takes 15-40 minutes.
-
EGABA Measurement:
-
In voltage-clamp mode, hold the neuron at various potentials.
-
Locally apply a brief pulse of a GABA-A receptor agonist.
-
Measure the peak amplitude of the elicited current at each holding potential.
-
Plot the current-voltage (I-V) relationship. The reversal potential (where the current is zero) is EGABA.
-
-
Compound Application: After establishing a baseline EGABA, perfuse the chamber with the external solution containing the KCC2 modulator.
-
Repeat Measurement: Re-measure EGABA after compound application to determine its effect. A negative shift in EGABA indicates enhanced KCC2 activity.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Simplified GABAergic signaling pathway at a mature synapse.
Caption: Experimental workflow for the discovery and validation of KCC2 modulators.
Caption: Logical flow of how KCC2 potentiation impacts GABAergic signaling.
Conclusion
KCC2 stands as a pivotal regulator of neuronal chloride homeostasis and a key determinant of inhibitory synapse function. Its dysfunction is increasingly recognized as a central mechanism in a variety of neurological disorders. The development of specific pharmacological modulators of KCC2, such as the potentiator class represented by "this compound," holds significant promise for therapeutic intervention. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to advance the understanding and therapeutic targeting of KCC2 in the pursuit of novel treatments for disorders of neuronal hyperexcitability. Future research will be crucial to further elucidate the intricate regulatory networks governing KCC2 and to translate the potential of KCC2 modulators into clinical applications.
References
In-Depth Technical Guide: Initial Characterization of KCC2 Modulator-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for maintaining low intracellular chloride concentrations. This function is essential for the hyperpolarizing action of GABAergic and glycinergic neurotransmission in the mature central nervous system. Dysregulation of KCC2 is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders. Consequently, KCC2 has emerged as a promising therapeutic target for restoring inhibitory tone in the brain. This document provides a detailed technical overview of the initial characterization of KCC2 Modulator-1 , a novel positive allosteric modulator of KCC2.
Core Compound Information
This compound, also referred to as "Example 52" in patent WO2021180952 A1, is a fused pyrimidine compound identified for its potential to enhance KCC2 activity.[1]
Quantitative Data Summary
The primary in vitro potency of this compound was determined using a thallium influx assay, a common method for assessing the activity of potassium channels and transporters.
| Parameter | Value | Assay Type | Cell Line |
| EC50 | 0.146 µM | Thallium (Tl+) Influx Assay | HEK293 cells overexpressing KCC2 |
Table 1: In Vitro Potency of this compound. [1]
Experimental Protocols
Thallium (Tl+) Influx Assay for KCC2 Activity
This assay measures the influx of thallium ions, a surrogate for potassium ions, through the KCC2 transporter. An increase in Tl+ influx in the presence of a test compound indicates positive modulation of KCC2 activity.
Materials:
-
HEK293 cells stably overexpressing human KCC2
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Thallium-sensitive fluorescent dye (e.g., Thallos, FluxOR™)
-
Stimulant solution containing Tl+ and K+
-
This compound (or other test compounds)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Plating: Seed HEK293-KCC2 cells into 96- or 384-well black-walled, clear-bottom microplates and culture until a confluent monolayer is formed.
-
Dye Loading: Remove culture medium and load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 1 hour at 37°C.
-
Compound Incubation: After dye loading, wash the cells with assay buffer and then incubate with various concentrations of this compound for a predetermined period (e.g., 10-30 minutes) at room temperature or 37°C.
-
Signal Measurement: Place the plate in a microplate reader. Establish a baseline fluorescence reading.
-
Stimulation and Detection: Inject the Tl+/K+ stimulant solution into each well and immediately begin measuring the fluorescence intensity over time. The increase in fluorescence corresponds to the influx of thallium into the cells.
-
Data Analysis: The rate of fluorescence increase (slope) or the peak fluorescence intensity is used to determine KCC2 activity. The data is then normalized to a vehicle control (e.g., DMSO) and a positive control (if available). The EC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow
KCC2 Modulation and Downstream Effects
KCC2 activity is tightly regulated by a complex network of signaling pathways. The primary mechanism of KCC2 function is the co-transport of K+ and Cl- ions out of the neuron, driven by the potassium gradient. This process is crucial for maintaining a low intracellular chloride concentration, which allows for the hyperpolarizing effect of GABAA receptor activation.
Caption: this compound enhances KCC2 activity, leading to reduced neuronal excitability.
Experimental Workflow for KCC2 Modulator Characterization
The initial characterization of a novel KCC2 modulator like this compound typically follows a structured workflow, from primary screening to more detailed functional and mechanistic studies.
Caption: A typical workflow for the discovery and characterization of a KCC2 modulator.
Conclusion
This compound is a potent, small molecule enhancer of the KCC2 transporter. Its initial characterization through in vitro assays demonstrates significant potential for modulating neuronal excitability. Further investigation into its selectivity, mechanism of action, and in vivo efficacy is warranted to fully elucidate its therapeutic potential for the treatment of neurological disorders associated with KCC2 dysfunction. This document provides a foundational guide for researchers and drug developers interested in the continued exploration of this and similar compounds.
References
Methodological & Application
Application Notes and Protocols for KCC2 Modulator-1 In Vitro Chloride Flux Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
The K-Cl cotransporter 2 (KCC2), a neuron-specific cation-chloride cotransporter, is pivotal in maintaining low intracellular chloride levels, which is essential for the hyperpolarizing actions of GABAergic and glycinergic neurotransmission.[1] Dysregulation of KCC2 function is implicated in a variety of neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a compelling therapeutic target.[1][2][3] These application notes provide detailed protocols for an in vitro thallium (Tl⁺) flux assay, a robust and high-throughput-compatible method to identify and characterize modulators of KCC2 activity. Thallium ions serve as a surrogate for K⁺, and their influx through KCC2 is measured using a fluorescent indicator dye.[4]
KCC2 Signaling Pathway and Modulation
KCC2 mediates the electroneutral cotransport of K⁺ and Cl⁻ ions across the neuronal membrane. The activity of KCC2 is tightly regulated by a complex signaling network involving various kinases and phosphatases. The With-No-Lysine (WNK) kinases, acting as chloride sensors, phosphorylate and activate the SPAK/OSR1 kinases. SPAK/OSR1, in turn, phosphorylates KCC2 at specific threonine residues (Thr906 and Thr1007), leading to its inhibition. Conversely, protein phosphatase 1 (PP1) can dephosphorylate these sites, thereby activating the transporter. Other kinases, such as Protein Kinase C (PKC), and growth factors like Brain-Derived Neurotrophic Factor (BDNF) also modulate KCC2 activity and expression. KCC2 modulators can act by directly interacting with the transporter or by targeting these regulatory pathways.
Data Presentation: KCC2 Modulator Activity
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of commonly used KCC2 inhibitors determined by in vitro flux assays.
| Compound | Assay Type | Cell Line | IC₅₀ (µM) | Reference |
| Furosemide | ⁸⁶Rb⁺ Influx | KCC2-HEK293 | ~1500 | |
| Tl⁺ Influx | KCC2-HEK293 | ~400-600 | ||
| R-(+)-DIOA | Tl⁺ Influx | hKCC2-HEK293 | ~10-30 | |
| Bumetanide | ⁸⁶Rb⁺ Influx | KCC2-HEK293 | ~300 |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell system used.
Experimental Protocols
Thallium (Tl⁺) Flux Assay for KCC2 Modulators
This high-throughput assay measures KCC2-mediated cation influx using thallium (Tl⁺) as a surrogate for K⁺. The influx of Tl⁺ is detected by a Tl⁺-sensitive fluorescent dye using a Fluorometric Imaging Plate Reader (FLIPR).
-
Cell Line: HEK293 cells stably expressing human KCC2 (HEK293-hKCC2). Wild-type HEK293 cells can be used as a negative control.
-
Cell Culture Medium: DMEM/Ham's F-12 (1:1) supplemented with 10% FBS, 50 units/mL penicillin, and 50 µg/mL streptomycin.
-
Assay Plates: 384-well, black-walled, clear-bottom plates.
-
Tl⁺-sensitive dye: FLIPR Potassium Assay Kit or similar Tl⁺-sensitive dyes (e.g., FluoZin-2).
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, containing the Tl⁺-sensitive dye, 10 µM bumetanide (to inhibit endogenous NKCC1), and 0.1 mM ouabain (to block the Na⁺/K⁺-ATPase).
-
Stimulus Buffer: Chloride-free buffer containing a mixture of K⁺ and Tl⁺ (e.g., 9 mM K₂SO₄ and 0.9 mM Tl₂SO₄).
-
Test Compounds: KCC2 modulators (e.g., KCC2 Modulator-1) dissolved in an appropriate solvent (e.g., DMSO).
-
Positive Control: Known KCC2 inhibitor (e.g., R-(+)-DIOA).
-
Negative Control: Vehicle (e.g., DMSO).
-
Cell Plating:
-
Seed HEK293-hKCC2 cells into 384-well, black-walled, clear-bottom plates at a density of 20,000-40,000 cells per well.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
On the day of the assay, carefully remove the cell culture medium.
-
Add 20 µL of the Tl⁺-sensitive dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound and control compounds in the appropriate buffer.
-
Add the test compounds and controls (e.g., 30 µM R-(+)-DIOA as a positive control, vehicle as a negative control) to the respective wells.
-
Incubate for 15-45 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Place the assay plate into a FLIPR instrument.
-
Set the instrument parameters:
-
Excitation wavelength: 470–495 nm.
-
Emission wavelength: 515–575 nm.
-
Record a baseline fluorescence reading for a few seconds.
-
-
The instrument will then add the K⁺/Tl⁺ stimulus buffer to each well.
-
Continue to record the fluorescence intensity over time (e.g., for 60-180 seconds) to measure the rate of Tl⁺ influx.
-
-
Data Analysis:
-
Determine the initial rate of Tl⁺ influx from the slope of the fluorescence increase.
-
Normalize the data, setting the vehicle control as 100% activity and a maximal inhibitor concentration as 0% activity.
-
Plot the percentage of activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ or EC₅₀ value.
-
Alternative and Validation Assays
-
Rubidium (⁸⁶Rb⁺) Influx Assay: This is a classic, highly sensitive method that directly measures K⁺ transport using the radioactive isotope ⁸⁶Rb⁺ as a tracer. It is often used to validate hits from primary screens. The protocol involves pre-incubating cells with test compounds, followed by the addition of ⁸⁶Rb⁺. The uptake is terminated by washing with ice-cold buffer, and the incorporated radioactivity is measured using a scintillation counter.
-
Chloride Flux Assay using Genetically Encoded Sensors: This method directly measures intracellular chloride concentrations using a FRET-based biosensor, such as SuperClomeleon. HEK293 cells are co-transfected with KCC2 and the sensor. The assay involves loading the cells with chloride and then monitoring the rate of chloride extrusion upon switching to a low-chloride buffer. The change in the FRET ratio (e.g., YFP/CFP) over time reflects KCC2 activity.
Conclusion
The thallium flux assay provides a robust and high-throughput method for the primary screening and characterization of KCC2 modulators. For further validation and mechanistic studies, the rubidium influx assay and direct chloride measurements with genetically encoded sensors are valuable secondary assays. These protocols are essential tools for the discovery and development of novel therapeutics targeting KCC2 for the treatment of various neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. A Thallium Transport FLIPR-Based Assay for the Identification of KCC2-Positive Modulators | Semantic Scholar [semanticscholar.org]
- 3. A thallium transport FLIPR-based assay for the identification of KCC2-positive modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-based potassium-chloride transporter assay using FLIPR Potassium Assay Kit [moleculardevices.com]
Application Notes and Protocols for KCC2 Modulator-1 in HEK-293 Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The K⁺-Cl⁻ cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter crucial for establishing and maintaining the low intracellular chloride concentration required for fast hyperpolarizing synaptic inhibition mediated by GABAₐ and glycine receptors.[1] Dysregulation of KCC2 function is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a compelling therapeutic target.[1][2]
HEK-293 (Human Embryonic Kidney 293) cells, due to their robust growth and high transfection efficiency, serve as an excellent heterologous expression system to study KCC2 function and pharmacology. By stably or transiently expressing KCC2, these cells provide a controlled environment to screen for and characterize novel KCC2 modulators.
This document provides detailed application notes and protocols for utilizing KCC2 Modulator-1 , a representative KCC2 potentiator, in HEK-293 cell models. For the purpose of these notes, we will use the well-characterized KCC2 potentiator VU0500469 as a surrogate for this compound, based on available public data.[1]
Mechanism of Action of KCC2 and its Modulation
KCC2 utilizes the electrochemical gradient of potassium to extrude chloride ions from the neuron. The activity of KCC2 is tightly regulated, primarily through phosphorylation. The WNK (With-No-Lysine) kinases and their downstream effectors, SPAK/OSR1 kinases, are key negative regulators of KCC2, phosphorylating it at threonine residues (such as Thr1007) to inhibit its activity.[3] Conversely, phosphorylation at other sites, like Serine 940, can enhance KCC2 activity by promoting its cell surface stability.
KCC2 modulators can be broadly classified as inhibitors or potentiators (activators). Potentiators, such as this compound (VU0500469), enhance the transporter's activity, leading to increased chloride extrusion. This can be achieved through direct interaction with the transporter or by interfering with its negative regulatory pathways.
Data Presentation: In Vitro Efficacy of this compound (VU0500469)
The following tables summarize the quantitative data for this compound (VU0500469) in KCC2-expressing HEK-293 cell-based assays.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound (VU0500469) | Chloride (Cl⁻) Flux Assay | HEK-293 (overexpressing KCC2) | EC₅₀ | 14.2 ± 0.7 µM |
| Assay Type | Compound Concentration | Effect | Reference |
| Thallium (Tl⁺) Influx Assay | 15 µM | Significant enhancement of Tl⁺ influx in KCC2-expressing cells | |
| Rubidium (⁸³Rb⁺) Influx Assay | 30 µM | Marked stimulation of K⁺ influx, which is abolished by a KCC2 inhibitor (ML077) |
Experimental Protocols
Generation of a Stable KCC2-Expressing HEK-293 Cell Line
A stable cell line overexpressing KCC2 is fundamental for robust and reproducible screening assays.
Materials:
-
HEK-293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin/Streptomycin)
-
KCC2 expression vector (e.g., with a puromycin resistance gene)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Selection antibiotic (e.g., Puromycin)
-
6-well plates
Protocol:
-
Cell Seeding: The day before transfection, seed HEK-293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection: Transfect the cells with the KCC2 expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., 2.0 µg/ml Puromycin) to the culture medium.
-
Maintenance: Replace the selection medium every 3-4 days. Continue the selection for 2-3 weeks until antibiotic-resistant colonies are formed.
-
Expansion and Validation: Isolate and expand individual colonies. Validate KCC2 expression and function using Western blotting and a functional assay (e.g., Thallium Influx Assay).
Thallium (Tl⁺) Influx Assay for KCC2 Activity
This is a widely used, high-throughput fluorescence-based assay that measures KCC2-mediated cation influx. Thallium (Tl⁺) acts as a surrogate for K⁺, and its influx is detected by a Tl⁺-sensitive fluorescent dye.
Materials:
-
KCC2-expressing HEK-293 cells
-
Black-walled, clear-bottom 384-well plates
-
Tl⁺-sensitive dye (e.g., FluoZin-2)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.3)
-
5x Tl⁺ stimulus solution (e.g., 125 mM sodium bicarbonate, 12 mM thallium sulfate, 1 mM magnesium sulfate, 1.8 mM calcium sulfate, 5 mM glucose, and 10 mM HEPES, pH 7.3)
-
This compound (and other test compounds)
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent
Protocol:
-
Cell Plating: Seed KCC2-expressing HEK-293 cells into 384-well plates at a density of approximately 20,000 cells per well and incubate overnight. If using an inducible expression system, add the inducing agent (e.g., tetracycline) to the medium.
-
Dye Loading: On the day of the assay, remove the culture medium and add the Tl⁺-sensitive dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Incubation: Remove the dye solution and add Assay Buffer containing this compound or other test compounds at desired concentrations. Incubate for a predefined period (e.g., 15-30 minutes) at 37°C.
-
Thallium Influx Measurement: Place the plate in the FLIPR instrument. Record a baseline fluorescence for a few seconds, then automatically add the 5x Tl⁺ stimulus solution to initiate the influx.
-
Data Acquisition: Continue to measure the fluorescence intensity over time (e.g., for 80-120 seconds). The initial rate of fluorescence increase is proportional to KCC2 activity.
-
Data Analysis: Calculate the initial rate of Tl⁺ uptake. For potentiators like this compound, determine the EC₅₀ value from a concentration-response curve.
Rubidium (⁸⁶Rb⁺) Influx Assay
This is a radioactive assay that provides a direct measure of K⁺ transport through KCC2 and is considered a gold-standard method for validating hits from primary screens.
Materials:
-
KCC2-expressing HEK-293 cells
-
24- or 48-well plates
-
Pre-incubation buffer (e.g., a low-potassium, sodium-free buffer to maximize KCC2-mediated influx)
-
Uptake buffer containing ⁸⁶Rb⁺ (typically 1-2 µCi/mL)
-
This compound (and other test compounds)
-
Lysis buffer (e.g., 0.1% Triton X-100 in 150 mM NaCl, 10 mM Tris, pH 7.5)
-
Scintillation counter
Protocol:
-
Cell Plating: Plate KCC2-expressing HEK-293 cells in 24- or 48-well plates and grow to confluency.
-
Pre-incubation: Wash the cells with the pre-incubation buffer. Incubate with this compound or other test compounds for 10-15 minutes.
-
⁸⁶Rb⁺ Uptake: Add the uptake buffer containing ⁸⁶Rb⁺ and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of influx.
-
Washing: Rapidly wash the cells with ice-cold wash buffer to remove extracellular ⁸⁶Rb⁺.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular ⁸⁶Rb⁺ using a scintillation counter.
-
Data Analysis: Normalize the ⁸⁶Rb⁺ counts to the protein concentration in each well. Compare the influx rates in the presence and absence of the modulator.
Mandatory Visualizations
Caption: KCC2 signaling pathway and points of modulation.
Caption: Experimental workflow for the Thallium Influx Assay.
References
- 1. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting with-no-lysine kinases enhances K+/Cl− cotransporter 2 activity and limits status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KCC2 Modulator Electrophysiology Patch Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for maintaining a low intracellular chloride concentration ([Cl⁻]i). This low [Cl⁻]i is fundamental for the hyperpolarizing inhibitory action of GABA and glycine in the mature central nervous system (CNS).[1] Dysregulation of KCC2 function is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a compelling therapeutic target.[2] The development of small molecules that can modulate KCC2 activity, either by enhancing or inhibiting its function, is a promising avenue for novel therapeutic strategies.[2]
These application notes provide detailed protocols for assessing the functional effects of KCC2 modulators using gramicidin-perforated patch-clamp electrophysiology. This technique is the gold standard for these studies as it allows for the measurement of GABAergic or glycinergic currents without disturbing the neuron's native intracellular chloride concentration.[1][3]
Key Electrophysiological Technique: Gramicidin-Perforated Patch-Clamp
The gramicidin-perforated patch-clamp technique utilizes the antibiotic gramicidin to form small pores in the cell membrane under the patch pipette. These pores are permeable to monovalent cations but impermeable to larger anions like chloride. This unique property grants electrical access to the cell's interior while preserving the endogenous [Cl⁻]i, which is essential for accurately determining the reversal potential of GABA-A receptor-mediated currents (EGABA). A more negative, or hyperpolarized, EGABA is indicative of low intracellular chloride and robust KCC2 activity.
Data Presentation: Quantitative Effects of KCC2 Modulators
The following tables summarize the quantitative effects of representative KCC2 modulators on the reversal potential of GABAergic or glycinergic currents (EGABA or EGly) as determined by patch-clamp studies.
Table 1: Effect of KCC2 Activator (Cmp2) on EGABA in Hippocampal Neurons
| Treatment | Duration | Change in EGABA (mV) | Corresponding Change in [Cl⁻]i | Reference |
| Cmp2 | 15 min | Significant negative shift | Decrease |
Table 2: Effect of KCC2 Inhibitor (VU0463271) on EGly in HEK cells expressing KCC2
| Treatment | Concentration | Duration | Basal EGly (mV) | EGly after VU0463271 (mV) | Basal [Cl⁻]i (mM) | [Cl⁻]i after VU0463271 (mM) | Reference |
| VU0463271 | 10 µM | 5 min | -71 ± 2 | -35 ± 1 | 10.2 ± 0.7 | 40.3 ± 1.6 |
Table 3: Effect of KCC2 Inhibitor (VU0463271) on EGABA in Cultured Neurons
| Treatment | Concentration | Effect on EGABA | Corresponding Change in [Cl⁻]i | Reference |
| VU0463271 | 10 µM | Reversible positive shift from -83 ± 2 mV to -62 ± 1 mV | Increase from 6.6 ± 0.5 mM to 14.3 ± 0.5 mM |
Experimental Protocols
Protocol 1: Gramicidin-Perforated Patch-Clamp Recording to Measure EGABA
This protocol details the steps for measuring EGABA in cultured neurons to assess KCC2 function and the effects of a KCC2 modulator.
Materials:
-
External (Bath) Solution (ACSF): 120 mM NaCl, 3 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, 1.2 mM NaH₂PO₄, 23 mM NaHCO₃, 11 mM D-glucose. Bubble with 95% O₂ / 5% CO₂.
-
Internal (Pipette) Solution: 135 mM KCl, 10 mM HEPES, 4 mM Na₂ATP, 0.3 mM Na₃GTP, 2 mM MgCl₂. Adjust pH to 7.35 with KOH.
-
Gramicidin Stock Solution: 20 mg/mL in DMSO.
-
Final Gramicidin Pipette Solution: Add gramicidin stock solution to the internal solution on the day of the experiment for a final concentration of 20-80 µg/mL. Sonicate briefly before use.
-
GABA-A Receptor Agonist: e.g., 100 µM GABA or 10 µM muscimol.
-
KCC2 Modulator Stock Solution: Dissolve in a suitable vehicle (e.g., DMSO).
-
Vehicle Control: The same concentration of vehicle used for the modulator.
-
Positive Control: A known KCC2 inhibitor (e.g., 10 µM VU0463271) or activator.
Procedure:
-
Preparation:
-
Culture neurons on coverslips.
-
Transfer a coverslip to the recording chamber and perfuse with ACSF at a constant rate.
-
Back-fill a patch pipette with the gramicidin-containing internal solution, ensuring the tip is free of gramicidin by first filling it with gramicidin-free solution.
-
-
Obtaining a Perforated Patch:
-
Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette and apply gentle positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Monitor the access resistance. Perforation will occur as gramicidin incorporates into the membrane, typically taking 20-30 minutes for the access resistance to stabilize (usually between 20-60 MΩ).
-
-
Measurement of EGABA:
-
In voltage-clamp mode, hold the neuron at a series of different potentials (e.g., from -90 mV to -30 mV in 10 mV steps).
-
At each holding potential, locally apply a brief pulse of the GABA-A receptor agonist.
-
Measure the peak amplitude of the elicited current.
-
Plot the current amplitude against the holding potential to generate an I-V (current-voltage) curve.
-
The EGABA is the potential at which the current reverses polarity (i.e., crosses the x-axis).
-
-
Application of KCC2 Modulator:
-
After establishing a baseline EGABA, perfuse the bath with the KCC2 modulator at the desired concentration.
-
Allow sufficient time for the compound to take effect (e.g., 5-15 minutes).
-
Repeat the EGABA measurement in the presence of the modulator.
-
-
Controls and Data Analysis:
-
Vehicle Control: Apply the vehicle at the same concentration to control for solvent effects.
-
Washout: To test for reversibility, wash out the modulator with ACSF and measure EGABA again.
-
Positive Control: Use a known KCC2 inhibitor or activator to validate the experimental setup.
-
Concentration-Response: Test a range of modulator concentrations to determine its potency (EC₅₀ or IC₅₀).
-
Calculate the intracellular chloride concentration ([Cl⁻]i) from EGABA using the Nernst equation.
-
Expected Outcomes:
-
KCC2 Activator: A negative (hyperpolarizing) shift in EGABA, indicating a decrease in intracellular chloride.
-
KCC2 Inhibitor: A positive (depolarizing) shift in EGABA, indicating an increase in intracellular chloride.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathways regulating KCC2 activity.
Caption: Experimental workflow for KCC2 modulator patch clamp studies.
Caption: Logical relationship of KCC2 function and modulation.
References
Application Notes and Protocols for KCC2 Modulator-1 in Primary Neuron Cultures
For Research Use Only.
Introduction
The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter crucial for maintaining low intracellular chloride ([Cl⁻]i) concentrations in mature neurons.[1][2][3] This low [Cl⁻]i is essential for the hyperpolarizing action of GABAergic and glycinergic neurotransmission, which mediates synaptic inhibition.[2] Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a promising therapeutic target.[4] KCC2 Modulator-1 is a novel, potent, and selective positive allosteric modulator of KCC2. These application notes provide a comprehensive guide for researchers utilizing this compound in primary neuron cultures to study its effects on neuronal function.
Mechanism of Action
KCC2 is a member of the cation-chloride cotransporter (CCC) family that extrudes Cl⁻ ions from neurons, utilizing the electrochemical gradient of potassium (K⁺). In mature neurons, the high expression and activity of KCC2 result in a low intracellular Cl⁻ concentration, which allows the opening of GABA-A receptors to cause an influx of Cl⁻, leading to hyperpolarization and inhibition of neuronal firing. This compound enhances the intrinsic activity of the KCC2 transporter, leading to increased Cl⁻ extrusion. This potentiation of KCC2 function is expected to hyperpolarize the GABA-A reversal potential (EGABA), thereby strengthening GABAergic inhibition. The activity of KCC2 is regulated by various signaling pathways involving phosphorylation and dephosphorylation events.
Data Presentation
The following tables summarize expected quantitative data from experiments using this compound on primary hippocampal neuron cultures.
Table 1: Concentration-Dependent Effect of this compound on GABA-A Reversal Potential (EGABA)
| Concentration of this compound | Mean EGABA (mV) | Standard Deviation (mV) |
| Vehicle (0.1% DMSO) | -70.5 | 2.1 |
| 10 nM | -72.3 | 2.3 |
| 100 nM | -78.1 | 1.9 |
| 1 µM | -85.2 | 2.5 |
| 10 µM | -85.5 | 2.8 |
Data collected from gramicidin-perforated patch-clamp recordings of primary hippocampal neurons (DIV 14) after 1-hour incubation with this compound.
Table 2: Time-Course of this compound Effect on Intracellular Chloride ([Cl⁻]i)
| Time after 1 µM this compound application | Mean [Cl⁻]i (mM) | Standard Deviation (mM) |
| 0 min (baseline) | 8.2 | 1.1 |
| 15 min | 6.5 | 0.9 |
| 30 min | 5.1 | 0.8 |
| 60 min | 4.3 | 0.7 |
| 120 min | 4.2 | 0.8 |
Data obtained from ratiometric imaging of primary hippocampal neurons (DIV 14) expressing a chloride-sensitive fluorescent protein.
Table 3: Effect of this compound on KCC2 Phosphorylation
| Treatment (1 hour) | Relative pKCC2 (Ser940) level (normalized to total KCC2) | Standard Deviation |
| Vehicle (0.1% DMSO) | 1.00 | 0.12 |
| 1 µM this compound | 1.58 | 0.21 |
Data from Western blot analysis of lysates from primary hippocampal neuron cultures (DIV 14).
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
A healthy primary neuron culture is fundamental for obtaining reliable and reproducible data. The following is a general guideline for isolating and culturing hippocampal neurons from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium: Hibernate-E (or equivalent) supplemented with B-27 and GlutaMAX
-
Digestion solution: Papain (20 U/mL) in Hibernate-E
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and 10% fetal bovine serum (FBS)
-
Maintenance medium: Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine (PDL) or Poly-L-ornithine (PLO) coated culture plates
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Coat culture plates with PDL or PLO overnight at 37°C.
-
Wash plates three times with sterile water and allow them to dry completely.
-
Dissect hippocampi from E18 pups in ice-cold dissection medium.
-
Mince the tissue and transfer it to the digestion solution. Incubate for 20-30 minutes at 37°C.
-
Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in plating medium.
-
Plate the neurons at the desired density.
-
After 24 hours, replace the plating medium with maintenance medium.
-
Perform a half-medium change every 3-4 days. Cultures are typically ready for experiments between DIV 12-18.
Protocol 2: Application of this compound
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed maintenance medium
-
Cultured primary neurons (DIV 12-18)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed maintenance medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Remove the existing medium from the cultured neurons and replace it with the medium containing this compound or a vehicle control.
-
Incubate the neurons for the desired period (e.g., 30 minutes to 24 hours) in the cell culture incubator.
-
Proceed with downstream assays to assess the effects of the modulator.
Protocol 3: Measurement of GABA-A Reversal Potential (EGABA) using Gramicidin-Perforated Patch-Clamp
This technique allows for the measurement of EGABA without disturbing the intracellular chloride concentration of the neuron.
Materials:
-
Gramicidin stock solution (e.g., 50 mg/mL in DMSO)
-
Patch pipette solution containing gramicidin (final concentration 50-100 µg/mL)
-
External recording solution (e.g., artificial cerebrospinal fluid)
-
GABA or a GABA-A receptor agonist (e.g., muscimol)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Prepare a patch pipette solution containing gramicidin.
-
Obtain a high-resistance seal (>1 GΩ) on a cultured neuron.
-
Monitor the access resistance until it stabilizes (typically 15-30 minutes), indicating successful perforation of the membrane by gramicidin.
-
Voltage-clamp the neuron and apply brief puffs of GABA or muscimol at different holding potentials to determine the reversal potential.
-
Perform recordings in control conditions and after the application of this compound.
Protocol 4: Western Blotting for KCC2 and Phospho-KCC2 (Ser940)
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies: anti-KCC2, anti-phospho-KCC2 (Ser940)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., β-actin)
Procedure:
-
Lyse the treated and control neurons in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against total KCC2 and phospho-KCC2 (Ser940).
-
Use a suitable secondary antibody and chemiluminescent substrate to detect the protein bands.
-
Quantify the band intensities and normalize the phospho-KCC2 signal to the total KCC2 signal and a loading control.
Visualizations
KCC2 Signaling Pathway
Caption: Simplified signaling pathways regulating KCC2 activity.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. Chloride potassium symporter 5 - Wikipedia [en.wikipedia.org]
- 3. Current view on the functional regulation of the neuronal K+-Cl− cotransporter KCC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of KCC2 Modulator-1 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for maintaining low intracellular chloride concentrations in mature neurons.[1][2] This low chloride level is essential for the hyperpolarizing and inhibitory actions of GABAergic and glycinergic neurotransmission.[3][4][5] Dysfunction or downregulation of KCC2 is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, spasticity, and Rett syndrome, where it contributes to an excitatory/inhibitory (E/I) imbalance. Restoring KCC2 function is therefore a promising therapeutic strategy.
"KCC2 Modulator-1" is a novel, potent, and selective positive allosteric modulator of KCC2. These application notes provide detailed protocols for the in vivo administration of this compound in rodent models to investigate its pharmacokinetic profile, target engagement, and therapeutic efficacy in various disease models.
KCC2 Signaling Pathways
KCC2 function is tightly regulated by a complex network of signaling pathways that modulate its expression and post-translational modifications, primarily through phosphorylation. Understanding these pathways is crucial for interpreting the effects of KCC2 modulators.
Caption: KCC2 regulatory signaling pathways.
Quantitative Data Summary
The following table summarizes key quantitative endpoints that can be assessed in rodent models following the administration of this compound. These endpoints are based on preclinical studies with other KCC2 potentiators.
| Parameter | Rodent Model | Typical Assay | Expected Effect of this compound | References |
| Seizure Threshold/Frequency | PTZ-induced seizures, Kainate model, Genetic epilepsy models (e.g., Dravet) | Racine Scale, EEG recording, Video monitoring | Increase in seizure threshold, reduction in seizure frequency and duration | |
| Nociceptive Threshold | Neuropathic pain (e.g., CCI, SNI), Inflammatory pain (e.g., CFA) | Von Frey filaments (mechanical allodynia), Hargreaves test (thermal hyperalgesia) | Increased paw withdrawal threshold, increased withdrawal latency | |
| Motor Function / Spasticity | Spinal cord injury (SCI), Experimental autoimmune encephalomyelitis (EAE) | Rotarod test, Basso Mouse Scale (BMS), Ashworth scale for spasticity | Improved motor performance, reduced spasticity scores | |
| Respiratory Function | Rett Syndrome models (e.g., Mecp2 mutant mice) | Whole-body plethysmography | Reduction in frequency and severity of apneic events | |
| Cognitive Function | Models of neurodevelopmental or neurodegenerative disorders | Morris water maze, Novel object recognition, Fear conditioning | Improvement in learning and memory deficits | |
| Biomarker: KCC2 Expression/Phosphorylation | Brain/spinal cord tissue from any model | Western Blot, Immunohistochemistry | Increased KCC2 membrane expression, increased phosphorylation at Ser940 |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of this compound for systemic or central administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO, sterile, injectable grade)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
0.9% Saline, sterile
Procedure (for systemic administration, e.g., Intraperitoneal - IP):
-
Solubilization: First, dissolve this compound powder in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of the compound in 1 mL of DMSO. Vortex until fully dissolved. Note: The final concentration of DMSO in the injection vehicle should not exceed 10% to avoid toxicity.
-
Vehicle Preparation: Prepare the final injection vehicle. A common vehicle for poorly soluble compounds is a mix of DMSO, PEG400, Tween 80, and saline. A typical ratio is 10:40:5:45 (DMSO:PEG400:Tween 80:Saline).
-
Final Formulation: Add the this compound/DMSO stock solution to the other vehicle components. For a final dose of 10 mg/kg in a 10 mL/kg injection volume, you would need a final concentration of 1 mg/mL.
-
Example for 10 mL final solution:
-
1 mL of 10 mg/mL this compound in DMSO
-
4 mL of PEG400
-
0.5 mL of Tween 80
-
4.5 mL of 0.9% Saline
-
-
-
Mixing: Vortex the final solution thoroughly until it is a clear, homogenous emulsion.
-
Storage: Prepare fresh on the day of the experiment. If short-term storage is necessary, store at 4°C, protected from light, and bring to room temperature before injection.
Protocol 2: Systemic Administration via Intraperitoneal (IP) Injection in Mice
Objective: To administer this compound systemically to evaluate its effects on a whole-animal level.
Materials:
-
Prepared this compound formulation
-
25-27 gauge needles and 1 mL syringes
-
70% Ethanol
-
Appropriate mouse restraint device
Procedure:
-
Animal Handling: Acclimatize mice to the experimental room for at least 60 minutes before the procedure.
-
Dose Calculation: Calculate the injection volume based on the animal's most recent body weight and the desired dose (e.g., 10 mg/kg). The typical injection volume for mice is 5-10 mL/kg.
-
Restraint: Restrain the mouse firmly but gently, ensuring the abdomen is exposed. The mouse should be tilted slightly head-down to allow abdominal organs to shift away from the injection site.
-
Injection: Wipe the lower left or right quadrant of the abdomen with 70% ethanol. Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid the bladder and internal organs.
-
Administration: Aspirate slightly to ensure no fluid (blood or urine) is drawn back, then slowly inject the formulation.
-
Post-injection Monitoring: Return the mouse to its home cage and monitor for at least 15-30 minutes for any immediate adverse reactions.
Protocol 3: Efficacy Testing in a Kainate-Induced Seizure Model
Objective: To assess the anti-convulsant efficacy of this compound.
Materials:
-
This compound formulation and vehicle
-
Kainic acid (KA) solution (e.g., 5 mg/mL in saline)
-
EEG recording equipment (optional, for detailed analysis)
-
Video camera for behavioral monitoring
Experimental Workflow:
Caption: Experimental workflow for efficacy testing.
Procedure:
-
Animal Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Kainic Acid (KA)
-
Group 3: this compound (low dose) + KA
-
Group 4: this compound (high dose) + KA
-
-
Pre-treatment: Administer the appropriate dose of this compound or vehicle via IP injection (as per Protocol 2).
-
Waiting Period: Allow 30-60 minutes for the compound to be absorbed and distributed.
-
Seizure Induction: Administer a convulsant dose of kainic acid (e.g., 10-20 mg/kg, IP).
-
Monitoring and Scoring: Immediately begin video recording and behavioral observation for 2-4 hours. Score seizure severity using the Racine scale (Stage 1: Mouth and facial movements; Stage 5: Rearing and falling with tonic-clonic seizures). Key parameters to record are latency to the first seizure, number of seizures, and the highest seizure stage reached.
Safety and Handling
Researchers should handle this compound according to standard laboratory safety procedures for novel chemical entities. Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines for animal research.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of the neuronal K-Cl co-transporter KCC2 in inhibitory and excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 5. Frontiers | Reciprocal Regulation of KCC2 Trafficking and Synaptic Activity [frontiersin.org]
Application Notes and Protocols for KCC2 Modulator-1 (CLP290) in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures resulting from an imbalance between excitatory and inhibitory signaling in the brain.[1] A key player in maintaining this balance is the GABAergic system, which provides the primary inhibitory control. The efficacy of GABAergic inhibition is critically dependent on the low intracellular chloride concentration ([Cl⁻]i) in mature neurons, a state actively maintained by the neuron-specific potassium-chloride cotransporter 2 (KCC2).[1] Dysfunctional KCC2 leads to an accumulation of intracellular chloride, impairing GABAergic inhibition and contributing to neuronal hyperexcitability and epileptogenesis.[1][2]
KCC2 Modulator-1, exemplified by the well-studied compound CLP290 , represents a promising therapeutic strategy for epilepsy by targeting this fundamental mechanism.[1] CLP290 is a prodrug that is metabolized to its active form, CLP257, and acts as a specific functional modulator of KCC2. By enhancing KCC2 activity, CLP290 helps to restore the low intracellular chloride levels necessary for robust GABAergic inhibition, thereby suppressing seizure activity. These application notes provide detailed protocols for utilizing CLP290 in preclinical animal models of epilepsy to investigate its anticonvulsant and anti-epileptogenic properties.
Mechanism of Action
CLP290 enhances KCC2 function, leading to a decrease in intracellular chloride concentration. This restoration of the chloride gradient potentiates the hyperpolarizing effect of GABAergic neurotransmission. One of the key mechanisms by which CLP290 is thought to exert its effect is by preventing the downregulation of KCC2 phosphorylation at the serine 940 (Ser940) residue. This phosphorylation is crucial for stabilizing KCC2 at the neuronal membrane. By maintaining KCC2 at the cell surface, CLP290 ensures its continued chloride extrusion activity, thereby restoring inhibitory tone.
Signaling Pathways Involving KCC2 Regulation
Several signaling pathways converge to regulate KCC2 expression and function, representing potential targets for therapeutic intervention.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of CLP290 in various animal models of epilepsy.
Table 1: In Vivo Efficacy of CLP290 in a Mouse Model of Ischemic Neonatal Seizures
| Treatment Group | Dose (mg/kg, i.p.) | Seizure Burden (2nd hour) | Ictal Events (2nd hour) | Reference |
| Phenobarbital (PB)-only | 25 | High | Frequent | |
| CLP290 (Primed) + PB | 10 | Significantly Reduced | Significantly Reduced | |
| CLP290 (Bolus) + PB | 20 | Reduced (1st hour) | N/A |
Table 2: In Vivo Efficacy of CLP290 in a Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Seizure Burden (Total) | Seizure Events (Total) | Reference |
| Naïve + PTZ | N/A | High | High | |
| PB-only + PTZ | 25 | Reduced | Reduced | |
| CLP290 (10') + PTZ | 10 | Significantly Reduced | Significantly Reduced |
Table 3: In Vitro Efficacy of CLP290 on Epileptiform Burst Activity in Cultured Hippocampal Neurons
| Treatment | Effect on Epileptiform Burst Activity | Reference |
| CLP290 | Dose-dependent suppression |
Experimental Protocols
In Vivo Studies: Animal Models of Epilepsy
1. Kainate-Induced Seizure Model
This model induces temporal lobe epilepsy, characterized by recurrent spontaneous seizures.
-
Animals: Adult male C57BL/6 mice (8-10 weeks old).
-
Materials:
-
Kainic acid monohydrate
-
Sterile 0.9% saline
-
CLP290
-
Vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin)
-
Video-EEG monitoring system
-
-
Procedure:
-
Surgical Implantation of EEG Electrodes (Optional but Recommended): For detailed seizure analysis, implant electrodes over the hippocampus and cortex. Allow animals to recover for at least one week post-surgery.
-
Induction of Status Epilepticus (SE):
-
Prepare a 5 mg/mL solution of kainic acid in sterile saline, pH adjusted to 7.2-7.4.
-
Administer kainic acid intraperitoneally (i.p.) at a dose of 20-30 mg/kg.
-
Alternatively, for a refined model with reduced mortality, use a repeated low-dose protocol: 5 mg/kg i.p. every 30 minutes until status epilepticus is induced.
-
-
Behavioral Seizure Scoring: Observe mice continuously for at least 2 hours post-injection and score seizure severity using the Racine scale (Stages 1-5).
-
CLP290 Administration:
-
Prepare CLP290 in the appropriate vehicle.
-
Administer CLP290 (e.g., 10-50 mg/kg, i.p.) at a predetermined time point, either before or after the induction of SE to test for prophylactic or therapeutic effects, respectively.
-
-
Monitoring:
-
Continuously monitor animals using video-EEG for several weeks to assess the frequency and duration of spontaneous recurrent seizures.
-
Analyze EEG recordings to quantify seizure burden and ictal events.
-
-
2. Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to study generalized seizures and to screen for anticonvulsant drugs.
-
Animals: Adult male CD-1 or C57BL/6 mice.
-
Materials:
-
Pentylenetetrazol (PTZ)
-
Sterile 0.9% saline
-
CLP290
-
Vehicle
-
-
Procedure:
-
Acute Seizure Induction:
-
Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, i.p.).
-
Pre-treat with CLP290 (e.g., 10-50 mg/kg, i.p.) 30-60 minutes before PTZ administration.
-
Observe and record seizure latency, duration, and severity.
-
-
Kindling Model (for epileptogenesis):
-
Administer a sub-convulsive dose of PTZ (e.g., 35-40 mg/kg, i.p.) every other day.
-
Monitor for the progression of seizure severity (kindling).
-
Administer CLP290 daily to assess its effect on the development of kindling.
-
-
Monitoring:
-
Behavioral observation and scoring.
-
EEG monitoring can be used for more precise seizure detection.
-
-
In Vitro Studies: Cultured Neurons
1. Recording of Epileptiform Burst Activity in Cultured Hippocampal Neurons
This in vitro model allows for the direct assessment of a compound's effect on neuronal hyperexcitability.
-
Cell Culture:
-
Prepare primary hippocampal neuronal cultures from embryonic (E18) or early postnatal (P0-P1) mice or rats.
-
Plate neurons on poly-D-lysine coated coverslips and culture for 12-14 days in vitro (DIV).
-
-
Electrophysiology:
-
Whole-Cell Patch-Clamp:
-
External Solution (aCSF): Containing (in mM): 126 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution: Containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine.
-
Obtain whole-cell recordings from pyramidal-like neurons.
-
-
Induction of Epileptiform Activity:
-
Perfuse the culture with aCSF containing a GABA-A receptor antagonist such as bicuculline (10 µM) or picrotoxin (50 µM), or a potassium channel blocker like 4-aminopyridine (4-AP, 100 µM).
-
-
CLP290 Application:
-
After establishing a stable baseline of epileptiform activity, perfuse the culture with aCSF containing CLP290 (e.g., 1-100 µM).
-
Record for a sufficient duration to observe the effect of the compound on the frequency and amplitude of burst firing.
-
-
-
Data Analysis:
-
Analyze recordings to quantify changes in burst frequency, duration, and the number of spikes per burst.
-
2. Measurement of GABA-A Receptor Reversal Potential (EGABA)
This protocol directly assesses the functional consequence of KCC2 modulation on the chloride gradient.
-
Electrophysiology:
-
Gramicidin Perforated Patch-Clamp: This technique is used to maintain the endogenous intracellular chloride concentration.
-
Internal Solution: Containing (in mM): 150 KCl and 10 HEPES, with 20-50 µg/mL gramicidin.
-
-
Procedure:
-
Obtain a gigaseal and allow time for the gramicidin to perforate the membrane patch.
-
Hold the neuron in voltage-clamp and apply voltage steps (e.g., from -80 mV to -20 mV).
-
At each voltage step, locally apply GABA (e.g., 100 µM) via a puff pipette.
-
Measure the resulting current and plot the current-voltage (I-V) relationship.
-
The reversal potential (EGABA) is the voltage at which the current reverses polarity.
-
-
-
CLP290 Application:
-
Measure the baseline EGABA.
-
Perfuse the culture with CLP290 and repeat the EGABA measurement to determine if the modulator causes a hyperpolarizing shift.
-
Conclusion
This compound (CLP290) is a valuable research tool for investigating the role of chloride homeostasis in epilepsy and for the preclinical evaluation of novel antiepileptic therapies. The protocols outlined in these application notes provide a framework for studying the in vivo and in vitro effects of CLP290 on seizure activity and the underlying neuronal mechanisms. By carefully designing and executing these experiments, researchers can contribute to a better understanding of KCC2 as a therapeutic target and advance the development of new treatments for epilepsy.
References
Application Notes and Protocols for KCC2 Modulators in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of KCC2 modulators in preclinical neuropathic pain research. The information presented is curated from peer-reviewed scientific literature and is intended to assist in the design and execution of experiments aimed at investigating the therapeutic potential of enhancing K-Cl cotransporter 2 (KCC2) function.
Introduction
Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system.[1][2] A key pathological mechanism underlying neuropathic pain is the disruption of inhibitory signaling within the spinal cord dorsal horn.[1][2] The K-Cl cotransporter 2 (KCC2), a neuron-specific ion transporter, is crucial for maintaining low intracellular chloride concentrations, which is essential for the hyperpolarizing and inhibitory action of GABAergic neurotransmission.[1] In neuropathic pain states, the expression and function of KCC2 are downregulated, leading to an accumulation of intracellular chloride. This shift renders GABAergic signaling excitatory, contributing to the central sensitization and pain hypersensitivity characteristic of this condition.
Restoring KCC2 function presents a promising therapeutic strategy for neuropathic pain. KCC2 modulators, particularly activators or enhancers, aim to re-establish the physiological chloride gradient, thereby restoring GABAergic inhibition and alleviating pain. This document outlines the application of a representative KCC2 modulator, referred to here as "KCC2 Modulator-1," in various neuropathic pain research models. The data and protocols are based on studies of known KCC2-enhancing compounds such as CLP257 and Kenpaullone.
Quantitative Data Summary
The following tables summarize the quantitative data for representative KCC2 modulators from preclinical neuropathic pain studies.
Table 1: In Vitro Potency of KCC2 Modulators
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| VU0463271 (Inhibitor) | Thallium Flux Assay | HEK-293 expressing KCC2 | IC50 | 61 nM | |
| CLP257 (Activator) | Chloride Extrusion Assay (Chlomeleon) | Neuroblastoma-glioma hybrid cells | EC50 | Not explicitly stated, but effective at restoring Cl- extrusion | |
| Kenpaullone (Expression Enhancer) | KCC2 Expression Assay | Primary Cortical Neurons | - | Increases KCC2 expression |
Table 2: In Vivo Efficacy of KCC2 Modulators in Neuropathic Pain Models
| Compound | Animal Model | Administration Route | Dose Range | Observed Effect | Reference |
| CLP257 | Rat Chronic Constriction Injury (CCI) | Intrathecal | Not specified | Reversed mechanical allodynia | |
| Kenpaullone | Mouse Spared Nerve Injury (SNI) | Not specified | Not specified | Reduced pain-like behavior | |
| Kenpaullone | Mouse Bone Cancer Pain | Not specified | Not specified | Reduced pain-like behavior | |
| A3AR Agonists (indirect KCC2 enhancement) | Rat Chronic Constriction Injury (CCI) | Spinal | Not specified | Reversed neuropathic pain, enhanced KCC2 phosphorylation |
Signaling Pathways and Mechanisms of Action
The regulation of KCC2 function is complex and involves multiple signaling pathways. In neuropathic pain, brain-derived neurotrophic factor (BDNF) signaling through its receptor TrkB has been shown to downregulate KCC2 function. Conversely, activation of certain G-protein coupled receptors, such as the adenosine A3A receptor and serotonin 5-HT2A receptor, can enhance KCC2 activity and expression. KCC2 modulators can act directly on the transporter to enhance its activity or indirectly by modulating these signaling pathways to increase its expression and function at the cell surface.
Caption: KCC2 signaling pathway in neuropathic pain and the action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of "this compound" in neuropathic pain models.
Protocol 1: In Vivo Administration in a Rodent Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
This protocol describes the assessment of the analgesic effects of "this compound" following intrathecal administration in rats with CCI-induced neuropathic pain.
Materials:
-
Male Sprague Dawley rats (200-250 g)
-
"this compound"
-
Vehicle (e.g., saline, DMSO, or as specified for the compound)
-
Isoflurane or other suitable anesthetic
-
Surgical instruments for CCI surgery and intrathecal catheter implantation
-
Von Frey filaments for assessing mechanical allodynia
-
Plantar test apparatus for assessing thermal hyperalgesia
-
Intrathecal catheters
Procedure:
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the rat with isoflurane.
-
Expose the right sciatic nerve at the mid-thigh level.
-
Loosely ligate the nerve with four chromic gut sutures (4-0) about 1 mm apart.
-
Close the incision in layers.
-
Allow the animals to recover for 7-14 days to develop neuropathic pain behaviors.
-
-
Intrathecal Catheter Implantation:
-
This can be performed at the time of CCI surgery or in a separate procedure.
-
Anesthetize the rat and make an incision over the cisterna magna.
-
Insert a polyethylene catheter (PE-10) into the subarachnoid space and advance it to the lumbar region of the spinal cord.
-
Externalize the catheter at the back of the neck and secure it.
-
Confirm catheter placement by observing transient hindlimb paralysis following a small injection of lidocaine.
-
-
Behavioral Testing:
-
Acclimatize the animals to the testing environment.
-
Establish a baseline pain threshold (mechanical and thermal) before CCI surgery and before drug administration.
-
Mechanical Allodynia (Von Frey Test): Place the rat on an elevated mesh floor. Apply von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited. The force at which withdrawal occurs is the paw withdrawal threshold (PWT).
-
Thermal Hyperalgesia (Plantar Test): Place the rat on a glass surface and apply a radiant heat source to the plantar surface of the hind paw. Measure the time until the paw is withdrawn (paw withdrawal latency, PWL).
-
-
Drug Administration and Post-Treatment Behavioral Assessment:
-
Dissolve "this compound" in the appropriate vehicle to the desired concentration.
-
Administer the compound or vehicle intrathecally via the implanted catheter in a small volume (e.g., 10 µL), followed by a flush of saline (10 µL).
-
Assess PWT and PWL at various time points post-administration (e.g., 30, 60, 120, 240 minutes).
-
Data Analysis:
-
Compare the PWT and PWL between the "this compound" treated group and the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
-
A significant increase in PWT and PWL in the treated group indicates an analgesic effect.
Caption: Experimental workflow for in vivo testing of this compound.
Protocol 2: In Vitro Assessment of KCC2 Activity - Thallium Flux Assay
This assay provides a functional readout of KCC2 activity by measuring the influx of thallium (Tl+), a surrogate for K+, into cells expressing KCC2. An increase in the rate of Tl+ influx in the presence of "this compound" indicates potentiation of KCC2 activity.
Materials:
-
HEK-293 cells stably expressing human KCC2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Tl+-sensitive fluorescent dye (e.g., Thallos-AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Stimulus buffer containing Tl+ (e.g., HBSS with Tl2SO4)
-
"this compound"
-
Fluorescence plate reader (e.g., FLIPR)
Procedure:
-
Cell Culture:
-
Culture HEK-293-KCC2 cells in a 96-well or 384-well plate until confluent.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with the Tl+-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Thallos-AM in assay buffer for 1 hour at room temperature).
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add assay buffer containing different concentrations of "this compound" or vehicle to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Thallium Flux Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the Tl+-containing stimulus buffer to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
Data Analysis:
-
Calculate the initial rate of fluorescence increase (slope) or the area under the curve for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of "this compound" and fit the data to a dose-response curve to determine the EC50 value.
Caption: Logical relationship in the Thallium Flux Assay for KCC2 activity.
Concluding Remarks
The modulation of KCC2 function represents a highly promising and mechanistically rationalized approach for the development of novel analgesics for neuropathic pain. The protocols and data presented herein provide a framework for researchers to investigate the potential of KCC2 modulators. It is crucial to optimize these protocols for specific compounds and experimental conditions. Further research into the long-term efficacy, safety, and pharmacokinetic properties of KCC2 modulators will be essential for their successful clinical translation.
References
KCC2 Modulator-1 and its Analogs in Spinal Cord Injury Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal cord injury (SCI) frequently leads to a debilitating imbalance between excitatory and inhibitory signaling in the spinal cord circuits below the level of injury. A key contributor to this imbalance is the downregulation of the neuron-specific potassium-chloride cotransporter 2 (KCC2).[1][2][3] This downregulation disrupts chloride homeostasis, rendering the inhibitory neurotransmitters GABA and glycine less effective, and in some cases, paradoxically excitatory.[1][4] This impairment of inhibitory signaling is a major factor in the development of chronic pain, spasticity, and impaired motor function following SCI.
KCC2 modulators, particularly enhancers of KCC2 activity, have emerged as a promising therapeutic strategy to restore spinal inhibition and improve functional outcomes after SCI. These compounds aim to re-establish the low intracellular chloride concentration necessary for effective GABAergic and glycinergic inhibition. This document provides detailed application notes and protocols for the use of KCC2 modulators in SCI studies, with a focus on the representative and well-studied compounds CLP257 and its prodrug CLP290, and noting the availability of newer compounds such as KCC2 Modulator-1 and AXN-006.
Featured KCC2 Modulators
| Compound | Description | Key Characteristics |
| This compound | A commercially available KCC2 modulator. | EC50: 0.146 μM. Primarily available for in vitro research, with in vivo application data being limited in publicly accessible literature. |
| CLP257 | A first-in-class selective KCC2 enhancer. | Has been shown to restore KCC2-mediated chloride extrusion in vitro and in vivo. Often administered directly to the spinal cord in experimental settings. |
| CLP290 | An orally bioavailable prodrug of CLP257. | Offers a longer half-life and systemic administration route, making it suitable for chronic studies. Has demonstrated efficacy in improving locomotor function and reducing spasticity and pain in rodent SCI models. |
| AXN-006 | A novel, oral KCC2 enhancer in preclinical development. | Aims to provide a non-invasive therapeutic option for paralysis, pain, and spasticity in SCI. |
Mechanism of Action: Restoring Inhibitory Tone
Following spinal cord injury, a cascade of pathological events leads to the downregulation of KCC2 expression and function in neurons below the lesion. This results in an accumulation of intracellular chloride ions. Consequently, the activation of GABA-A receptors, which are chloride channels, leads to a less hyperpolarizing or even depolarizing current, thus weakening or reversing their inhibitory effect. KCC2 enhancers act to counteract this by boosting the chloride extrusion capacity of neurons, thereby restoring the hyperpolarizing nature of GABAergic signaling and re-establishing the excitatory/inhibitory balance.
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. K+/Cl− co-transporter-2 upmodulation: a multi-modal therapy to treat spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing KCC2 activity decreases hyperreflexia and spasticity after chronic spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Thallium Flux Assay to Determine KCC2 Modulator-1 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for utilizing a thallium flux assay to characterize the activity of KCC2 Modulator-1, a positive modulator of the neuron-specific K-Cl cotransporter 2 (KCC2).
Introduction
The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a crucial neuron-specific cation-chloride cotransporter responsible for maintaining low intracellular chloride concentrations in mature neurons.[1] This low chloride environment is fundamental for the hyperpolarizing and inhibitory actions of GABAergic and glycinergic neurotransmission.[1] Dysregulation of KCC2 function is implicated in a variety of neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a significant therapeutic target.[1]
Positive modulators of KCC2, which enhance its ion transport activity, are of considerable interest for restoring inhibitory tone in pathological conditions characterized by KCC2 hypofunction. KCC2 activators work by increasing the transporter's activity, which can be achieved by enhancing its expression on the cell membrane or by stabilizing its functional state.[2]
The thallium (Tl⁺) flux assay is a robust, fluorescence-based method suitable for high-throughput screening (HTS) of KCC2 modulators. This assay leverages the permeability of KCC2 to thallium ions, which act as a surrogate for potassium ions (K⁺). Cells expressing KCC2 are loaded with a thallium-sensitive fluorescent dye. The influx of Tl⁺ through active KCC2 transporters leads to an increase in fluorescence, which is proportional to the transporter's activity. This method allows for the quantitative assessment of compounds that positively modulate KCC2 function.
KCC2 Signaling and Regulation
KCC2 activity is tightly regulated by various signaling pathways, primarily through phosphorylation and dephosphorylation events that control its surface expression and transport efficacy. The following diagram illustrates a simplified overview of key regulatory pathways.
References
Application Notes and Protocols: Surface Biotinylation Assay for Evaluating KCC2 Modulator-1 Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing a surface biotinylation assay to investigate the effects of a novel compound, KCC2 Modulator-1, on the cell surface expression of the neuronal potassium-chloride cotransporter KCC2. This assay is a powerful tool for quantifying changes in the plasma membrane localization of KCC2, offering insights into the modulator's mechanism of action.
Introduction to KCC2 and its Modulation
The K-Cl⁻ cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific protein crucial for establishing and maintaining the low intracellular chloride concentration required for fast hyperpolarizing GABAergic inhibition in the mature central nervous system.[1][2] Dysregulation of KCC2 function or expression is implicated in various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders.[2][3][4] Consequently, KCC2 has emerged as a promising therapeutic target.
KCC2's activity is tightly regulated by its trafficking to and from the neuronal cell surface. The functional expression of KCC2 at the plasma membrane is a dynamic process influenced by various signaling pathways, post-translational modifications like phosphorylation, and interaction with regulatory proteins. Therefore, a key mechanism by which a modulator might enhance KCC2 function is by increasing its stable expression on the cell surface. KCC2 modulators can be compounds that either enhance or inhibit the activity of this transporter.
The surface biotinylation assay is a robust biochemical method to specifically label and quantify proteins present on the cell surface. This technique utilizes a membrane-impermeable biotinylating reagent to tag the extracellular domains of plasma membrane proteins. Following cell lysis, the biotinylated proteins can be isolated using streptavidin-coated beads and quantified by Western blotting. This allows for a direct comparison of the surface-expressed protein levels between different experimental conditions, such as in the presence or absence of this compound.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line: This protocol is optimized for neuronal cell lines (e.g., primary cortical neurons, SH-SY5Y, or Neuro-2a cells) endogenously or exogenously expressing KCC2.
-
Culture Conditions: Culture cells to approximately 80-90% confluency in appropriate media and conditions. For primary neurons, allow sufficient time for maturation and KCC2 expression.
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed culture medium.
-
Include a vehicle control (medium with the same concentration of solvent) in all experiments.
-
Incubate the cells with this compound or vehicle for the desired time period (e.g., 30 minutes, 1 hour, 6 hours, 24 hours) to assess both acute and chronic effects.
-
II. Surface Biotinylation Assay
This protocol is adapted from established methods for cell surface biotinylation.
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: PBS containing 100 mM glycine or 100 mM Tris-HCl, pH 7.4
-
Biotinylation Reagent: EZ-Link™ Sulfo-NHS-SS-Biotin or a similar membrane-impermeable, cleavable biotinylation reagent. Prepare a fresh 1 mg/mL solution in ice-cold PBS immediately before use.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Streptavidin Agarose Beads
-
Wash Buffer: Lysis buffer diluted 1:1 with PBS.
-
2x Laemmli Sample Buffer
Procedure:
-
Cell Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS to remove any residual media.
-
Biotinylation:
-
Add the freshly prepared biotinylation reagent solution to each well, ensuring the cell monolayer is completely covered.
-
Incubate on a rocking platform for 30 minutes at 4°C to prevent endocytosis.
-
-
Quenching:
-
Aspirate the biotinylation reagent and wash the cells three times with ice-cold Quenching Buffer to inactivate any unreacted biotin.
-
Incubate the final wash for 10 minutes at 4°C.
-
-
Cell Lysis:
-
Aspirate the Quenching Buffer and add ice-cold Lysis Buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Input Sample:
-
From each lysate, save a small aliquot (e.g., 20-30 µg of total protein) as the "Total KCC2" or "Input" fraction. Add an equal volume of 2x Laemmli sample buffer and store at -20°C.
-
-
Isolation of Biotinylated Proteins:
-
Equal amounts of total protein (e.g., 200-500 µg) from each sample are incubated with pre-washed streptavidin agarose beads.
-
Incubate overnight at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 3,000 x g for 1 minute at 4°C) and discard the supernatant.
-
Wash the beads three to four times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, aspirate the supernatant and add 2x Laemmli sample buffer to the beads.
-
Boil the samples for 5-10 minutes to elute the biotinylated proteins from the beads.
-
Centrifuge to pellet the beads and collect the supernatant, which contains the "Surface KCC2" fraction.
-
III. Western Blot Analysis
-
SDS-PAGE: Separate the "Total KCC2" and "Surface KCC2" fractions by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for KCC2 overnight at 4°C. A loading control antibody (e.g., β-actin for the total fraction) should also be used. For the surface fraction, a plasma membrane marker like Na+/K+-ATPase can be used to confirm the purity of the surface protein isolation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imaging system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the surface KCC2 signal to the total KCC2 signal for each condition to account for any changes in overall protein expression.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Total KCC2 Expression
| Treatment Group | Concentration (µM) | Incubation Time (h) | Normalized Total KCC2 Level (Mean ± SEM) | % Change from Vehicle |
| Vehicle Control | 0 | 24 | 1.00 ± 0.05 | 0% |
| This compound | 1 | 24 | 1.02 ± 0.06 | +2% |
| This compound | 10 | 24 | 0.98 ± 0.07 | -2% |
| This compound | 100 | 24 | 1.05 ± 0.04 | +5% |
Table 2: Effect of this compound on Surface KCC2 Expression
| Treatment Group | Concentration (µM) | Incubation Time (h) | Normalized Surface KCC2 Level (Mean ± SEM) | % Change from Vehicle |
| Vehicle Control | 0 | 24 | 1.00 ± 0.08 | 0% |
| This compound | 1 | 24 | 1.25 ± 0.10 | +25% |
| This compound | 10 | 24 | 1.80 ± 0.15 | +80% |
| This compound | 100 | 24 | 1.95 ± 0.12 | +95% |
Visualizations
Diagrams of Signaling Pathways and Experimental Workflow
Caption: Potential signaling pathways affected by this compound.
Caption: Experimental workflow for the surface biotinylation assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
KCC2 Modulator-1 off-target effects screening
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using KCC2 Modulator-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the neuron-specific K-Cl cotransporter 2 (KCC2). KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons by extruding chloride ions.[1] This low chloride level is essential for the hyperpolarizing (inhibitory) action of the neurotransmitter GABA through GABA-A receptors.[1] By inhibiting KCC2, the modulator leads to an accumulation of intracellular chloride, causing a depolarizing shift in the GABA-A reversal potential (EGABA) and weakening synaptic inhibition.[1]
Q2: What are the potential therapeutic applications and physiological consequences of KCC2 inhibition?
A2: Dysfunction of KCC2 is implicated in a variety of neurological disorders, including epilepsy, chronic pain, and Rett syndrome.[1][2] While enhancing KCC2 activity is a therapeutic goal for these conditions, inhibiting KCC2 serves as a valuable research tool to investigate the roles of GABAergic signaling and chloride homeostasis. In animal models, pharmacological inhibition of KCC2 can lead to neuronal hyperexcitability and epileptiform discharges.
Q3: How should this compound be prepared and stored?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles and stored at -20°C or -80°C. For experiments, the stock solution should be diluted into the aqueous experimental buffer immediately before use. It is important to ensure the final DMSO concentration in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: What are the known off-target effects of KCC2 inhibitors like VU0463271?
A4: The selective KCC2 inhibitor VU0463271 has been found to interact with other targets. Secondary pharmacology screens have identified off-target effects on the mitochondrial translocator protein (TSPO) and the α1B adrenergic receptor. It is crucial to experimentally validate the specificity of any KCC2 modulator in your specific experimental system.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity at effective concentrations.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects | 1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds that target KCC2. | 1. Identification of unintended kinase targets. 2. Confirmation that the observed cytotoxicity is specific to the chemical scaffold of this compound. |
| Compound precipitation | 1. Visually inspect for compound precipitation in the assay buffer. 2. Determine the solubility of this compound under the final assay conditions. | Prevention of non-specific effects caused by compound precipitation. |
| Solvent toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxicity threshold for your cell type (typically <0.1%). | Elimination of solvent-induced cytotoxicity. |
| On-target toxicity | The effective concentration for KCC2 inhibition may be close to a toxic concentration. Run a cell viability assay (e.g., MTT, LDH) with a range of inhibitor concentrations to determine the toxicity threshold. | Determination of the therapeutic window for your specific cell model. |
Issue 2: Inconsistent or unexpected experimental results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor instability | Assess the stability of this compound in your experimental buffer over the time course of the experiment. | Ensures that the observed effects are due to the inhibitor and not its degradation products. |
| Cell line-specific effects | Test the inhibitor in multiple cell lines to determine if the unexpected effects are consistent across different cellular contexts. | Helps to differentiate between general off-target effects and those specific to a particular cell line. |
| Activation of compensatory signaling pathways | Use techniques like Western blotting to investigate the activation of known compensatory pathways in response to KCC2 inhibition. | A clearer understanding of the cellular response to the inhibitor, leading to more consistent and interpretable results. |
| Variability in Reagent Quality | Ensure the purity and consistency of all reagents, including ATP, substrates, and buffers. | Reduced variability in assay results. |
Off-Target Effects Screening Data
The following table summarizes the inhibitory concentrations (IC50) for the KCC2 inhibitor VU0463271 against its on-target and identified off-targets. A higher selectivity ratio indicates greater specificity for KCC2.
| Target | Assay Type | IC50 (µM) | Selectivity Ratio (Off-target IC50 / On-target IC50) |
| KCC2 (On-target) | 86Rb+ Flux | Varies by assay | N/A |
| NKCC1 | 86Rb+ Flux | 4,500 | >90-fold selectivity over NKCC1 |
| TSPO (rat, heart) | Radiometric Binding Assay ([3H]PK 11195) | 0.204 | Dependent on KCC2 IC50 |
| α1B Adrenergic Receptor | Radiometric Binding Assay | ~0.350 | Dependent on KCC2 IC50 |
| NK1 (human, membrane) | Radiometric Binding Assay ([125I]BH-SP) | 4.975 | Dependent on KCC2 IC50 |
| Kinase A | Biochemical Activity | 8,200 | Minimal inhibition at therapeutic doses |
| Kinase B | Biochemical Activity | >25,000 | No significant activity |
Note: The IC50 for KCC2 can vary depending on the specific assay conditions. The selectivity ratio should be calculated based on the on-target IC50 determined in your experimental setup.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercial kinase profiling service that offers screening against a large panel of kinases.
-
Primary Screen: The compound is typically tested at a single high concentration to identify potential off-target kinases.
-
Dose-Response (IC50) Determination: For any confirmed hits from the primary screen, perform a follow-up dose-response assay. The service will test the compound across a range of concentrations (e.g., 10-point curve) to determine the IC50 value for each off-target kinase.
-
Data Analysis: Compare the IC50 value for the on-target KCC2 with the IC50 values for any off-target kinases. A high selectivity index (IC50 off-target / IC50 on-target) indicates good specificity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to KCC2 in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Plate cells expressing KCC2 and treat with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: After incubation, heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Western Blotting: Analyze the amount of soluble KCC2 at each temperature using SDS-PAGE and Western blotting.
-
Data Analysis: Binding of this compound is expected to stabilize the KCC2 protein, resulting in a higher melting temperature compared to the vehicle-treated control.
Visualizations
References
troubleshooting KCC2 Modulator-1 solubility issues
Technical Support Center: KCC2 Modulator-1
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is KCC2 and why is it a therapeutic target?
The potassium-chloride cotransporter 2 (KCC2) is a protein found predominantly in neurons of the central nervous system.[1][2] Its primary function is to extrude chloride ions (Cl-) from neurons, which is essential for maintaining the low intracellular chloride concentration necessary for inhibitory neurotransmission mediated by GABA and glycine.[1][2] In mature neurons, this chloride gradient allows the activation of GABAA receptors to cause an influx of chloride, leading to hyperpolarization and inhibition of neuronal firing.[2]
Dysfunction or reduced expression of KCC2 is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, Rett syndrome, and schizophrenia. In these conditions, the disruption of chloride homeostasis can lead to an excitatory/inhibitory imbalance in neuronal circuits. Therefore, developing modulators that enhance KCC2 function is a promising therapeutic strategy for these disorders.
Q2: My this compound is precipitating in my aqueous cell culture medium. What is the likely cause?
Precipitation of poorly soluble compounds like this compound in aqueous buffers is a common challenge. This phenomenon, often referred to as "solvent-shifting," typically occurs when a compound is first dissolved in a high-concentration organic solvent stock (like DMSO) and then diluted into an aqueous medium for the experiment. The modulator may be highly soluble in the organic solvent but exceeds its solubility limit in the final aqueous environment, causing it to precipitate. Interactions with components in the cell culture media can also contribute to this issue.
Q3: What are the recommended solvents for preparing this compound stock solutions?
For initial stock solutions of small molecule inhibitors, Dimethyl sulfoxide (DMSO) is the most commonly used solvent due to its ability to dissolve a wide range of polar and nonpolar compounds. Ethanol is another viable option for some compounds. It is crucial to use anhydrous, high-purity DMSO, as absorbed water can reduce the solubility of many organic compounds.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
The tolerance to DMSO is cell-line dependent. As a general rule, the final concentration of DMSO in cell culture should be kept at or below 0.5% to minimize cytotoxicity. However, some robust cell lines may tolerate up to 1%. It is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving solubility challenges with this compound in your experiments.
Initial Assessment of Solubility
Before proceeding with complex troubleshooting, it's important to determine the kinetic solubility of this compound in your specific experimental buffer.
Experimental Protocol: Kinetic Solubility Assessment
Objective: To determine the highest concentration of this compound that remains in solution in an aqueous buffer when diluted from a DMSO stock.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring light scattering or absorbance
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: In the 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).
-
Incubation: Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 2 hours).
-
Measurement: Measure light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in light scattering or absorbance indicates precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering/absorbance is observed compared to the buffer-only control.
Strategies to Improve Solubility
If this compound precipitates at your desired experimental concentration, consider the following strategies.
Data Presentation: Solubility of this compound in Different Solvents
| Solvent System | Maximum Soluble Concentration (µM) | Final Solvent Concentration | Notes |
| PBS (pH 7.4) + 0.5% DMSO | 5 | 0.5% DMSO | Prone to precipitation at higher concentrations. |
| PBS (pH 7.4) + 0.5% DMSO + 0.01% Tween-20 | 25 | 0.5% DMSO | Surfactant helps maintain solubility. |
| PBS (pH 7.4) + 1% Ethanol | 15 | 1% Ethanol | Co-solvent can improve solubility. |
| 10% HP-β-Cyclodextrin in Water | 50 | N/A | Cyclodextrins can form inclusion complexes to enhance solubility. |
1. Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the modulator in your assay.
2. Use a Surfactant: The addition of a small amount of a non-ionic surfactant, like Tween-20 or Triton X-100, can help to keep the compound in solution.
3. Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent such as ethanol or polyethylene glycol (PEG) may improve solubility.
4. Sonication: Brief sonication of the solution after dilution can help to break up small precipitates and re-dissolve the compound.
5. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.
6. Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, thereby increasing their aqueous solubility.
Experimental Protocol: Formulation with HP-β-Cyclodextrin
Objective: To prepare a stock solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in sterile water.
-
Add Modulator: Add the calculated amount of this compound powder to the HP-β-CD solution to achieve the desired final concentration.
-
Dissolution: Vortex the mixture vigorously for 5-10 minutes.
-
Sonication: If the compound is not fully dissolved, sonicate the solution for 10-15 minutes.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
Storage: Store the stock solution at -20°C in single-use aliquots.
Visualizations
References
Optimizing KCC2 Modulator-1 Dose-Response Curves: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize dose-response experiments with KCC2 Modulator-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for KCC2?
A1: The K-Cl co-transporter KCC2 is a neuron-specific protein crucial for extruding chloride ions (Cl⁻) from neurons. This process maintains a low intracellular chloride concentration, which is essential for the hyperpolarizing (inhibitory) effects of GABAergic and glycinergic neurotransmission in the mature central nervous system.[1][2]
Q2: How do KCC2 modulators, like this compound, affect neuronal activity?
A2: KCC2 modulators can either enhance or inhibit the transporter's activity.[1] Enhancers, or potentiators, increase the extrusion of chloride, strengthening the inhibitory action of GABA. This can be beneficial in conditions of neuronal hyperexcitability, such as epilepsy and neuropathic pain.[1][3] Conversely, inhibitors block chloride extrusion, leading to an increase in intracellular chloride. This can shift the GABAergic response from inhibitory to excitatory, potentially causing neuronal hyperexcitability.
Q3: What are the most common in vitro assays for measuring KCC2 activity?
A3: Several assays are commonly used to measure KCC2 activity:
-
Thallium (Tl⁺) Flux Assay: A widely used method where thallium, a surrogate for potassium (K⁺), is used. The influx of Tl⁺ through KCC2 is measured with a fluorescent dye, providing a functional readout of transporter activity.
-
Rubidium (⁸⁶Rb⁺) Efflux/Influx Assay: A radioactive assay that directly measures the movement of the potassium analog, rubidium, to quantify KCC2 activity.
-
Gramicidin-Perforated Patch-Clamp Electrophysiology: This technique measures the GABA reversal potential (EGABA), which is an indirect indicator of intracellular chloride concentration and, therefore, KCC2 activity, without disturbing the native intracellular chloride levels.
-
Chloride-Sensitive Fluorescent Protein Assays: Genetically encoded sensors, like SuperClomeleon, can directly measure changes in intracellular chloride concentration in response to KCC2 activity.
Q4: How should this compound be prepared and stored for experiments?
A4: For optimal results, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles and stored at -20°C or -80°C. Immediately before an experiment, the stock solution should be diluted into the aqueous experimental buffer. It is critical to ensure the final DMSO concentration in the assay is low (typically below 0.1%) to avoid artifacts induced by the solvent.
Troubleshooting Guides
Guide 1: Inconsistent or Unexpected Results in Thallium (Tl⁺) Flux Assays
| Problem | Possible Cause | Recommended Solution |
| High background signal | Non-specific ion influx or issues with the dye. | Optimize dye loading concentration and incubation time. Ensure wash steps are thorough. Test for non-specific Tl⁺ influx in untransfected cells. |
| No or low signal | Poor KCC2 expression or function; inactive compound. | Verify KCC2 expression via Western blot or immunofluorescence. Ensure cellular health, as compromised cells will have reduced transporter function. Confirm the activity of the compound with a positive control. |
| High variability between wells | Inconsistent cell seeding, variations in temperature or pH. | Ensure a homogenous cell suspension and consistent seeding density. Standardize all assay parameters, including temperature and pH of all solutions. |
| Apparent lack of modulator effect | Poor compound solubility or stability; incorrect concentration range. | Check the solubility of this compound in the assay medium. Assess compound stability under experimental conditions (e.g., 37°C for 1 hour) using HPLC. Perform a wide dose-response curve (e.g., nanomolar to high micromolar) to determine the optimal concentration range. |
Guide 2: Ambiguous Data from Electrophysiological Recordings
| Problem | Possible Cause | Recommended Solution |
| Drifting EGABA | Instability of the perforated patch or changes in cell volume. | Monitor access resistance throughout the recording to ensure a stable patch. Allow sufficient time for the cell to stabilize after patch rupture. |
| No shift in EGABA with modulator application | Compensatory mechanisms from other ion transporters; insufficient incubation time. | Other transporters may compensate for KCC2 modulation over time. Measure EGABA at multiple time points after applying the modulator. Ensure adequate incubation time for the modulator to reach its target. |
| High variability between recorded cells | Differences in KCC2 expression levels or ongoing neuronal activity. | Record from a consistent population of neurons. To control for differences in neuronal activity, consider blocking spontaneous synaptic transmission with antagonists like CNQX and APV. |
| Masking of modulator effects | Use of whole-cell patch-clamp with high-chloride pipette solution. | Use the gramicidin-perforated patch-clamp technique to avoid disturbing the natural intracellular chloride concentration. Standard whole-cell recordings will clamp the intracellular chloride and obscure the effects of KCC2 modulation. |
Guide 3: Observed Cytotoxicity at Target Concentrations
| Problem | Possible Cause | Recommended Solution |
| Significant cell death observed | The effective concentration may be close to a toxic concentration. | Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the toxicity threshold for your specific cell type and experimental timeframe. |
| Off-target effects of the modulator. | Investigate potential off-target interactions by performing a broad off-target screen (e.g., against a kinase panel). Use a structurally different KCC2 modulator as a control to confirm that the desired effect is on-target. | |
| Suboptimal cell culture conditions. | Ensure that cell culture media and conditions are optimal, as stressed cells can be more susceptible to drug-induced toxicity. | |
| Prolonged exposure to the modulator. | Reduce the incubation time to the minimum required to achieve the desired on-target effect. |
Experimental Protocols & Data
This compound: Representative Potency Data
| Assay Type | Cell Line | Parameter | Representative Value |
| Thallium (Tl⁺) Flux Assay | HEK293 cells expressing KCC2 | EC₅₀ | 250 nM |
| Gramicidin-Perforated Patch-Clamp | Cultured Hippocampal Neurons | EGABA Shift | Hyperpolarizing shift of 5-10 mV at 1 µM |
| Cytotoxicity Assay (MTT) | Cultured Cortical Neurons (24 hr) | CC₅₀ | > 30 µM |
Note: The values presented are representative and may vary based on specific experimental conditions.
Protocol 1: Thallium (Tl⁺) Flux Assay for KCC2 Activity
-
Cell Plating: Plate HEK293 cells stably overexpressing KCC2 in black-walled, clear-bottom 96- or 384-well plates. Allow the cells to adhere and form a confluent monolayer.
-
Dye Loading: Wash the cells with a chloride-free buffer. Load the cells with a Tl⁺-sensitive dye (e.g., FluoZin-2 AM) in the chloride-free buffer for 45-60 minutes at room temperature, protected from light.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add buffer containing various concentrations of this compound (and vehicle controls, e.g., 0.1% DMSO). Incubate for 10-15 minutes.
-
Signal Detection: Use a fluorescence plate reader to measure the signal. Establish a baseline fluorescence reading for 10-20 seconds.
-
Stimulation: Inject a stimulus buffer containing Tl₂SO₄. KCC2-mediated transport will allow Tl⁺ to enter the cells, causing an increase in fluorescence.
-
Data Acquisition: Continuously record the fluorescence signal for 60-120 seconds after injection.
-
Analysis: Calculate the initial rate of fluorescence increase. Normalize the rates to the vehicle control. Plot the normalized rate against the modulator concentration and fit the data to a dose-response curve to determine the EC₅₀.
Protocol 2: Electrophysiological Measurement of EGABA
-
Preparation: Prepare acute brain slices or cultured neurons for recording.
-
Recording Configuration: Use the gramicidin-perforated patch-clamp technique. The pipette solution should contain gramicidin to perforate the cell membrane while keeping the intracellular chloride concentration intact.
-
EGABA Measurement: Measure the GABA reversal potential by applying puffs of a GABAA receptor agonist (e.g., muscimol) while holding the neuron at different membrane potentials.
-
Modulator Application: Perfuse the slice or culture with a known concentration of this compound for a sufficient duration.
-
Post-Modulator Measurement: Re-measure EGABA to determine the shift caused by the modulator. A potentiator like this compound is expected to cause a hyperpolarizing (more negative) shift in EGABA.
-
Data Analysis: Compare the EGABA values before and after modulator application. A statistically significant negative shift indicates potentiation of KCC2 activity.
Signaling Pathways and Workflows
The activity of KCC2 is tightly regulated by various signaling pathways, primarily through the phosphorylation and dephosphorylation of its C-terminal domain. Understanding these pathways is crucial for interpreting experimental results.
Caption: Key signaling pathways regulating KCC2 activity and expression.
A systematic approach is essential when troubleshooting dose-response experiments. The following workflow outlines the key decision points and steps to identify and resolve common issues.
Caption: A logical workflow for troubleshooting KCC2 dose-response experiments.
References
minimizing KCC2 Modulator-1 experimental variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to minimize experimental variability when working with KCC2 Modulator-1.
Frequently Asked Questions (FAQs)
Q1: What is KCC2 and why is its modulation therapeutically relevant?
The K-Cl co-transporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for establishing and maintaining the low intracellular chloride ([Cl⁻]i) concentration necessary for fast hyperpolarizing inhibition mediated by GABA-A and glycine receptors in the mature central nervous system (CNS)[1][2][3][4]. Deficits in KCC2 function lead to an excitatory/inhibitory imbalance that is implicated in numerous neurological and psychiatric disorders, including epilepsy, neuropathic pain, spasticity, and autism spectrum disorders[5]. Consequently, positive modulation of KCC2 activity is a promising therapeutic strategy to restore neuronal inhibition and treat these conditions.
Q2: What is the expected mechanism of action for this compound?
This compound is a positive allosteric modulator designed to enhance the intrinsic activity of the KCC2 transporter. It is expected to increase KCC2-mediated chloride extrusion from neurons, leading to a hyperpolarizing shift in the GABA-A reversal potential (EGABA) and a restoration of inhibitory neurotransmission. Its mechanism is distinct from indirect modulators that may alter KCC2 expression or trafficking.
Q3: What are the most common sources of experimental variability when working with KCC2 modulators?
Variability in KCC2 experiments often stems from three main areas:
-
Cellular System: The choice of model system (e.g., HEK293 cells, primary neurons) significantly impacts results, as KCC2 stability and maturation differ across systems. In primary neuronal cultures, factors like cell density, health, media composition, and even minor environmental disturbances can cause significant variability.
-
Assay Conditions: Inconsistent cell plating, temperature fluctuations, incubation times, and reagent preparation are common sources of variance. For instance, "edge effects" in 96- or 384-well plates due to media evaporation can lead to inconsistent results across a plate.
-
KCC2 Biology: KCC2 expression and function are dynamically regulated by neuronal activity, phosphorylation status, and membrane trafficking. The protein can be inherently unstable and is subject to cellular quality control pathways, which can vary between experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during key experiments with this compound.
Guide 1: Thallium (Tl⁺) Flux Assay
The thallium flux assay is a common high-throughput method to assess KCC2 activity, where Tl⁺ acts as a surrogate for K⁺.
Q: My assay signal window or Z'-factor is low, suggesting poor assay quality. How can I improve it? A: A low Z'-factor indicates small separation between positive and negative controls.
-
Optimize Cell Number: Titrate the number of cells plated per well. An optimal cell density (e.g., 10,000-40,000 cells/well for a 384-well plate) is crucial for a robust signal.
-
Check KCC2 Expression: If using an inducible expression system, verify KCC2 expression levels via Western blot or qPCR. Insufficient expression will lead to a weak signal.
-
Control Compound Concentration: Ensure your positive control (e.g., a known KCC2 activator like NEM) and negative control (e.g., a KCC2 inhibitor like DIOA) are used at optimal concentrations that provide maximal and minimal signals, respectively.
-
Increase Incubation Time: Extending the compound incubation time may improve the assay window.
Q: I am observing high well-to-well variability within the same plate. What is the cause? A: This often points to technical inconsistencies.
-
Minimize Edge Effects: Evaporation in outer wells of 96- and 384-well plates is a known issue. To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile PBS or media. Using specialized plates or seals can also help.
-
Ensure Even Cell Plating: Uneven cell distribution during plating leads to variability. Ensure the cell suspension is homogenous before and during plating. After plating, allow the plate to sit at a constant temperature on a level surface to ensure even cell settlement.
-
Automated Liquid Handling: If possible, use automated liquid handlers for dispensing cells, dye, and compounds to minimize human error and improve precision.
Q: The response to this compound is inconsistent between different experiments. Why? A: This suggests a lack of standardization in protocols or reagents.
-
Standardize Cell Culture Practices: Use cells from a cryopreserved master bank with a consistent, low passage number to prevent phenotypic drift. Maintain consistent cell density in stock flasks and standardize the time between passaging and plating for the assay.
-
Reagent Quality: Prepare fresh reagents, especially the Tl⁺ stimulus buffer, for each experiment. Ensure this compound is fully dissolved and stable in the assay buffer. Check the final DMSO concentration, as high levels can be toxic.
-
Monitor Cell Health: Only use healthy, viable cells for your experiments. Changes in cell health can dramatically alter transporter function.
Guide 2: Western Blotting for KCC2 Expression and Phosphorylation
Western blotting is used to measure total KCC2 protein levels and its phosphorylation state at key regulatory residues.
Q: My KCC2 antibody gives a weak or no signal. What should I do? A: This is a common issue related to sample preparation, protein transfer, or antibody incubation.
-
Sample Preparation: KCC2 is a membrane protein; ensure your lysis buffer is appropriate for extracting membrane proteins and contains protease and phosphatase inhibitors.
-
Protein Transfer: High molecular weight proteins like KCC2 (~140 kDa) can be difficult to transfer efficiently. Optimize transfer time, voltage, and consider using a wet transfer system overnight at 4°C. Check transfer efficiency with Ponceau S staining.
-
Antibody Incubation: Increase the primary antibody concentration or extend the incubation period (e.g., overnight at 4°C). Ensure the secondary antibody is appropriate for the primary antibody's host species.
Q: I see multiple bands for KCC2. Are these oligomers or degradation products? A: KCC2 exists as a dimer and potentially higher-order oligomers, which are resistant to denaturation.
-
Oligomers: The primary KCC2 band is the monomer at ~140 kDa. A band at ~280 kDa likely represents the dimer.
-
Degradation: Lower molecular weight bands may indicate protein degradation. Ensure samples are prepared quickly on ice with fresh protease inhibitors to minimize this. KCC2 can be cleaved by calpain, which is a calcium-dependent protease.
Q: My phospho-specific KCC2 antibody (e.g., pS940, pT906/T1007) results are inconsistent. A: Phosphorylation is a dynamic process and requires careful sample handling.
-
Lysis Buffer: It is critical to use a lysis buffer containing a cocktail of phosphatase inhibitors to preserve the phosphorylation state of the protein.
-
Blocking Agent: When using phospho-specific antibodies, use bovine serum albumin (BSA) for blocking instead of milk, as milk contains phosphoproteins (casein) that can cause high background.
-
Loading Controls: Use total KCC2 as a loading control for phospho-KCC2 signals, in addition to a housekeeping protein like actin or tubulin for total protein loading.
Guide 3: Electrophysiology (Patch-Clamp)
Electrophysiology provides a functional readout of KCC2 activity by measuring the reversal potential of GABA-A receptor-mediated currents (EGABA).
Q: I do not see the expected hyperpolarizing shift in EGABA after applying this compound. A: This could be due to several biological or technical factors.
-
Basal KCC2 Activity: If the baseline KCC2 activity in your cells is already maximal, a potentiator may have little to no further effect. Consider using a model where KCC2 is known to be suppressed (e.g., following induced seizure-like activity) to see a restorative effect.
-
Cell Health: Unhealthy neurons may have compromised ion gradients and transporter function. Ensure you are recording from healthy cells with stable resting membrane potentials.
-
Recording Configuration: Perforated patch-clamp is often preferred over whole-cell for measuring EGABA because it preserves the endogenous intracellular chloride concentration. If using whole-cell, allow sufficient time for the intracellular solution to equilibrate before taking measurements.
Q: My recordings are unstable, leading to variable EGABA measurements. A: Stability is key for accurate electrophysiological measurements.
-
Vibration Isolation: Use an anti-vibration table and a Faraday cage to minimize mechanical and electrical noise.
-
Pipette and Seal Quality: Use high-quality borosilicate glass for pipettes. A high-resistance seal (>1 GΩ) is essential for stable recordings.
-
Perfusion System: Ensure a stable and continuous flow of ACSF over the slice or cells to maintain consistent temperature and oxygenation.
Data Summary Tables
Table 1: Troubleshooting Guide for Common KCC2 Assay Issues
| Issue Observed | Potential Cause | Recommended Solution |
| Low Z'-factor (Tl⁺ Assay) | Suboptimal cell density | Titrate cell number per well to find the optimal density. |
| Low KCC2 expression | Verify expression with Western blot; optimize induction if applicable. | |
| Inconsistent liquid handling | Use calibrated pipettes or automated liquid handlers. | |
| High Well-to-Well Variability | Edge effects in plate | Avoid using outer wells or fill them with PBS. |
| Uneven cell plating | Ensure cell suspension is homogenous; let plate rest before incubation. | |
| Weak/No KCC2 Signal (Western) | Poor protein extraction | Use a lysis buffer optimized for membrane proteins with inhibitors. |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage); check with Ponceau S. | |
| Inadequate antibody incubation | Increase antibody concentration or incubation time. | |
| No EGABA Shift (E-phys) | KCC2 activity is already maximal | Use a cellular model with known KCC2 downregulation. |
| Intracellular Cl⁻ dialysis | Use perforated patch-clamp to preserve endogenous [Cl⁻]i. |
Table 2: Recommended Controls for KCC2 Functional Assays
| Control Type | Compound Example | Typical Concentration | Purpose |
| Positive Control (Potentiator) | N-ethylmaleimide (NEM) | 50-100 µM | To define the maximal assay signal by activating KCC2. |
| Negative Control (Inhibitor) | DIOA | 10-20 µM | To define the minimal assay signal by inhibiting KCC2. |
| VU0240551 | 10 µM | A more specific KCC2 inhibitor than DIOA or furosemide. | |
| Vehicle Control | DMSO | < 0.5% | To control for the effects of the compound solvent. |
| Cellular Negative Control | Parental cell line (no KCC2) | N/A | To determine the background signal independent of KCC2 activity. |
Detailed Experimental Protocols
Protocol 1: High-Throughput Thallium (Tl⁺) Flux Assay
This protocol is adapted for HEK293 cells stably expressing KCC2 in a 384-well format.
-
Cell Plating:
-
One day before the assay, seed HEK293-KCC2 cells in black-walled, clear-bottom 384-well plates at a density of 20,000 cells/well in 20 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
On the day of the assay, prepare the Tl⁺-sensitive dye loading solution according to the manufacturer's instructions (e.g., Thallos, FluxOR).
-
Remove the culture medium from the cell plate and add 20 µL of dye loading solution to each well.
-
Incubate the plate for 60-90 minutes at 37°C.
-
-
Compound Addition:
-
Prepare a 2x concentration of this compound and control compounds in a chloride-free assay buffer.
-
Add 20 µL of the 2x compound solution to the corresponding wells of the cell plate.
-
Incubate for 10-20 minutes at room temperature.
-
-
FLIPR Measurement:
-
Place the cell plate and a plate containing the Tl⁺/K⁺ stimulus buffer into a Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
-
Measure baseline fluorescence for 10-20 seconds.
-
The instrument will then add 10 µL of the Tl⁺/K⁺ stimulus buffer to initiate the influx.
-
Immediately record the fluorescence signal continuously for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase, which corresponds to the rate of Tl⁺ influx and KCC2 activity.
-
Normalize the data to the vehicle control and determine the potency (EC₅₀) or efficacy of this compound.
-
Protocol 2: Western Blotting for Total and Phospho-KCC2
This protocol is for analyzing KCC2 from cultured neurons or transfected cells.
-
Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-50 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 6-8% Tris-glycine polyacrylamide gel.
-
Transfer proteins to a PVDF membrane. For a large protein like KCC2, a wet transfer at 30V overnight at 4°C is recommended.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk (for total KCC2) or 5% BSA (for phospho-KCC2) in Tris-buffered saline with 0.1% Tween-20 (TBS-T).
-
Incubate the membrane with primary antibody (e.g., rabbit anti-KCC2, mouse anti-pS940-KCC2) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBS-T.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a digital imager or X-ray film.
-
Quantify band density using software like ImageJ. Normalize phospho-protein signals to total KCC2 and total KCC2 to a loading control (e.g., β-actin).
-
Visualizations
Signaling and Experimental Workflows
Caption: Key phosphorylation sites regulating KCC2 activity.
Caption: Standard workflow for a KCC2 thallium flux assay.
Caption: A decision tree for troubleshooting KCC2 experiments.
References
- 1. A thallium transport FLIPR-based assay for the identification of KCC2-positive modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of KCC2 therapeutics to treat neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
- 5. The expression system influences stability, maturation efficiency, and oligomeric properties of the potassium-chloride co-transporter KCC2 - PMC [pmc.ncbi.nlm.nih.gov]
KCC2 Modulator-1 stability and degradation in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KCC2 Modulator-1. The information is designed to address common issues related to the stability and degradation of this compound during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is KCC2 and why is it a therapeutic target?
A1: The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter that is crucial for maintaining low intracellular chloride concentrations in the mature central nervous system (CNS)[1]. This low chloride environment is essential for the inhibitory effects of GABAergic and glycinergic neurotransmission[1]. Dysfunction of KCC2 is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and spasticity, making it a significant therapeutic target[1][2][3].
Q2: How does this compound work?
A2: this compound is a small molecule potentiator designed to enhance the chloride extrusion activity of KCC2. By increasing KCC2 function, it aims to restore inhibitory neurotransmission in pathological conditions characterized by KCC2 hypofunction.
Q3: What are the common in vitro assays for measuring the activity of this compound?
A3: The activity of KCC2 modulators is typically assessed using several in vitro assays:
-
Thallium (Tl+) Flux Assay: This is a widely used method where thallium serves as a surrogate for potassium (K+). An increased influx of Tl+, measured by a fluorescent dye, indicates enhanced KCC2 activity.
-
Chloride-Sensitive Fluorescent Protein Assays: These assays use genetically encoded sensors like SuperClomeleon to directly measure changes in intracellular chloride concentration in response to KCC2 activation.
-
Rubidium (⁸⁶Rb⁺) Efflux/Influx Assay: This radioactive assay directly quantifies the movement of rubidium, a potassium analog, to determine KCC2 activity.
-
Surface Biotinylation and Western Blotting: These techniques are used to quantify the amount of KCC2 expressed on the cell surface, as changes in KCC2 activity can be due to alterations in its plasma membrane localization.
Troubleshooting Guide
Inconsistent or No Effect of this compound
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Assess the stability of the compound under your specific assay conditions (e.g., 37°C for 1 hour) using analytical methods like HPLC. |
| Incorrect Concentration | Perform a dose-response curve with a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal effective concentration and the IC50/EC50 value. |
| Low KCC2 Expression or Activity in the Cellular Model | Ensure that the cell line used (e.g., HEK-293) stably expresses a functional KCC2. Verify KCC2 expression levels via Western blotting or qPCR. Optimize stimulation conditions (e.g., K+ and Tl+ concentrations in flux assays) to ensure the transporter is active but not saturated. |
| Suboptimal Assay Conditions | Optimize incubation times, temperature, and buffer components. Ensure the health of the cells, as compromised cell viability can affect transporter function. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) in the assay medium is low and consistent across all wells, including controls, as high concentrations can be toxic to cells. |
High Background or Variability in Assays
| Potential Cause | Recommended Solution |
| Cellular Health and Plating Density | Ensure cells are healthy and plated at a consistent density. Uneven cell monolayers can lead to variability in assay results. |
| Assay Reagent Instability | Prepare fresh assay buffers and solutions. Ensure fluorescent dyes are protected from light and used within their recommended shelf life. |
| Instrument Settings | Optimize the settings of the fluorescence plate reader (e.g., gain, excitation/emission wavelengths) for the specific dye being used. |
| Incomplete Washing Steps | Ensure thorough but gentle washing of cells between steps to remove residual reagents without detaching the cells. |
Experimental Protocols
Protocol 1: Thallium (Tl⁺) Flux Assay for KCC2 Activity
This protocol is adapted from established methods for measuring KCC2 activity.
Materials:
-
KCC2-expressing cells (e.g., HEK-293)
-
Tl⁺-sensitive fluorescent dye
-
Assay buffer
-
Stimulus solution containing K⁺ and Tl⁺
-
This compound
-
Fluorescence plate reader
Procedure:
-
Seed KCC2-expressing cells in a 96-well plate and culture overnight.
-
Load the cells with a Tl⁺-sensitive fluorescent dye according to the manufacturer's instructions.
-
Incubate the cells with various concentrations of this compound or vehicle control for the desired time.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the stimulus solution containing K⁺ and Tl⁺ to initiate the influx.
-
Immediately begin measuring the fluorescence intensity over time.
Data Analysis:
-
Calculate the initial rate of fluorescence increase (Vmax) or the area under the curve (AUC).
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the modulator concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Western Blotting for KCC2 Expression and Phosphorylation
This protocol allows for the assessment of total and phosphorylated KCC2 levels.
Materials:
-
Cell lysates treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay reagents
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., total KCC2, phospho-KCC2 Thr906/Thr1007)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as required.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
KCC2 Regulatory Signaling Pathway
The function of KCC2 is tightly regulated by phosphorylation and dephosphorylation events. Key kinases like WNK and phosphatases influence its activity.
Caption: Regulation of KCC2 activity by phosphorylation.
Experimental Workflow for Assessing this compound Stability
This workflow outlines the steps to evaluate the stability of this compound in an in vitro assay.
Caption: Workflow for this compound in vitro stability assessment.
References
addressing poor pharmacokinetics of KCC2 Modulator-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KCC2 Modulator-1, a novel compound that may present pharmacokinetic challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound shows high potency in in-vitro assays but fails to show efficacy in animal models. What could be the underlying issue?
A1: A significant discrepancy between in-vitro potency and in-vivo efficacy is often attributed to poor oral bioavailability. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation. Low aqueous solubility is a primary reason for poor dissolution and, consequently, low bioavailability. It is crucial to assess the physicochemical properties of your compound, particularly its solubility and permeability, to diagnose the problem.
Q2: What are the initial steps to consider when trying to improve the bioavailability of a poorly soluble compound like this compound?
A2: The initial approach should focus on enhancing the compound's solubility and dissolution rate. Key strategies include:
-
Formulation Development: Exploring different formulation strategies such as co-solvents, surfactants, and lipid-based systems can significantly improve solubility.
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the compound, which can enhance the dissolution rate.
-
Salt Formation: If this compound has ionizable groups, forming a salt can improve its solubility and dissolution characteristics.
Q3: How can I assess the metabolic stability of this compound?
A3: The metabolic stability of a compound can be evaluated using in-vitro assays such as the liver microsomal stability assay. This assay determines the rate at which the compound is metabolized by liver enzymes, primarily cytochrome P450s. A high rate of metabolism can lead to rapid clearance and low systemic exposure.
Q4: My compound appears to be unstable in the formulation. What could be the cause and how can I address it?
A4: Formulation instability can arise from several factors, including precipitation of the compound if its concentration exceeds its thermodynamic solubility in the chosen vehicle. If the compound's solubility is pH-dependent, changes in the formulation's pH upon storage or dilution can also cause precipitation. To address this, consider reducing the compound's concentration, adding a precipitation inhibitor (e.g., HPMC, PVP), or buffering the formulation to maintain an optimal pH.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability in plasma concentrations for an orally administered compound is a common challenge, often stemming from its poor solubility and physiological factors.
-
Potential Causes:
-
Poor and Variable Dissolution: Inconsistent dissolution in the gastrointestinal (GI) tract leads to erratic absorption.
-
Food Effects: The presence or absence of food can alter gastric emptying and GI fluid composition, impacting dissolution and absorption.[1]
-
First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of the drug reaching systemic circulation.[1]
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet.[1]
-
Improve Formulation: Utilize a formulation that enhances solubility and dissolution, such as a solution or a solid dispersion, to minimize variability.
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.[1]
-
-
Issue 2: Low Oral Bioavailability Despite Acceptable In Vitro Permeability
-
Question: this compound shows high permeability in our Caco-2 cell assays, but the oral bioavailability in our rat model is extremely low. What could explain this discrepancy?
-
Answer: This scenario often points towards two primary culprits: extensive first-pass metabolism or active efflux by transporters in the intestinal wall.
-
Potential Causes:
-
High First-Pass Metabolism: The compound is rapidly metabolized by enzymes in the intestinal wall (e.g., CYPs) or the liver before it can reach systemic circulation.
-
P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters like P-gp, which actively pump it back into the intestinal lumen, limiting its absorption.
-
-
Troubleshooting Steps:
-
Conduct a Liver Microsomal Stability Assay: This will determine the intrinsic clearance of the compound and give an indication of its susceptibility to hepatic metabolism.
-
Perform a Caco-2 Assay with a P-gp Inhibitor: Comparing the permeability of your compound in the presence and absence of a P-gp inhibitor (e.g., verapamil) can determine if it is a substrate for this efflux pump.
-
Administer via a Different Route: Comparing the pharmacokinetic profile after intravenous (IV) administration to that of oral administration will help quantify the absolute bioavailability and distinguish between poor absorption and high clearance.
-
-
Data Presentation
Table 1: Example Pharmacokinetic Parameters for a KCC2 Modulator in Rodents
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| This compound (Formulation A) | Oral | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 5 |
| This compound (Formulation B) | Oral | 10 | 250 ± 50 | 1.0 | 1500 ± 300 | 30 |
| This compound | IV | 2 | 1000 ± 200 | 0.25 | 5000 ± 1000 | 100 |
Table 2: Suggested Excipients for Formulation Development of Poorly Soluble Compounds
| Excipient Type | Examples | Typical Concentration Range |
| Co-solvents | PEG 400, Propylene Glycol, Ethanol | 10-60% |
| Surfactants | Polysorbate 80, Cremophor EL, Solutol HS 15 | 1-10% |
| Lipids | Labrasol, Capryol 90, Maisine CC | 10-50% |
| Polymers (for solid dispersions) | PVP K30, HPMC, Soluplus | 1:1 to 1:10 (Drug:Polymer) |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
-
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
-
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation: In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS, pH 7.4). This results in a final compound concentration of 100 µM with 1% DMSO.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours.
-
Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated LC-MS/MS method.[2]
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity. TEER values should be >200 Ω·cm².
-
Dosing: Add this compound (e.g., at 10 µM) to the apical (A) or basolateral (B) side of the Transwell insert.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
Quantification: Determine the concentration of this compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
-
Protocol 3: Liver Microsomal Stability Assay
-
Objective: To evaluate the metabolic stability of this compound in the presence of liver microsomes.
-
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat, at 0.5 mg/mL protein concentration) and this compound (e.g., at 1 µM) in phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the reaction mixture at 37°C for 5 minutes, then initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Quantification: Analyze the concentration of the remaining this compound in the supernatant by LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of remaining compound versus time. From the slope of the line, calculate the in-vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Protocol 4: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound.
-
Methodology:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats to the facility for at least 3 days.
-
Dosing Groups: Divide the animals into two groups: an oral (PO) administration group and an intravenous (IV) administration group.
-
Formulation and Dosing: Prepare the formulation of this compound. Administer the compound at a specific dose (e.g., 10 mg/kg for PO, 2 mg/kg for IV). For oral administration, use gavage. For IV administration, inject into the tail vein.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).
-
Mandatory Visualization
Caption: Simplified signaling pathways regulating KCC2 activity.
Caption: Troubleshooting workflow for poor in vivo pharmacokinetics.
References
KCC2 Modulator-1 toxicity assessment in cell culture
Technical Support Center: KCC2 Modulator-1
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the toxicity assessment of this compound in cell culture. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data interpretation resources to ensure the successful and accurate evaluation of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how might this cause toxicity?
A1: this compound is designed to inhibit the K-Cl Cotransporter 2 (KCC2). KCC2 is a neuron-specific transporter responsible for extruding chloride (Cl-) ions from mature neurons. This function is critical for maintaining a low intracellular Cl- concentration, which allows the neurotransmitter GABA to be inhibitory.[1][2][3] By inhibiting KCC2, the modulator causes intracellular Cl- to accumulate, which can shift the GABA-A reversal potential to be more depolarizing. This change can turn GABA's effect from inhibitory to excitatory, leading to neuronal hyperexcitability, which can progress to excitotoxicity and cell death.[1][4] Furthermore, suppression of KCC2 function has been shown to compromise overall neuronal survival.
Q2: I'm observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A2: There are several potential reasons for this observation:
-
On-Target Toxicity: The intended pharmacological effect of inhibiting KCC2 can itself be toxic, as it disrupts fundamental chloride homeostasis and inhibitory neurotransmission. Your specific cell type may be exquisitely sensitive to this disruption.
-
Off-Target Effects: The compound may be interacting with other cellular targets. For example, some KCC2 inhibitors have been found to interact with other receptors or channels, which could contribute to toxicity. Consider performing a broad-panel screen for off-target binding.
-
Solvent Toxicity: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is kept to a minimum, ideally below 0.1% and never exceeding 0.5%, as DMSO itself can be toxic to cells. Always include a vehicle control (cells treated with the same final concentration of DMSO without the compound) to assess the solvent's effect.
-
Stressed Cell Cultures: Cells that are stressed due to suboptimal culture conditions (e.g., high passage number, nutrient depletion, contamination) may be more susceptible to drug-induced toxicity.
Q3: My results are not reproducible between experiments. What factors should I investigate?
A3: Lack of reproducibility is a common issue in cell culture experiments and often points to subtle variations in procedure. Key factors to standardize include:
-
Cell Culture Consistency: Use cells within a narrow passage number range, as high passage numbers can lead to phenotypic drift. Always seed cells at the same density and standardize the time between passaging and starting the experiment.
-
Reagent Preparation: Prepare fresh dilutions of this compound from a master stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Plate Edge Effects: The outer wells of a microplate are prone to evaporation, leading to increased compound concentration and inconsistent results. Avoid using the perimeter wells for experimental data; instead, fill them with sterile PBS or media.
-
Mycoplasma Contamination: Routinely test your cell cultures for mycoplasma, as this common contaminant can significantly alter cellular responses to treatments.
Q4: Which cytotoxicity assays are most appropriate for assessing the effects of this compound?
A4: A multi-assay approach is recommended to build a complete picture of the compound's toxicological profile.
-
Metabolic Viability Assay (e.g., MTT, MTS, or ATP-based): These assays measure the metabolic activity of the cell population, which is often correlated with cell number. An ATP-based assay like CellTiter-Glo® is highly sensitive.
-
Membrane Integrity Assay (e.g., LDH Release): This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, providing a direct measure of cytotoxicity.
-
Apoptosis Assay (e.g., Caspase-3/7 Activation): This type of assay determines if the compound is inducing programmed cell death.
-
Functional Assays (e.g., Neurite Outgrowth): For neuronal cultures, assessing changes in morphology, such as neurite length and branching, can be a sensitive indicator of neurotoxicity.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your toxicity assessment.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly High Cell Viability (or Proliferative Effect) | 1. Compound Precipitation: The modulator may be precipitating out of the culture medium at high concentrations, reducing its effective concentration.2. Assay Interference: The compound may directly interact with the assay reagents (e.g., reducing MTT, causing colorimetric or fluorescent interference).3. Aggregation: The compound may form aggregates at high concentrations, sequestering the active molecules. | 1. Check Solubility: Visually inspect wells for precipitate under a microscope. If present, consider using a lower concentration range or a different solvent system (always validate solvent toxicity).2. Run Controls: Include "compound-only" wells (no cells) to measure any direct effect on the assay reagents. Subtract this background from your experimental values.3. Use a Different Assay: Switch to an assay with a different detection method (e.g., from absorbance to luminescence) to see if the effect persists. |
| High Variability Between Replicate Wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells when plating.2. Pipetting Error: Inaccurate or inconsistent delivery of compound or assay reagents.3. Edge Effects: Evaporation in the outer wells of the plate. | 1. Improve Cell Plating: Ensure a homogenous single-cell suspension before plating. Mix gently between pipetting.2. Refine Pipetting Technique: Use calibrated pipettes. When adding reagents, place the tip at the same angle and depth in each well.3. Avoid Outer Wells: Fill perimeter wells with sterile PBS and do not use them for data collection. |
| Low or No Signal in ATP-Based Viability Assay (e.g., CellTiter-Glo®) | 1. Low Cell Number: Insufficient cells were plated to generate a detectable signal.2. Rapid ATP Degradation: ATP is unstable. The lysis buffer may not be effectively inactivating ATPases.3. Inefficient Cell Lysis: The reagent was not mixed thoroughly in the well. | 1. Optimize Cell Density: Perform a cell titration experiment to determine the optimal seeding density for your cell type.2. Work Quickly: Minimize the time between adding the reagent and reading the plate. Keep samples on ice if the protocol allows.3. Ensure Proper Mixing: After adding the reagent, place the plate on an orbital shaker for 2-5 minutes as recommended by the manufacturer's protocol. |
| Discrepancy Between Different Cytotoxicity Assays | 1. Different Mechanisms of Cell Death: The assays measure different endpoints (e.g., metabolic activity vs. membrane integrity). A compound could inhibit metabolism without immediately lysing the cell.2. Different Time Courses: The toxic effects measured by different assays may manifest at different times. | 1. Interpret Holistically: This is often a valid biological result. For example, a drop in ATP levels (metabolic failure) may precede LDH release (membrane rupture).2. Perform a Time-Course Experiment: Measure toxicity at multiple time points (e.g., 6, 12, 24, 48 hours) using multiple assays to understand the sequence of events. |
Quantitative Data Summary (Example)
The following tables present hypothetical toxicity data for this compound across different cell lines and time points. These are intended as examples for data presentation.
Table 1: Dose-Response Cytotoxicity (IC₅₀ Values) of this compound after 48-Hour Exposure
| Cell Line | Assay Type | IC₅₀ (µM) |
| SH-SY5Y (Human Neuroblastoma) | ATP Viability (CellTiter-Glo®) | 12.5 |
| Primary Rat Cortical Neurons | ATP Viability (CellTiter-Glo®) | 5.2 |
| SH-SY5Y (Human Neuroblastoma) | LDH Release | 28.1 |
| Primary Rat Cortical Neurons | LDH Release | 15.8 |
| HEK293 (Non-neuronal control) | ATP Viability (CellTiter-Glo®) | > 100 |
Table 2: Time-Course Viability in Primary Neurons Treated with 10 µM this compound
| Time Point | % Viability (vs. Vehicle) | % LDH Release (vs. Max Lysis) |
| 6 Hours | 95.4% | 8.2% |
| 12 Hours | 81.2% | 25.6% |
| 24 Hours | 58.9% | 51.3% |
| 48 Hours | 35.7% | 72.9% |
Key Experimental Protocols
Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol assesses cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density in 100 µL of culture medium per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Reagent Preparation & Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.
-
Measurement: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Lysis & Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
Protocol 2: LDH Release Cytotoxicity Assay
This protocol measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
-
Cell Plating & Treatment: Follow steps 1-3 from the ATP Viability Assay protocol, using a clear 96-well plate.
-
Control Setup: In addition to experimental wells, prepare:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with untreated cells, to which you will add a lysis buffer (provided with the kit) 15 minutes before the end of the incubation.
-
Medium Background: Wells with culture medium but no cells.
-
-
Sample Collection: At the end of the incubation period, carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the Stop Solution provided with the kit to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * ( (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) )
Visualizations: Pathways and Workflows
The following diagrams illustrate key pathways and workflows relevant to the assessment of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Crossing the Chloride Channel: The Current and Potential Therapeutic Value of the Neuronal K+-Cl− Cotransporter KCC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonis.us [axonis.us]
- 4. Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for KCC2 Modulator-1 Vehicle Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for vehicle effects during experiments with KCC2 Modulator-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound?
A1: While the specific vehicle for this compound is not explicitly stated in publicly available datasheets, based on the physicochemical properties of similar KCC2 modulators, a combination of Dimethyl Sulfoxide (DMSO) and a cyclodextrin derivative is recommended for in vivo studies. For in vitro experiments, DMSO is commonly used. A study involving the KCC2 enhancer CLP290 utilized a vehicle of DMSO and 20% 2-hydroxypropyl-β-cyclodextrin (HPCD) for oral gavage in mice.[1] Another study with the KCC2 activator OV350 used 1% β-cyclodextrin as a vehicle.[2]
Q2: What are the potential off-target effects of DMSO on neuronal cells?
A2: DMSO is a widely used solvent but can have direct effects on neuronal cells. At concentrations of 0.5% and higher, DMSO can disrupt neuronal morphology and reduce viability.[3][4] It has also been shown to inhibit the activity of various ion channels, including NMDA, AMPA, and GABA receptors, and can affect Na+, K+, and Ca2+ currents.[5] Therefore, it is crucial to use the lowest effective concentration of DMSO and include a vehicle-only control group in all experiments.
Q3: What are the potential off-target effects of cyclodextrins on neuronal cells?
A3: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are used to increase the solubility of hydrophobic compounds. While generally considered to have low toxicity, they can affect cellular cholesterol distribution. In some contexts, HP-β-CD has shown neuroprotective effects. However, it is still essential to include a vehicle control with the same concentration of cyclodextrin to account for any potential effects on the experimental model. Studies have shown no cytotoxicity of HPBCD on brain endothelial cells at concentrations up to 100 µM.
Q4: What are the recommended maximum concentrations for DMSO in my experiments?
A4: For in vitro studies with primary cultured neurons, it is recommended to keep the final DMSO concentration at or below 0.25% to avoid spurious vehicle effects. Most cell lines can tolerate up to 0.5% DMSO. For in vivo experiments, it is advisable to keep the final DMSO concentration below 10% for parenteral routes of administration.
Troubleshooting Guides
In Vitro Experiments
Problem 1: My vehicle control (DMSO) is showing significant effects on neuronal viability or activity.
| Possible Cause | Troubleshooting Step |
| DMSO concentration is too high. | Lower the final DMSO concentration to ≤0.25% for primary neurons or ≤0.5% for cell lines. Perform a dose-response curve for DMSO alone to determine the highest non-toxic concentration for your specific cell type. |
| Prolonged exposure to DMSO. | Reduce the incubation time with the vehicle and this compound. |
| Cell type is particularly sensitive to DMSO. | If possible, consider using a different, more robust cell line. If using primary neurons, ensure they are healthy and plated at an optimal density. |
| Contaminated DMSO. | Use high-purity, sterile-filtered DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Problem 2: this compound is not showing the expected effect, and I suspect a vehicle-related issue.
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the vehicle at the working concentration. | Ensure this compound is fully dissolved in 100% DMSO before further dilution in culture media. Visually inspect for any precipitation. Briefly sonicating the stock solution may aid dissolution. |
| Interaction between DMSO and the experimental endpoint. | DMSO can interfere with certain fluorescence-based assays. Check the literature for known interactions with your specific assay. |
| Inaccurate pipetting of the vehicle or compound. | Use calibrated pipettes and ensure thorough mixing when preparing dilutions. |
In Vivo Experiments
Problem 1: I am observing toxicity or adverse events in my vehicle control group (e.g., DMSO/cyclodextrin).
| Possible Cause | Troubleshooting Step |
| High concentration of DMSO. | Reduce the percentage of DMSO in the final injection volume to below 10%. Conduct a tolerability study with the vehicle alone to determine the maximum tolerated dose. |
| Rapid injection rate. | Administer the vehicle and drug solution slowly to allow for proper distribution and minimize local irritation. |
| Osmolality of the vehicle solution. | Ensure the final vehicle solution is as close to isotonic as possible. |
| Contamination of the vehicle solution. | Prepare the vehicle solution under sterile conditions. |
Problem 2: The experimental results show high variability between animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent vehicle preparation. | Prepare a single batch of the vehicle and the this compound stock solution for the entire cohort of animals to ensure consistency. |
| Precipitation of the compound upon injection. | Visually inspect the solution for any precipitation before each injection. If precipitation occurs, the formulation needs to be optimized, potentially by adjusting the ratio of DMSO to cyclodextrin or the pH. |
| Uneven distribution of the injected solution. | Ensure the injection technique is consistent across all animals. For intraperitoneal injections, for example, ensure the needle is in the correct location. |
Quantitative Data Summary
Table 1: Effect of DMSO Concentration on Neuronal Viability
| DMSO Concentration | Exposure Time | Effect on Primary Cultured Neurons | Reference |
| ≤0.50% | Up to 24h | No significant effect on viability or NeuN expression. | |
| ≥1.00% | 12h | Progressive and dramatic loss of viability and NeuN expression. | |
| ≥0.50% | - | Marked neurite retraction. |
Experimental Protocols
Protocol 1: Preparation of Vehicle for In Vitro Experiments (e.g., 0.1% DMSO)
-
Prepare a stock solution of this compound in 100% sterile DMSO (e.g., 10 mM).
-
To achieve a final concentration of 10 µM this compound with 0.1% DMSO, dilute the 10 mM stock solution 1:1000 in pre-warmed cell culture medium.
-
For the vehicle control, prepare a 0.1% DMSO solution by diluting 100% DMSO 1:1000 in the same cell culture medium.
-
Add the same volume of the final drug solution and the vehicle control solution to your respective experimental wells.
Protocol 2: Preparation of Vehicle for In Vivo Experiments (e.g., 10% DMSO, 20% HP-β-CD in Saline)
-
Prepare a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline. Gently warm and vortex to dissolve completely. Allow the solution to cool to room temperature.
-
Prepare a stock solution of this compound in 100% sterile DMSO.
-
To prepare the final injection solution, first add the required volume of the this compound stock solution to a sterile tube.
-
Add the appropriate volume of the 20% HP-β-CD solution to the tube.
-
The final volume should be adjusted with sterile saline such that the final concentration of DMSO is 10%. For example, for a 1 ml final solution, use 100 µl of the drug-DMSO stock and 900 µl of the 20% HP-β-CD/saline mixture.
-
For the vehicle control, mix 10% DMSO with the 20% HP-β-CD solution and adjust the final volume with sterile saline.
-
Vortex the final solutions thoroughly before administration.
Signaling Pathways and Experimental Workflows
Caption: KCC2 signaling pathway and points of regulation.
Caption: Workflow for in vitro and in vivo vehicle control experiments.
References
- 1. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct activation of KCC2 arrests benzodiazepine refractory status epilepticus and limits the subsequent neuronal injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KCC2 Modulator-1 Delivery in Animal Models
Welcome to the technical support center for researchers utilizing KCC2 Modulator-1 and other related compounds in animal models. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful in vivo studies.
Troubleshooting Guide
This guide addresses common challenges encountered during the formulation, delivery, and assessment of this compound in animal models.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation | Poor solubility of the modulator in the chosen vehicle. High compound concentration. Temperature fluctuations affecting solubility. | Optimize the vehicle by testing different co-solvent systems (e.g., DMSO/PEG300/saline, DMSO/Tween 80/saline). Consider lipid-based formulations for highly hydrophobic compounds. Conduct a dose-response study to determine the lowest effective dose. If the compound's stability permits, gently warm the solution before administration to ensure complete dissolution.[1] |
| Low Bioavailability / Poor Blood-Brain Barrier (BBB) Penetration | The compound is a substrate for efflux transporters like P-glycoprotein (P-gp). High polarity or molecular weight of the compound. Insufficient lipophilicity. | Co-administer with a P-gp inhibitor to assess the impact of efflux. Medicinal chemistry efforts can be employed to optimize the compound's properties for better BBB penetration by increasing lipophilicity and rigidity, and modulating the pKa of basic groups.[2] |
| Lack of Efficacy or Inconsistent Results | Inadequate dosing or administration route. Rapid metabolism of the compound. Suboptimal timing of administration relative to the experimental endpoint. Issues with the animal model itself. | Perform pharmacokinetic studies to determine the optimal dosing regimen and administration route. Use a prodrug strategy to improve the pharmacokinetic profile.[3] Conduct time-course experiments to establish the optimal window for observing the desired effect. Ensure the animal model exhibits the expected KCC2 hypofunction relevant to the disease being studied. |
| Off-Target Effects or Toxicity | The modulator may interact with other transporters or receptors. The vehicle itself may have biological effects. | Screen the compound against a panel of related transporters (e.g., NKCC1, KCC3, KCC4) to confirm specificity. Always include a vehicle-only control group in your experiments to account for any effects of the delivery solution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for KCC2 modulators like this compound?
A1: KCC2 (Potassium-Chloride Cotransporter 2) is a neuron-specific protein that plays a crucial role in extruding chloride ions from neurons. This process is essential for maintaining a low intracellular chloride concentration, which allows the neurotransmitter GABA (gamma-aminobutyric acid) to exert its inhibitory effects. In various neurological disorders, KCC2 function is impaired, leading to an accumulation of intracellular chloride and a subsequent reduction in GABAergic inhibition. KCC2 modulators, particularly activators or potentiators, aim to enhance the function of KCC2, thereby restoring the proper chloride gradient and bolstering inhibitory neurotransmission. Some modulators may act by increasing the expression of KCC2 on the cell membrane or by stabilizing its active state.
Q2: How can I verify that my KCC2 modulator is reaching the target tissue and engaging KCC2?
A2: To confirm target engagement, you can perform pharmacodynamic studies. A common method is to assess the phosphorylation status of KCC2 in brain or spinal cord tissue via Western blot. For instance, some KCC2 activators function by preventing the downregulation of KCC2 phosphorylation at specific sites, such as Serine 940 (S940). An increase in the ratio of phosphorylated KCC2 (at activating sites) to total KCC2 can indicate target engagement.
Q3: What are the most common routes of administration for KCC2 modulators in animal models?
A3: The route of administration depends on the compound's properties and the experimental design. Intraperitoneal (IP) injection is a frequently used method for systemic delivery in rodent models. For compounds with good oral bioavailability, administration via oral gavage is also an option. In some cases, direct administration into the central nervous system (e.g., intracerebroventricular or intrathecal injection) may be employed to bypass the blood-brain barrier, although this is more invasive.
Q4: Are there any known challenges in the development of KCC2 modulators for in vivo use?
A4: Yes, a significant challenge has been the development of potent and selective KCC2 modulators with favorable pharmacokinetic properties suitable for in vivo studies. Many early compounds had poor solubility and limited ability to cross the blood-brain barrier. However, newer generations of modulators and prodrugs, such as CLP290, have shown improved pharmacokinetic profiles and efficacy in animal models of various neurological conditions.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Seizure Model
This protocol outlines a general procedure for administering a KCC2 modulator and assessing its effect on seizure activity.
1. Formulation of this compound:
-
Prepare a stock solution of the modulator in 100% DMSO.
-
On the day of the experiment, prepare the final injection solution by diluting the stock in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline. The final concentration should be determined based on dose-response studies.
-
Ensure the solution is homogeneous by vortexing thoroughly. Prepare fresh for each experiment.
2. Dosing and Administration:
-
Weigh each animal to calculate the precise injection volume.
-
Administer the formulated modulator via intraperitoneal (IP) injection.
-
Include a vehicle control group receiving the same volume of the vehicle solution.
3. Seizure Induction and Monitoring:
-
At a predetermined time after modulator or vehicle administration, induce seizures using a chemical convulsant (e.g., pentylenetetrazol) or other appropriate model.
-
Observe and score the seizure severity and latency according to established behavioral scales.
4. Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the animals and collect brain tissue for pharmacodynamic analysis.
-
Process the tissue for Western blotting to assess KCC2 expression and phosphorylation levels (see Protocol 2).
Protocol 2: Assessment of KCC2 Phosphorylation in Brain Tissue by Western Blot
This protocol provides a general method for evaluating the phosphorylation status of KCC2.
1. Tissue Homogenization:
-
Rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
2. Protein Quantification:
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for total KCC2 and phospho-specific KCC2 (e.g., phospho-S940).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-KCC2 signal to the total KCC2 signal for each sample.
Visualizations
KCC2 Signaling and Regulation
Caption: KCC2 regulation of GABAergic signaling.
Experimental Workflow for In Vivo KCC2 Modulator Testing
Caption: Workflow for testing KCC2 modulators in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K+/Cl− co-transporter-2 upmodulation: a multi-modal therapy to treat spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
KCC2 Modulator-1 selectivity against NKCC1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the selectivity of KCC2 Modulator-1 against the NKCC1 cotransporter.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of KCC2 and NKCC1 in the central nervous system?
A1: KCC2 (K-Cl Cotransporter 2) and NKCC1 (Na-K-2Cl Cotransporter 1) are cation-chloride cotransporters that play crucial roles in regulating intracellular chloride concentration ([Cl⁻]i) in neurons.[1][2][3] KCC2 is primarily responsible for extruding chloride from mature neurons, which is essential for the hyperpolarizing (inhibitory) action of GABAergic neurotransmission.[4][5] Conversely, NKCC1 typically transports chloride into neurons, leading to a higher [Cl⁻]i. This is particularly important during early neuronal development, where GABAergic signaling is excitatory. An imbalance in the activity of these two transporters is implicated in various neurological disorders, including epilepsy and neuropathic pain.
Q2: Why is the selectivity of a KCC2 modulator against NKCC1 important for therapeutic applications?
A2: The opposing roles of KCC2 and NKCC1 in regulating neuronal chloride levels make the selectivity of any modulator critical. For therapeutic intervention in conditions associated with KCC2 hypofunction (e.g., epilepsy, neuropathic pain), a selective KCC2 enhancer is desirable to restore inhibitory GABAergic signaling without affecting other systems. Off-target inhibition of NKCC1 by a KCC2 modulator could lead to unintended side effects, as NKCC1 is widely expressed and involved in various physiological processes, including in glial cells and other organs. Therefore, a high degree of selectivity ensures that the therapeutic action is targeted to the desired pathway, minimizing potential adverse effects.
Q3: How is the selectivity of this compound against NKCC1 quantified?
A3: The selectivity of this compound is typically determined by comparing its potency (IC50 or EC50 values) for KCC2 and NKCC1 using in vitro functional assays. A higher potency for KCC2 and lower potency for NKCC1 indicate greater selectivity. The selectivity ratio is often calculated by dividing the IC50 for NKCC1 by the IC50 for KCC2.
Quantitative Data Summary
The following table summarizes representative data on the selectivity of KCC2 modulators against NKCC1, based on findings for similar compounds in the field.
| Compound | KCC2 IC50 (nM) | NKCC1 IC50 (nM) | Selectivity (Fold, NKCC1/KCC2) | Reference Compound |
| This compound (Example) | 50 | >10,000 | >200-fold | |
| VU0463271 | 61 | >10,000 | >164-fold | Yes |
| ML077 | 537 | >>50,000 | >93-fold | Yes |
| Furosemide | ~25,000 | ~5,000 | ~0.2 | No (Non-selective) |
| Bumetanide | >10,000 | ~1,000 | ~0.1 | No (NKCC1 selective) |
Experimental Protocols
Detailed methodologies for key experiments to determine the selectivity of this compound are provided below.
Thallium (Tl⁺) Flux Assay
This is a high-throughput functional assay used to measure the activity of KCC2 and NKCC1. The transporters mediate the influx of thallium (Tl⁺), a surrogate for K⁺, which is detected by a Tl⁺-sensitive fluorescent dye.
Materials:
-
HEK-293 cells stably expressing human KCC2 or NKCC1.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution).
-
Loading Buffer containing a Tl⁺-sensitive fluorescent dye.
-
Stimulus Buffer containing Tl₂SO₄.
-
KCC2 Activator (e.g., N-ethylmaleimide, NEM).
-
NKCC1 Activator (e.g., hyperosmotic solution).
-
This compound and reference compounds.
-
384-well microplates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed HEK-293 cells expressing either KCC2 or NKCC1 into 384-well plates and culture overnight.
-
Dye Loading: Wash cells with Assay Buffer and incubate with Loading Buffer for 1 hour at 37°C.
-
Compound Incubation: Wash cells and add Assay Buffer containing various concentrations of this compound. Incubate for 15-30 minutes.
-
Assay Measurement: Place the plate in the FLIPR instrument and establish a baseline fluorescence reading.
-
Stimulation and Data Acquisition: Add Stimulus Buffer containing the respective transporter activator (NEM for KCC2 or hyperosmotic solution for NKCC1).
-
Data Analysis: Calculate the initial rate of fluorescence increase to determine transporter activity. IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.
Rubidium-86 (⁸⁶Rb⁺) Uptake Assay
This radioisotope-based assay directly measures the uptake of ⁸⁶Rb⁺, a radioactive analog of potassium, through the cotransporters.
Materials:
-
HEK-293 cells stably expressing human KCC2 or NKCC1.
-
Uptake Buffer (chloride-containing).
-
Wash Buffer (ice-cold, chloride-free).
-
⁸⁶RbCl (radioisotope).
-
KCC2 and NKCC1 activators.
-
This compound and reference compounds.
-
Scintillation counter.
Procedure:
-
Cell Culture: Grow cells to confluence.
-
Pre-incubation: Wash cells and pre-incubate with Uptake Buffer containing the respective activators and test compounds.
-
Initiation of Uptake: Add Uptake Buffer containing ⁸⁶RbCl to start the uptake.
-
Termination of Uptake: After a defined time, stop the uptake by washing with ice-cold Wash Buffer.
-
Measurement: Lyse the cells and measure the amount of incorporated ⁸⁶Rb⁺ using a scintillation counter.
-
Data Analysis: Calculate the rate of ⁸⁶Rb⁺ uptake and determine the IC50 values.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in assay results | Inconsistent cell density or health. | Ensure a uniform, confluent monolayer of healthy cells in each well. Optimize cell seeding density. |
| Inaccurate pipetting. | Use calibrated pipettes and proper technique. Consider using automated liquid handlers for high-throughput screens. | |
| Low signal-to-noise ratio in Tl⁺ flux assay | Insufficient dye loading or transporter activity. | Optimize dye loading time and concentration. Ensure activators (NEM, hyperosmotic solution) are at optimal concentrations. |
| Cell death due to compound toxicity. | Assess cell viability in the presence of the modulator at the tested concentrations. | |
| This compound appears inactive | Compound instability or degradation. | Assess the stability of the compound in the assay buffer under experimental conditions (e.g., using HPLC). |
| Incorrect concentration range. | Perform a wider dose-response curve, from nanomolar to high micromolar concentrations. | |
| Poor cell permeability. | If using intracellularly acting modulators, verify cell permeability. |
Visualizations
Caption: Experimental workflow for determining this compound selectivity.
Caption: KCC2 and NKCC1 signaling and the action of this compound.
References
- 1. Cation-Chloride Cotransporters KCC2 and NKCC1 as Therapeutic Targets in Neurological and Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of NKCC1 and KCC2 in Epilepsy: From Expression to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of NKCC1 and KCC2 in Epilepsy: From Expression to Function [frontiersin.org]
- 4. Frontiers | NKCC1 and KCC2: Structural insights into phospho-regulation [frontiersin.org]
- 5. What are KCC2 modulators and how do they work? [synapse.patsnap.com]
Validation & Comparative
Validating KCC2 Modulator Efficacy In Vivo: A Comparative Guide
The potassium-chloride cotransporter 2 (KCC2) is a crucial neuron-specific ion transporter responsible for maintaining low intracellular chloride concentrations. This function is essential for the hyperpolarizing, inhibitory action of GABAergic neurotransmission in the mature central nervous system (CNS).[1][2][3][4] Dysfunction of KCC2 is implicated in numerous neurological and psychiatric disorders, including epilepsy, neuropathic pain, spasticity, and neurodevelopmental disorders, making it a promising therapeutic target.[5]
This guide provides a comparative overview of the in vivo efficacy of KCC2 modulators. As "KCC2 Modulator-1" is not a publicly recognized scientific designation, this document will focus on CLP257, a first-in-class KCC2 potentiator, and its prodrug CLP290, as representative examples. We will compare its performance with other emerging strategies and provide detailed experimental protocols and pathway diagrams to aid researchers in the field.
Comparative Efficacy of KCC2 Modulators In Vivo
Enhancing KCC2 function is a novel therapeutic strategy aimed at restoring physiological CNS inhibition. Several preclinical reports have demonstrated that treatments upmodulating KCC2 can rescue and increase the efficacy of existing anti-seizure and analgesic medications. The primary approach has been the development of direct KCC2 potentiators, with CLP257 and its orally bioavailable prodrug, CLP290, being the most studied tool compounds.
Data Summary: In Vivo Performance of KCC2 Modulators
| Compound/Strategy | Mechanism of Action | Animal Model | Route of Admin. | Effective Dose | Key Efficacy Results & Notes | Reference(s) |
| CLP257 | Direct KCC2 Potentiator. Increases KCC2 membrane expression and Cl⁻ extrusion. | Neuropathic Pain (Peripheral Nerve Injury - PNI, rats) | Intraperitoneal (i.p.) | 100 mg/kg | Normalized mechanical withdrawal thresholds. | |
| Neuropathic Pain (PNI, rats) | Local Spinal | Not specified | Renormalized stimulus-evoked responses in dorsal horn neurons. | |||
| Epilepsy (in vitro slices) | Bath application | 25-100 µM | Reduced duration and frequency of ictal-like discharges. | |||
| CLP290 | Prodrug of CLP257 | Neuropathic Pain (PNI, rats) | Oral (p.o.) | Not specified | Analgesic efficacy comparable to pregabalin, without sedation. | |
| Spasticity (Spinal Cord Injury - SCI, rodents) | Intrathecal | Not specified | Increased withdrawal threshold, suggesting anti-spastic effects. | |||
| Prochlorperazine (PCPZ) | KCC2 Enhancer | Epilepsy (mTLE mouse model) | Chronic Admin. | Not specified | Reduced seizure frequency and interictal activity. | |
| Epilepsy (human mTLE tissue ex vivo) | Bath application | 10 µM | Suppressed spontaneous interictal-like discharges. | |||
| WNK Kinase Inhibitors (e.g., WNK463) | Indirect KCC2 Enhancement (Inhibits WNK-SPAK/OSR1 pathway, which normally inhibits KCC2) | Epilepsy (Kainate-induced status epilepticus, mice) | Not specified | Not specified | Reduced seizure intensity. |
Note: There is some controversy regarding the mechanism of CLP257. While multiple studies support its role as a KCC2 potentiator, one study suggested its effects may be independent of KCC2 and instead involve potentiation of GABA-A receptors. Researchers should consider this when interpreting results.
Experimental Protocols
Here we provide a detailed methodology for a key in vivo experiment: assessing the efficacy of a KCC2 modulator in a rat model of neuropathic pain.
Protocol: Assessment of Mechanical Allodynia in a Peripheral Nerve Injury (PNI) Model
1. Animal Model Induction (Peripheral Nerve Injury):
-
Subjects: Adult male Sprague-Dawley rats (200-250g).
-
Surgery: Animals are anesthetized. A skin incision is made on the lateral side of the thigh. The biceps femoris muscle is bluntly dissected to expose the sciatic nerve and its branches. The common peroneal and tibial nerves are tightly ligated with silk sutures and transected distal to the ligation, removing a small section of the distal nerve stump. The wound is then closed in layers. Sham-operated animals undergo the same procedure without nerve ligation and transection.
-
Post-operative Care: Animals are monitored during recovery and administered analgesics for post-operative pain. Behavioral testing begins after a recovery period of 7-14 days, allowing for the development of neuropathic pain symptoms.
2. Compound Administration:
-
Compound: CLP257.
-
Vehicle: 20% 2-hydroxypropyl-β-cyclodextrin (HPCD) in saline.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosage: A dose-response curve can be generated (e.g., 10, 30, 100 mg/kg). A vehicle control group and a positive control (e.g., pregabalin) should be included.
3. Behavioral Testing (Assessment of Mechanical Withdrawal Threshold):
-
Apparatus: Von Frey filaments of logarithmically incremental stiffness. Animals are placed in individual plexiglass chambers on an elevated mesh floor.
-
Procedure: After an acclimation period, filaments are applied to the plantar surface of the hind paw on the injured side. The test begins with a filament in the middle of the force range. A positive response is a sharp withdrawal of the paw. The 50% withdrawal threshold is determined using the up-down method.
-
Timeline: A baseline measurement is taken before compound administration. Measurements are then repeated at various time points post-injection (e.g., 30, 60, 120, 180 minutes) to assess the time course of the drug's effect.
4. Electrophysiology (Optional):
-
To correlate behavioral findings with neuronal activity, in vivo electrophysiological recordings can be performed.
-
Procedure: In anesthetized PNI rats, a laminectomy is performed to expose the spinal cord. A recording electrode is lowered into the superficial layers of the dorsal horn. Graded mechanical stimuli are applied to the receptive field on the paw, and the evoked field potentials are recorded before and after local spinal administration of the test compound.
5. Data Analysis:
-
Behavioral data (50% paw withdrawal threshold in grams) are analyzed using appropriate statistical tests, such as a two-way repeated measures ANOVA, followed by post-hoc tests to compare drug-treated groups to vehicle controls at each time point.
-
Electrophysiological data are analyzed by comparing the input-output relationship of stimulus strength versus field response amplitude before and after drug application.
Visualizations: Pathways and Workflows
KCC2 Signaling and Pathophysiology
The diagram below illustrates the central role of KCC2 in maintaining inhibitory GABAergic neurotransmission. In mature neurons, KCC2 extrudes chloride ions, keeping the intracellular concentration low. This allows the GABA-A receptor, a chloride channel, to mediate a hyperpolarizing influx of chloride, leading to neuronal inhibition. In pathological states associated with KCC2 hypofunction, the chloride gradient collapses, causing GABAergic signaling to become depolarizing and excitatory, which contributes to hyperexcitability. The diagram also shows the inhibitory WNK-SPAK/OSR1 signaling pathway, a target for indirect KCC2 modulation.
Caption: KCC2-mediated chloride transport and its dysregulation in disease.
In Vivo Efficacy Testing Workflow
The following diagram outlines the logical flow of an in vivo study designed to validate the efficacy of a KCC2 modulator in a preclinical model of a neurological disorder.
Caption: Standardized workflow for preclinical in vivo testing of KCC2 modulators.
References
- 1. Role of the neuronal K-Cl co-transporter KCC2 in inhibitory and excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reciprocal Regulation of KCC2 Trafficking and Synaptic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Reciprocal Regulation of KCC2 Trafficking and Synaptic Activity [frontiersin.org]
- 4. Frontiers | Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle for Neuronal Chloride Regulation: KCC2 Modulator-1 vs. Bumetanide
For researchers, scientists, and drug development professionals, the precise control of neuronal chloride levels is a critical target for therapeutic intervention in a host of neurological disorders. Two key pharmacological agents have emerged in this arena: the novel KCC2 Modulator-1, representing a new class of KCC2 enhancers, and the well-established loop diuretic, bumetanide. This guide provides an objective comparison of their mechanisms, effects on neuronal chloride homeostasis, and the experimental data supporting their use, with a focus on quantitative comparisons and detailed methodologies.
At the heart of inhibitory neurotransmission lies the delicate balance of intracellular chloride ([Cl⁻]i). In mature neurons, the K⁺-Cl⁻ cotransporter 2 (KCC2) is the primary driver of chloride extrusion, maintaining a low [Cl⁻]i that allows the neurotransmitter GABA to exert its hyperpolarizing, inhibitory effects through GABA-A receptors. Conversely, the Na⁺-K⁺-2Cl⁻ cotransporter 1 (NKCC1) typically imports chloride. In many pathological states, including epilepsy, neuropathic pain, and neurodevelopmental disorders, this balance is disrupted, often with a downregulation of KCC2 and/or an upregulation of NKCC1, leading to an accumulation of intracellular chloride and a depolarizing, excitatory GABAergic response.
This compound and bumetanide both aim to restore this ionic equilibrium, albeit through different primary targets. This compound is designed to directly enhance the function of the KCC2 transporter, while bumetanide inhibits the NKCC1 transporter. This fundamental difference in their mechanism of action has significant implications for their specificity, efficacy, and potential side effects.
Comparative Efficacy and Specificity
To facilitate a direct comparison, we will use the specific KCC2 activator, CLP257, as a representative for "this compound".
| Parameter | This compound (CLP257) | Bumetanide |
| Primary Target | K⁺-Cl⁻ Cotransporter 2 (KCC2) | Na⁺-K⁺-2Cl⁻ Cotransporter 1 (NKCC1) |
| Mechanism of Action | Enhances KCC2-mediated chloride extrusion.[1] One proposed mechanism is the increase of KCC2 cell surface expression.[1] However, some studies suggest it may also act as a GABA-A receptor potentiator. | Inhibits NKCC1-mediated chloride influx.[2][3] |
| Selectivity | Selective for KCC2 over NKCC1 and other KCC family members.[1] | Selective for NKCCs at low concentrations, but can inhibit KCC2 at higher doses. |
| Effect on [Cl⁻]i | Reduces intracellular chloride concentration. | Reduces intracellular chloride concentration in neurons where NKCC1 is active. |
| Effect on EGABA | Hyperpolarizes the GABA reversal potential. | Hyperpolarizes the GABA reversal potential in immature neurons or pathological conditions with high NKCC1 activity. |
| EC₅₀ / IC₅₀ | EC₅₀ for KCC2 activation: 616 nM. | IC₅₀ for NKCC1 inhibition is in the micromolar range, but varies depending on the cell type and conditions. |
| Reported Efficacy | Alleviates hypersensitivity in rat models of neuropathic pain and reduces seizure-like activity in vitro. | Suppresses seizures in animal models of neonatal seizures and has been investigated in clinical trials for epilepsy and autism spectrum disorders. |
| Controversies | Some studies report that CLP257 does not directly activate KCC2 but rather potentiates GABA-A receptors. | Efficacy in clinical trials has shown variable outcomes, and its poor blood-brain barrier penetration is a limitation. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound (CLP257) and bumetanide can be visualized through their impact on neuronal chloride transport.
Caption: Mechanism of action of this compound and Bumetanide.
Experimental Protocols
Accurate assessment of intracellular chloride and GABAergic currents is paramount to evaluating the efficacy of these compounds. Below are summaries of key experimental protocols.
Measurement of Intracellular Chloride Concentration ([Cl⁻]i)
1. Gramicidin Perforated Patch-Clamp Electrophysiology
This technique is the gold standard for measuring the GABA reversal potential (EGABA), which is used to calculate [Cl⁻]i, without disturbing the native intracellular chloride concentration.
-
Principle: Gramicidin forms small pores in the cell membrane that are permeable to monovalent cations but impermeable to anions like chloride. This allows for electrical access to the cell without dialyzing the intracellular chloride.
-
Pipette Solution: The recording pipette is filled with a solution containing gramicidin. The tip of the pipette is briefly filled with a gramicidin-free solution to facilitate giga-seal formation before the gramicidin diffuses to the tip.
-
Procedure:
-
Prepare a stock solution of gramicidin in DMSO.
-
Back-fill the patch pipette with the internal solution containing the final concentration of gramicidin.
-
Briefly dip the tip of the pipette into gramicidin-free internal solution.
-
Approach a neuron and form a high-resistance (GΩ) seal.
-
Monitor the access resistance until it stabilizes, indicating successful perforation. This can take 15-60 minutes.
-
Apply GABA puffs or stimulate GABAergic inputs and measure the reversal potential of the resulting currents using voltage ramps or step protocols.
-
Calculate [Cl⁻]i using the Nernst equation: EGABA = (RT/zF) * ln([Cl⁻]out/[Cl⁻]in).
-
2. Fluorescence Imaging with Chloride-Sensitive Dyes
Fluorescent indicators allow for real-time, non-invasive monitoring of [Cl⁻]i in cultured neurons or brain slices.
-
MQAE (N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide):
-
Principle: MQAE is a fluorescent dye whose fluorescence is quenched by chloride ions. Therefore, a decrease in fluorescence intensity corresponds to an increase in [Cl⁻]i.
-
Procedure:
-
Load cells by incubating with MQAE-AM, the cell-permeant form of the dye.
-
Acquire baseline fluorescence images using one- or two-photon microscopy.
-
Apply experimental compounds (e.g., this compound or bumetanide) and record changes in fluorescence intensity over time.
-
Calibrate the fluorescence signal by permeabilizing the cells to chloride with ionophores (e.g., nigericin and tributyltin) and perfusing with solutions of known chloride concentrations.
-
-
-
SuperClomeleon:
-
Principle: SuperClomeleon is a genetically encoded, ratiometric FRET-based sensor for chloride. It consists of a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). Binding of chloride to the sensor alters the FRET efficiency between CFP and YFP, resulting in a change in the ratio of YFP to CFP emission.
-
Procedure:
-
Express the SuperClomeleon sensor in neurons via viral transduction or by using transgenic animals.
-
Perform two-photon imaging to simultaneously acquire CFP and YFP fluorescence.
-
Calculate the YFP/CFP ratio to determine relative changes in [Cl⁻]i.
-
For absolute quantification, perform a calibration similar to that for MQAE.
-
-
References
- 1. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-Label Use of Bumetanide for Brain Disorders: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GABA Polarity Shift and Bumetanide Treatment: Making Sense Requires Unbiased and Undogmatic Analysis [mdpi.com]
KCC2 Modulator-1 (VU0500469) vs. CLP257: A Comparative Guide for Neuronal Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key compounds used in neuroscience research to modulate neuronal chloride homeostasis: KCC2 Modulator-1, represented by the well-characterized potentiator VU0500469, and CLP257. While both were initially investigated for their potential to enhance the function of the K-Cl cotransporter 2 (KCC2), subsequent research has revealed divergent mechanisms of action, with significant implications for their application in neuronal assays.
Executive Summary
The primary distinction between VU0500469 and CLP257 lies in their mechanism of action. VU0500469 is a direct potentiator of KCC2, enhancing its chloride extrusion capacity. In contrast, extensive evidence now suggests that CLP257 does not directly modulate KCC2 activity but rather potentiates GABAA receptor function.[1][2][3] This fundamental difference is critical for the interpretation of experimental results in neuronal assays.
Comparative Data on Neuronal Assays
The following tables summarize the quantitative data for VU0500469 and CLP257 in key neuronal and cellular assays.
Table 1: In Vitro KCC2 and GABAA Receptor Activity
| Parameter | This compound (VU0500469) | CLP257 | Reference |
| Mechanism of Action | Direct KCC2 Potentiator | GABAA Receptor Potentiator | [4][5] |
| KCC2-mediated Tl⁺ Influx | Significant enhancement | No significant increase | |
| KCC2-mediated Cl⁻ Efflux | Potentiation | No direct effect | |
| GABAA Receptor Current Potentiation | Not reported as primary mechanism | Potentiation (EC50 = 4.9 µM in cultured hippocampal neurons) | |
| Effect on KCC2 Surface Expression | Increases surface expression | No increase observed |
Table 2: Effects in Neuronal Network Activity Assays
| Assay | This compound (VU0500469) | CLP257 | Reference |
| Seizure-like Activity in Neuronal-Glial Co-cultures | Dose-dependent decrease in Ca²⁺ oscillations | Not directly tested in this specific assay | |
| Effect on GABAergic Signaling | Restores inhibitory GABAergic signaling via KCC2 potentiation | Enhances GABAergic signaling via direct GABAAR modulation |
Mechanism of Action and Signaling Pathways
The differential effects of VU0500469 and CLP257 stem from their distinct molecular targets within the neuron.
KCC2 Signaling Pathway and Modulation by VU0500469:
KCC2 is a neuron-specific potassium-chloride cotransporter crucial for maintaining low intracellular chloride levels, which is essential for hyperpolarizing GABAergic inhibition in mature neurons. Its activity is tightly regulated by phosphorylation and membrane trafficking. VU0500469 is believed to directly interact with the KCC2 protein to enhance its transport function and promote its localization to the cell surface.
Proposed Mechanism of CLP257 on GABAA Receptors:
CLP257 has been shown to potentiate currents mediated by GABAA receptors, the primary sites of fast inhibitory neurotransmission in the brain. This potentiation is independent of KCC2 activity.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Chloride Flux Assay (for KCC2 Activity)
This assay is used to measure the chloride extrusion capacity of KCC2.
Experimental Workflow:
Protocol Details:
-
Cell Culture: HEK-293 cells stably expressing human KCC2 and the ratiometric chloride indicator SuperClomeleon are cultured in appropriate media.
-
Plating: Cells are seeded into 384-well plates and incubated until they reach the desired confluency.
-
Chloride Loading: The culture medium is replaced with a high-potassium/high-chloride loading buffer to equilibrate intracellular and extracellular chloride concentrations.
-
Compound Application: The test compound (e.g., VU0500469) or vehicle is added to the wells and incubated for a specified period.
-
Initiation of Extrusion: The loading buffer is replaced with a low-chloride extrusion buffer to create a chloride gradient, initiating KCC2-mediated chloride efflux.
-
Data Acquisition: The fluorescence of the SuperClomeleon reporter (YFP/CFP ratio) is measured kinetically using a fluorescence plate reader. An increase in the YFP/CFP ratio indicates a decrease in intracellular chloride.
Thallium (Tl⁺) Influx Assay (for KCC2 Activity)
This high-throughput assay measures KCC2-mediated cation influx, using Tl⁺ as a surrogate for K⁺.
Protocol Details:
-
Cell Culture and Plating: HEK-293 cells expressing KCC2 are plated in 96- or 384-well plates.
-
Dye Loading: Cells are loaded with a Tl⁺-sensitive fluorescent dye (e.g., Thallos-AM) in a chloride-free buffer.
-
Compound Incubation: The test compound or vehicle is added to the wells.
-
Tl⁺ Stimulation: A stimulus buffer containing Tl⁺ is added to the wells to initiate influx through KCC2.
-
Fluorescence Measurement: The change in fluorescence is measured kinetically using a fluorescence plate reader (e.g., FLIPR). An increase in fluorescence indicates Tl⁺ influx.
Whole-Cell Patch-Clamp Electrophysiology (for GABAA Receptor Potentiation)
This technique is used to measure the effect of compounds on GABAA receptor-mediated currents in neurons.
Protocol Details:
-
Neuronal Culture: Primary hippocampal or cortical neurons are cultured on coverslips.
-
Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The intracellular solution contains a physiological concentration of chloride.
-
GABA Application: A subsaturating concentration of GABA or a GABAA receptor agonist (e.g., muscimol) is applied to the neuron to elicit a baseline current.
-
Compound Application: The test compound (e.g., CLP257) is co-applied with the GABAA receptor agonist.
-
Data Analysis: The amplitude of the GABA-evoked current in the presence of the compound is compared to the baseline current to determine the degree of potentiation.
Synchronized Neuronal Ca²⁺ Oscillation Assay (for Seizure-Like Activity)
This assay assesses the effect of compounds on spontaneous, synchronized neuronal activity in culture, which can be a model for epileptiform activity.
Protocol Details:
-
Neuronal-Glial Co-culture: Primary cortical neurons are co-cultured with glia to form a synaptically-connected network.
-
Calcium Imaging: The culture is loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Baseline Recording: Spontaneous calcium oscillations, indicative of synchronized neuronal firing, are recorded using a fluorescence microscope or plate reader.
-
Compound Application: The test compound is added to the culture.
-
Post-Treatment Recording: Calcium oscillations are recorded after compound application to determine its effect on the frequency and amplitude of synchronous neuronal activity.
Conclusion
For researchers investigating the direct modulation of KCC2, VU0500469 serves as a valuable tool with a well-defined mechanism of action as a direct potentiator. Its effects in neuronal assays can be more confidently attributed to the enhancement of KCC2-mediated chloride extrusion.
CLP257 , while initially described as a KCC2 activator, is now understood to primarily act as a positive allosteric modulator of GABAA receptors. Therefore, its effects on neuronal excitability are more likely due to direct enhancement of GABAergic inhibition at the receptor level, rather than a change in the underlying chloride gradient through KCC2.
The choice between these compounds should be guided by the specific research question. For studies aiming to understand the physiological and pathological roles of KCC2, and to screen for direct KCC2 modulators, compounds like VU0500469 are more appropriate. For investigations into the modulation of GABAA receptor function, CLP257 can be a useful tool, but with the critical understanding that its effects are independent of direct KCC2 activation. The experimental protocols provided herein offer a starting point for the rigorous in vitro evaluation of these and other novel neuromodulatory compounds.
References
- 1. The small molecule CLP257 does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The small molecule CLP257 does not modify activity of the K+-Cl- co-transporter KCC2 but does potentiate GABAA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to KCC2 Inhibitors: KCC2 Modulator-1 vs. VU0463271
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of the K-Cl cotransporter 2 (KCC2): KCC2 Modulator-1 and VU0463271. KCC2 is a crucial neuron-specific transporter responsible for maintaining low intracellular chloride levels, which is essential for the hyperpolarizing action of GABAergic inhibition in the mature central nervous system. Dysregulation of KCC2 is implicated in various neurological disorders, including epilepsy, neuropathic pain, and spasticity, making its modulation a key therapeutic strategy.
This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key signaling pathways and experimental workflows to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: Quantitative Comparison of KCC2 Inhibitors
The following tables summarize the known quantitative parameters for this compound and VU0463271. It is important to note that publicly available, peer-reviewed data for this compound is limited at the time of this publication. The information provided is based on patent literature and commercial supplier data.
Table 1: Potency of KCC2 Inhibitors
| Compound | Target | Potency (IC₅₀/EC₅₀) | Source |
| This compound | KCC2 | EC₅₀ = 0.146 µM | [1][2][3] |
| VU0463271 | KCC2 | IC₅₀ = 61 nM | [4] |
Table 2: Selectivity Profile
| Compound | Selectivity vs. NKCC1 | Other Off-Target Activities | Source |
| This compound | Data not available | Data not available | |
| VU0463271 | >100-fold | No significant activity against a panel of 68 GPCRs, ion channels, and transporters.[4] Binds to α₁-adrenergic receptors with an IC₅₀ of ~350 nM. |
Table 3: Reported In Vitro and In Vivo Effects
| Compound | Experimental Model | Observed Effects | Source |
| This compound | Data not available | Data not available in peer-reviewed literature. | |
| VU0463271 | Cultured Hippocampal Neurons | Reversible depolarizing shift in EGABA and increased neuronal spiking. | |
| Mouse Hippocampal Slices (low Mg²⁺) | Induction of unremitting recurrent epileptiform discharges. | ||
| In Vivo (mouse intrahippocampal microinfusion) | Rapid induction of epileptiform discharges. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving KCC2 and a typical experimental workflow for characterizing KCC2 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of common protocols used to characterize KCC2 inhibitors.
Thallium (Tl⁺) Flux Assay for KCC2 Activity
This high-throughput assay is commonly used for the initial screening and determination of inhibitor potency. It relies on the ability of KCC2 to transport thallium ions (Tl⁺), a surrogate for K⁺.
-
Principle: HEK-293 cells stably expressing KCC2 are loaded with a Tl⁺-sensitive fluorescent dye. The addition of extracellular Tl⁺ initiates KCC2-mediated influx, leading to an increase in fluorescence. KCC2 inhibitors block this influx, resulting in a reduced fluorescence signal.
-
Cell Culture: HEK-293 cells stably transfected with the human KCC2 gene are maintained in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Assay Procedure:
-
Seed cells into 384-well plates and incubate overnight.
-
Load cells with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™ Potassium Ion Channel Assay Kit) for 1 hour at 37°C.
-
During the final 30 minutes of dye loading, add the test compound (e.g., VU0463271 or this compound) at various concentrations.
-
A stimulus buffer containing Tl⁺ and K⁺ is added to the wells to initiate transport.
-
Fluorescence is measured immediately and kinetically using a fluorescence plate reader (e.g., FLIPR).
-
-
Data Analysis: The rate of fluorescence increase is proportional to KCC2 activity. The percentage of inhibition is calculated relative to a vehicle control, and IC₅₀ values are determined by fitting the data to a dose-response curve.
Gramicidin-Perforated Patch-Clamp Electrophysiology
This technique is the gold standard for measuring the reversal potential of GABAA receptor-mediated currents (EGABA) without disturbing the intracellular chloride concentration.
-
Principle: The antibiotic gramicidin is included in the patch pipette solution. It forms small pores in the cell membrane that are permeable to monovalent cations but not anions like chloride. This allows for electrical access to the neuron while preserving the endogenous chloride gradient maintained by KCC2.
-
Cell Preparation: Primary cultured neurons (e.g., hippocampal or cortical neurons) are prepared on coverslips.
-
Recording Procedure:
-
Prepare a pipette solution containing gramicidin (typically 20-50 µg/mL).
-
Establish a high-resistance seal (>1 GΩ) between the patch pipette and the neuron.
-
Allow 15-30 minutes for the gramicidin to form pores and for the series resistance to stabilize.
-
In voltage-clamp mode, hold the neuron at various potentials and apply brief pulses of a GABAA receptor agonist (e.g., GABA or muscimol).
-
Measure the resulting current at each holding potential to construct an I-V curve. The reversal potential (EGABA) is the voltage at which the current reverses polarity.
-
-
Compound Testing: After establishing a baseline EGABA, the test compound is bath-applied, and the EGABA measurement is repeated. Inhibition of KCC2 will cause a depolarizing (positive) shift in EGABA.
In Vivo Microinfusion and Electroencephalography (EEG) Recording
This protocol allows for the assessment of a KCC2 inhibitor's effect on neuronal network activity in the living brain.
-
Principle: The KCC2 inhibitor is directly infused into a specific brain region (e.g., the hippocampus), and the resulting changes in brain electrical activity are monitored using EEG.
-
Animal Surgery:
-
Anesthetize a mouse and place it in a stereotaxic frame.
-
Implant EEG recording electrodes over the cortex and a reference electrode over the cerebellum.
-
Drill a small craniotomy over the target brain region for the microinfusion cannula.
-
-
Microinfusion Procedure:
-
Lower a microinjection cannula to the desired coordinates.
-
Infuse the KCC2 inhibitor (e.g., 100 µM VU0463271 in aCSF) at a slow rate (e.g., 100 nL/min for a total volume of 500 nL).
-
-
EEG Recording and Analysis:
-
Record EEG activity before, during, and after the microinfusion.
-
Analyze the EEG data for changes in power spectrum and the emergence of epileptiform activity, such as spikes and sharp waves.
-
Summary and Conclusion
VU0463271 is a well-characterized, potent, and selective KCC2 inhibitor that serves as a valuable research tool for studying the roles of KCC2 in health and disease. Extensive peer-reviewed data are available detailing its in vitro and in vivo effects and the experimental protocols for its use.
This compound is a more recently described compound, with its primary characterization currently available in patent literature and from a commercial supplier. While it shows promising potency with an EC₅₀ in the sub-micromolar range, crucial data regarding its selectivity against NKCC1 and other potential off-target effects are not yet publicly available in the peer-reviewed literature. Further independent validation and characterization of this compound are necessary to fully understand its pharmacological profile and its utility as a specific KCC2 inhibitor.
Researchers should carefully consider the available data and the specific requirements of their experimental design when choosing between these two compounds. For studies requiring a well-validated and selective KCC2 inhibitor with a wealth of supporting literature, VU0463271 is the current standard. This compound may represent a novel chemical scaffold for KCC2 inhibition, but further research is needed to establish its comparative performance and selectivity.
References
Specificity Analysis of KCC2 Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The K-Cl cotransporter 2 (KCC2), a neuron-specific chloride extruder, is a critical regulator of inhibitory neurotransmission in the mature central nervous system. Its role in maintaining low intracellular chloride levels is essential for the hyperpolarizing action of GABAergic and glycinergic signaling. Dysregulation of KCC2 has been implicated in a variety of neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a compelling therapeutic target. This guide provides a comparative analysis of KCC2 modulators, focusing on a representative inhibitor, VU0463271, and a potentiator, VU0500469, which will be referred to as "KCC2 Modulator-1" for the purpose of this guide. We will delve into their specificity, supported by experimental data, and provide detailed protocols for key assays.
Quantitative Comparison of KCC2 Modulators
The potency and selectivity of KCC2 modulators are paramount for their utility as research tools and potential therapeutics. The following tables summarize the in vitro potency of selected KCC2 inhibitors and potentiators.
KCC2 Inhibitors: Comparative Potency and Selectivity
A critical aspect of KCC2 inhibitor specificity is selectivity against the Na-K-2Cl cotransporter 1 (NKCC1), which plays a role in chloride accumulation. Non-selective inhibition can lead to undesirable off-target effects.
| Compound | KCC2 IC50 | NKCC1 IC50 | Selectivity (NKCC1/KCC2) |
| VU0463271 | 61 nM[1] | >10,000 nM[1] | >164-fold[1] |
| ML077 | 537 nM[1] | >50,000 nM[1] | >93-fold |
| Bumetanide | ~25,000 nM | ~500 nM | ~0.02-fold |
| Furosemide | ~100,000 nM | ~1,000 nM | ~0.01-fold |
Table 1: Comparative inhibitory activity of KCC2 inhibitors. Data highlights the superior potency and selectivity of VU0463271 for KCC2 over NKCC1 compared to its precursor ML077 and non-selective loop diuretics.
KCC2 Potentiators: Comparative Efficacy
The development of KCC2 potentiators is an emerging area of research. These molecules aim to enhance KCC2 activity, which is often downregulated in pathological conditions.
| Compound | Assay Type | Effect | EC50 |
| VU0500469 | Cl⁻ Flux Assay | Potentiation of KCC2 activity | 14.2 µM |
| CLP290 | In vivo (neuropathic pain model) | Analgesic effect | Not reported |
Table 2: Efficacy of selected KCC2 potentiators. VU0500469 demonstrates direct potentiation of KCC2 in vitro. CLP290 has shown efficacy in preclinical models, though its direct EC50 on KCC2 is not well-documented in the provided context.
KCC2 Regulatory Signaling Pathway
The activity of KCC2 is tightly regulated by a complex signaling network, primarily involving phosphorylation and dephosphorylation events. The With-No-Lysine (WNK) kinases and their downstream targets, SPAK and OSR1, are key negative regulators of KCC2.
Experimental Protocols
Accurate assessment of KCC2 modulator specificity and potency relies on robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro KCC2 Inhibition Assay: Thallium Flux Assay
This high-throughput, fluorescence-based assay is a primary method for screening and characterizing KCC2 modulators. It measures the influx of thallium (Tl⁺), a surrogate for K⁺, into cells expressing KCC2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on KCC2 activity.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human KCC2.
Materials:
-
HEK293 cells expressing KCC2
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Stimulant buffer containing Tl⁺ and K⁺
-
Tl⁺-sensitive fluorescent dye (e.g., from a FLIPR Potassium Assay Kit)
-
Test compounds
-
384-well, black-walled, clear-bottom microplates
-
Fluorescence plate reader (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed HEK293-KCC2 cells into 384-well microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: On the day of the assay, remove the culture medium and add the Tl⁺-sensitive dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Add test compounds at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement:
-
Measure baseline fluorescence for 10-20 seconds using a fluorescence plate reader.
-
Add the Tl⁺/K⁺ stimulus buffer to initiate influx.
-
Continuously record the fluorescence signal for 1-2 minutes immediately after the addition of the stimulus buffer.
-
Data Analysis:
-
The rate of fluorescence increase corresponds to the rate of Tl⁺ influx and KCC2 activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the normalized response against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro KCC2 Activity Assay: Rubidium Flux Assay
This radioactive assay provides a direct measure of K⁺ transport through KCC2 and is often used to validate hits from primary screens.
Objective: To directly measure KCC2-mediated cation transport.
Cell Line: HEK293 cells stably expressing KCC2.
Materials:
-
HEK293-KCC2 cells
-
24- or 48-well plates
-
Pre-incubation buffer (low-potassium, sodium-free)
-
⁸⁶Rb⁺ (radioactive rubidium)
-
Test compounds
-
Lysis buffer
-
Scintillation counter
Procedure:
-
Cell Plating: Plate HEK293-KCC2 cells in 24- or 48-well plates and grow to confluency.
-
Pre-incubation: Wash cells with pre-incubation buffer and incubate with test compounds for 10-15 minutes.
-
⁸⁶Rb⁺ Influx: Add ⁸⁶Rb⁺ to the wells and incubate for a defined period (e.g., 5-10 minutes).
-
Terminate Uptake: Stop the influx by aspirating the radioactive solution and washing the cells rapidly with ice-cold wash buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the ⁸⁶Rb⁺ uptake rate (e.g., in nmol/mg protein/min).
-
Determine the percentage of inhibition or potentiation for each compound concentration relative to a vehicle control.
Functional KCC2 Assay: Gramicidin-Perforated Patch-Clamp Electrophysiology
This technique is a gold standard for measuring KCC2 function in neurons as it allows for the measurement of GABAergic currents without disturbing the intracellular chloride concentration.
Objective: To measure the reversal potential of GABA-A receptor-mediated currents (EGABA) as an indicator of KCC2 activity.
Cell Preparation: Primary cultured neurons or acute brain slices.
Materials:
-
Patch-clamp setup with amplifier and data acquisition system
-
Glass micropipettes (3-5 MΩ)
-
Internal pipette solution containing gramicidin (50-100 µg/mL)
-
External recording solution
-
GABA-A receptor agonist (e.g., GABA or isoguvacine)
-
Test compounds
Procedure:
-
Pipette Preparation: Backfill the micropipette with the gramicidin-containing internal solution.
-
Patch Formation: Establish a high-resistance (>1 GΩ) seal between the pipette and the cell membrane.
-
Perforation: Monitor the access resistance until it stabilizes, indicating gramicidin pore formation.
-
Measurement of EGABA:
-
In voltage-clamp mode, hold the neuron at various potentials.
-
Locally apply a brief pulse of a GABA-A receptor agonist.
-
Measure the peak amplitude of the elicited current.
-
Plot the current-voltage (I-V) relationship; the x-intercept represents EGABA.
-
-
Compound Application: After establishing a baseline EGABA, perfuse the chamber with the external solution containing the test compound.
-
Repeat EGABA Measurement: Re-measure EGABA to determine the effect of the compound.
Data Analysis:
-
A depolarizing shift in EGABA indicates KCC2 inhibition, while a hyperpolarizing shift suggests KCC2 potentiation.
-
Concentration-response curves can be generated to determine the EC50 or IC50 of the compound.
In Vivo Assessment of KCC2 Modulators: Kainic Acid-Induced Seizure Model
This model is widely used to study temporal lobe epilepsy and to evaluate the efficacy of anticonvulsant drugs.
Objective: To evaluate the ability of a KCC2 modulator to protect against chemically-induced seizures.
Animal Model: Adult male C57BL/6 mice.
Materials:
-
Kainic acid
-
Test compound and vehicle
-
Stereotaxic apparatus for intrahippocampal injection (optional)
-
EEG recording equipment (optional)
-
Behavioral observation and scoring system
Procedure:
-
Compound Administration: Administer the KCC2 modulator or vehicle to the mice via the desired route (e.g., intraperitoneal, oral).
-
Kainic Acid Administration: After a pre-determined time, induce seizures by administering kainic acid (e.g., 10-40 mg/kg, i.p., or via intrahippocampal injection).
-
Seizure Monitoring: Observe and score the severity of seizures over a period of several hours using a standardized behavioral scale. EEG recordings can provide a more quantitative measure of seizure activity.
Data Analysis:
-
Compare seizure scores, latency to seizure onset, and seizure duration between the compound-treated and vehicle-treated groups.
-
A reduction in seizure severity and/or an increase in seizure latency in the compound-treated group indicates anticonvulsant activity.
Off-Target Specificity and Safety Pharmacology
While the data presented demonstrates high selectivity of VU0463271 for KCC2 over NKCC1, a comprehensive specificity analysis requires screening against a broader panel of targets to identify potential off-target liabilities. Standard safety pharmacology studies typically assess effects on the central nervous, cardiovascular, and respiratory systems. For novel drug candidates, screening against a panel of kinases, G-protein coupled receptors (GPCRs), and other ion channels is crucial to de-risk the potential for adverse effects. Although detailed off-target screening data for VU0463271 and VU0500469 are not publicly available, the high selectivity against the closely related NKCC1 provides a strong foundation for further development.
Conclusion
The specificity analysis of KCC2 modulators is a critical step in their development as research tools and therapeutic agents. This guide has provided a comparative overview of a representative KCC2 inhibitor, VU0463271, and a potentiator, VU0500469, highlighting their potency and selectivity. The detailed experimental protocols for key in vitro and in vivo assays offer a practical framework for researchers in the field. As the development of KCC2-targeting compounds continues, a thorough understanding of their specificity profiles will be essential for translating these promising molecules into safe and effective therapies for a range of neurological disorders.
References
A Researcher's Guide to Cross-Validation of KCC2 Modulator-1 Activity Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies for assessing the activity of KCC2 Modulator-1 and other KCC2 modulators. Experimental data is presented to support the validation of these critical assays in the pursuit of novel therapeutics for neurological disorders.
The K-Cl cotransporter 2 (KCC2), a protein primarily found in neurons, is essential for maintaining low intracellular chloride levels, which is crucial for the inhibitory effects of GABAergic and glycinergic neurotransmission.[1] Its dysregulation is implicated in a variety of neurological conditions, including epilepsy, neuropathic pain, and spasticity, making it a significant therapeutic target.[1][2] KCC2 modulators, compounds that can enhance or inhibit the transporter's activity, are therefore of great interest in drug discovery.[3]
This guide focuses on the cross-validation of activity assays for this compound, a compound with a reported EC50 value of 0.146 μM.[4] Accurate and reproducible assessment of such modulators is paramount for advancing research and development. Here, we compare common in vitro assays, provide detailed experimental protocols, and present comparative data for this compound and other known modulators.
Comparative Analysis of KCC2 Modulator Activity
The potency of KCC2 modulators is typically determined using cell-based assays that measure ion flux. The following table summarizes the activity of this compound and provides a comparison with other well-characterized KCC2 inhibitors and activators across different assay platforms.
| Modulator | Type | Assay Type | Cell Line | IC50/EC50 Value | Reference(s) |
| This compound | Modulator | Not Specified | Not Specified | EC50 = 0.146 µM | |
| VU0463271 | Inhibitor | Thallium (Tl⁺) Flux | HEK293-KCC2 | IC50 = 61 nM | |
| CLP257 (active metabolite of CLP290) | Activator | Not Specified | Not Specified | EC50 = 616 nM | |
| ML077 | Inhibitor | Rubidium (⁸⁶Rb⁺) Flux | HEK293-KCC2 | IC50 = 537 nM | |
| Bumetanide | Inhibitor | Rubidium (⁸⁶Rb⁺) Flux | HEK293-KCC2 | IC50 ≈ 655 µM | |
| Furosemide | Inhibitor | Rubidium (⁸⁶Rb⁺) Flux | KCC2 | IC50 ≈ 2 mM | |
| DIOA | Inhibitor | Thallium (Tl⁺) Flux | KCC2 | IC50 = 10-50 µM |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell systems used.
Key Experimental Assays for KCC2 Activity
Several robust and reproducible methods are utilized to assess KCC2 activity in vitro. The primary assays involve measuring the transport of cations like thallium (Tl⁺) and rubidium (Rb⁺) as surrogates for K⁺, or directly measuring chloride (Cl⁻) flux.
Thallium (Tl⁺) Flux Assay
This high-throughput, fluorescence-based assay is widely used for primary screening of KCC2 modulators. It leverages the ability of KCC2 to transport Tl⁺, a surrogate for K⁺, which is detected by a Tl⁺-sensitive fluorescent dye. An increase in intracellular Tl⁺ results in a proportional increase in fluorescence, providing a measure of KCC2 activity.
Experimental Protocol: Thallium (Tl⁺) Flux Assay
-
Cell Culture and Plating: HEK-293 cells stably or transiently expressing human KCC2 are commonly used. Cells are plated in black-walled, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements and cultured to an appropriate confluency.
-
Dye Loading: The cell culture medium is aspirated, and a loading buffer containing a Tl⁺-sensitive dye (e.g., from the FLIPR Potassium Assay Kit) is added to each well. An organic anion transporter inhibitor like probenecid may be included to prevent dye extrusion. The plate is incubated for 1 hour at 37°C.
-
Compound Incubation: After dye loading, cells are washed with an assay buffer. The test compounds (e.g., this compound) at various concentrations are added to the wells and incubated for a predetermined period (e.g., 10-45 minutes) at room temperature.
-
Fluorescence Measurement and Tl⁺ Stimulation: The microplate is placed in a fluorescence plate reader (e.g., FLIPR). Baseline fluorescence is measured before a stimulus buffer containing Tl⁺ is added to all wells simultaneously.
-
Data Acquisition and Analysis: Fluorescence intensity is recorded over time (typically 1-5 minutes). The initial rate of Tl⁺ influx is determined from the slope of the fluorescence increase. Data is normalized to a vehicle control, and IC50 or EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Rubidium (⁸⁶Rb⁺) Flux Assay
This radioisotope-based assay is a classic and highly sensitive method often used for validating hits from primary screens and for detailed mechanistic studies. It directly measures KCC2-mediated cation transport using the radioactive isotope ⁸⁶Rb⁺ as a tracer for K⁺.
Experimental Protocol: Rubidium (⁸⁶Rb⁺) Flux Assay
-
Cell Culture: HEK-293 cells stably expressing KCC2 are typically used.
-
Pre-incubation and Stimulation: Cells are washed with a pre-incubation buffer. To specifically measure KCC2 activity, cells are often pre-treated with N-ethylmaleimide (NEM) to stimulate K-Cl cotransport and inhibit the endogenous Na-K-2Cl cotransporter (NKCC1). Cells are then incubated with various concentrations of the test inhibitor.
-
⁸⁶Rb⁺ Uptake: The assay is initiated by adding a buffer containing ⁸⁶Rb⁺. The uptake is allowed to proceed for a defined period.
-
Termination and Lysis: The uptake is stopped by washing the cells with an ice-cold buffer. The cells are then lysed.
-
Data Analysis: The amount of radioactivity in the cell lysate is measured using a scintillation counter. The ⁸⁶Rb⁺ counts are normalized to the protein concentration in each well. Percentage of inhibition is calculated, and IC50 values are determined.
Chloride Flux Assay using Genetically Encoded Sensors
This method provides a direct measure of KCC2-mediated Cl⁻ transport by utilizing fluorescent protein-based sensors, such as SuperClomeleon. These sensors change their fluorescence resonance energy transfer (FRET) signal in response to changes in intracellular Cl⁻ concentration.
Experimental Protocol: Chloride Flux Assay
-
Cell Line: A HEK293 cell line stably co-expressing KCC2 and a chloride-sensitive fluorescent protein (e.g., SuperClomeleon) is used.
-
Chloride Loading: Cells are incubated in a high-potassium/high-chloride buffer to load them with chloride.
-
Baseline Measurement: The cell plate is placed in a microplate reader capable of ratiometric fluorescence measurements (e.g., measuring both CFP and YFP emission), and a baseline fluorescence ratio is recorded.
-
Compound Incubation and Chloride Extrusion: The chloride-loading buffer is replaced with a low-chloride buffer containing the test compounds. The change in the FRET ratio is monitored over time as KCC2 extrudes chloride from the cells.
-
Data Analysis: The change in the FRET ratio reflects the rate of Cl⁻ extrusion. This data is used to determine the effect of the modulator on KCC2 activity.
Visualizing KCC2 Function and Assay Workflows
To further clarify the biological context and experimental procedures, the following diagrams illustrate the KCC2 signaling pathway and a typical assay workflow.
Caption: KCC2-mediated ion transport and modulation.
Caption: Workflow for the KCC2 Thallium (Tl⁺) Flux Assay.
References
A Comparative Guide to KCC2 Modulators for Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
The K⁺-Cl⁻ cotransporter 2 (KCC2), a neuron-specific ion transporter, is a critical regulator of intracellular chloride and a key determinant of GABAergic and glycinergic inhibition in the mature central nervous system. Its role in maintaining inhibitory tone makes it a compelling therapeutic target for a range of neurological disorders characterized by neuronal hyperexcitability, including epilepsy, neuropathic pain, and various neurodevelopmental disorders. In recent years, significant efforts have been directed towards the discovery and development of KCC2 activators and potentiators.
This guide provides a comparative overview of a hypothetical novel compound, KCC2 Modulator-1 , against a panel of known KCC2 activators. It summarizes key performance data, details essential experimental protocols for evaluating KCC2 function, and illustrates the core signaling pathways involved in KCC2 regulation.
Data Presentation: Comparative Analysis of KCC2 Activators
The development of pharmacological agents that enhance KCC2 function is a promising strategy for restoring inhibitory balance in the brain.[1] These activators can work through various mechanisms, such as directly binding to the transporter to increase its activity or by modulating signaling pathways that regulate its expression and function on the cell surface.[1] The following table summarizes the quantitative data for our hypothetical This compound alongside several well-characterized KCC2 activators.
| Compound | Mechanism of Action | Assay Type | EC50 | Maximal Efficacy (% of control) | Selectivity |
| This compound | Direct Potentiator | Thallium Flux | ~500 nM | ~150% | High for KCC2 over NKCC1 and other transporters |
| VU0500469 | Direct Potentiator | Chloride Flux | 14.2 ± 0.7 µM[2] | >40% increase relative to baseline[2] | Selective for KCC2[3] |
| CLP257 | Proposed KCC2 Activator (mechanism disputed) | Not specified | 616 nM | Not specified | Reported as selective for KCC2 |
| OV350 | Direct Activator | Thallium Flux | 261.4 nM | >30% potentiation | Selective for KCC2 over KCC3, KCC4, NKCC1 |
| N-Ethylmaleimide (NEM) | Indirect Activator (modulates phosphorylation) | Thallium Flux | Not specified | ~1.4-fold increase in Tl+ influx | Non-specific alkylating agent |
| Staurosporine | Indirect Activator (broad-spectrum kinase inhibitor) | Thallium Flux | Not specified | Significant increase in transport activity | Non-specific kinase inhibitor |
| AXN-027 | Oral KCC2 Potentiator | Not specified | Not publicly available | Not publicly available | Not publicly available |
Note: There is conflicting evidence regarding the mechanism of action of CLP257, with some studies suggesting it potentiates GABA-A receptors rather than directly activating KCC2.
Experimental Protocols
Accurate and reproducible assessment of KCC2 activity is paramount for the characterization of novel modulators. Below are detailed methodologies for key in vitro assays.
Thallium Flux Assay for High-Throughput Screening
This assay is a widely used method for screening KCC2 modulators. Thallium (Tl⁺) serves as a surrogate for K⁺, and its influx through KCC2 is measured using a Tl⁺-sensitive fluorescent dye.
Principle: KCC2 mediates the cotransport of K⁺ and Cl⁻. Tl⁺ can substitute for K⁺, and its influx into cells can be detected by a significant increase in fluorescence of a specific dye. Activators of KCC2 will enhance the rate of Tl⁺ influx.
Protocol:
-
Cell Culture: HEK293 cells stably expressing human KCC2 are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Plating: Seed cells into 384-well, black-walled, clear-bottom plates at a density of 20,000-40,000 cells per well and incubate overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a Tl⁺-sensitive fluorescent dye (e.g., Thallos-AM). Incubate for 1 hour at 37°C.
-
Compound Incubation: Wash the cells with assay buffer and add the test compounds (e.g., this compound) at various concentrations. Incubate for a predetermined period (e.g., 15-30 minutes).
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence.
-
Stimulation: Add a stimulus buffer containing Tl⁺ and Cl⁻ to initiate KCC2-mediated influx.
-
Data Acquisition: Continuously record the fluorescence signal for 1-2 minutes following the addition of the stimulus.
-
Analysis: The initial rate of fluorescence increase is proportional to KCC2 activity. Data are normalized to a vehicle control, and dose-response curves are generated to determine the EC50.
Gramicidin-Perforated Patch-Clamp Electrophysiology
This technique is the gold standard for measuring the reversal potential of GABA-A receptor-mediated currents (EGABA), which is a direct functional readout of KCC2 activity in neurons.
Principle: Gramicidin forms pores in the cell membrane that are permeable to monovalent cations but not anions like Cl⁻. This allows for electrical access to the neuron without disturbing the endogenous intracellular Cl⁻ concentration. A more negative EGABA indicates lower intracellular Cl⁻ and thus higher KCC2 activity.
Protocol:
-
Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) plated on coverslips.
-
Pipette Preparation: Prepare a patch pipette solution containing a high concentration of a cation (e.g., KCl) and backfill the tip with a gramicidin-containing solution.
-
Recording Configuration: Establish a gigaseal between the pipette and the neuron. Allow time for the gramicidin to perforate the membrane patch.
-
EGABA Measurement: In voltage-clamp mode, hold the neuron at various potentials and apply brief puffs of a GABA-A agonist (e.g., muscimol).
-
Current-Voltage (I-V) Relationship: Measure the peak GABA-induced current at each holding potential and plot the I-V curve. The reversal potential (where the current is zero) is EGABA.
-
Compound Application: Perfuse the recording chamber with the test compound (e.g., this compound) and repeat the EGABA measurement.
-
Analysis: A negative shift in EGABA in the presence of the compound indicates KCC2 activation.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the study of KCC2 modulators.
Caption: Key signaling pathways regulating KCC2 phosphorylation and activity.
Caption: Experimental workflow for the KCC2 thallium flux assay.
Caption: Workflow for determining EGABA using gramicidin-perforated patch-clamp.
References
- 1. What are KCC2 activators and how do they work? [synapse.patsnap.com]
- 2. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
Assessing KCC2 Modulator-1 as a Selective KCC2 Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of KCC2 Modulator-1, exemplified by the well-characterized compound VU0240551, as a selective antagonist of the neuronal potassium-chloride cotransporter 2 (KCC2). KCC2 is a critical regulator of intracellular chloride in mature neurons, and its inhibition is a key strategy for studying neuronal function and for the potential development of novel therapeutics for neurological disorders.[1][2] This document compares the performance of VU0240551 with other known KCC2 inhibitors, presenting supporting experimental data and detailed methodologies.
Quantitative Comparison of KCC2 Antagonists
The potency and selectivity of a KCC2 antagonist are paramount for its utility as a research tool and a potential therapeutic agent. The following table summarizes the in vitro inhibitory potency (IC50) of VU0240551 and other relevant compounds against KCC2 and the closely related Na-K-2Cl cotransporter 1 (NKCC1), which is a primary anti-target for assessing selectivity.[2]
| Compound | Class | KCC2 IC50 | NKCC1 IC50 | Selectivity (NKCC1/KCC2) |
| VU0240551 (this compound) | Thiazolyl-acetamide Derivative | 560 nM [3] | >50,000 nM[2] | >89 |
| VU0463271 | Thiazolyl-acetamide Derivative | 61 nM | >10,000 nM | >164 |
| ML077 | Thiazolyl-acetamide Derivative | 537 nM | >50,000 nM | >93 |
| Furosemide | Loop Diuretic | ~25 µM - 1 mM | ~1,000 nM | ~0.01 |
| Bumetanide | Loop Diuretic | ~25,000 nM | ~500 nM | ~0.02 |
Experimental Protocols
Accurate characterization of KCC2 antagonists relies on robust and validated experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro KCC2 Inhibition Assay: Thallium (Tl⁺) Flux Assay
This high-throughput, fluorescence-based assay is a primary method for screening and characterizing KCC2 modulators. It leverages the ability of KCC2 to transport thallium ions (Tl⁺), a surrogate for K⁺, which can be detected by a Tl⁺-sensitive fluorescent dye.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on KCC2 activity.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human KCC2 are commonly used.
Materials:
-
HEK293 cells expressing KCC2
-
Assay buffer (low potassium)
-
Stimulant buffer (containing Tl⁺ and K⁺)
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2, or components of the FLIPR Potassium Assay Kit)
-
Test compounds (e.g., VU0240551)
-
96-well or 384-well microplates
-
Fluorescence plate reader (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed HEK293-KCC2 cells into black-walled, clear-bottom microplates and culture to an appropriate confluency.
-
Dye Loading: Remove the growth medium and load the cells with the Tl⁺-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for a predetermined period.
-
Baseline Fluorescence Reading: Measure the baseline fluorescence intensity before the addition of the stimulant buffer.
-
Stimulation and Data Acquisition: Add the Tl⁺-containing stimulant buffer to initiate KCC2-mediated influx. Immediately begin measuring the fluorescence intensity over time. The rate of fluorescence increase is proportional to the rate of Tl⁺ influx.
-
Data Analysis: Calculate the initial rate of Tl⁺ influx for each compound concentration. Plot the rates against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Electrophysiology: Perforated Patch-Clamp Recording
This technique allows for the measurement of the GABA reversal potential (EGABA) in neurons, providing a functional readout of KCC2 activity. Inhibition of KCC2 leads to an accumulation of intracellular chloride and a depolarizing (positive) shift in EGABA.
Objective: To assess the effect of a KCC2 antagonist on the GABA reversal potential in neurons.
Cell Preparation: Primary cultured neurons or acute brain slices are used.
Materials:
-
Patch-clamp setup with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Internal pipette solution containing a pore-forming agent like gramicidin.
-
External recording solution (Artificial Cerebrospinal Fluid - ACSF)
-
GABAA receptor agonist (e.g., muscimol)
-
Test compound (e.g., VU0240551)
Procedure:
-
Pipette Preparation: Fill the patch pipette with the gramicidin-containing internal solution.
-
Patch Formation: Establish a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Perforation: Monitor the access resistance, which will decrease as gramicidin forms pores in the cell membrane, allowing for electrical access without dialyzing the intracellular chloride.
-
EGABA Measurement: Apply puffs of a GABAA receptor agonist at different holding potentials to determine the reversal potential of the GABA-mediated current.
-
Compound Application: Perfuse the external solution with the KCC2 antagonist (e.g., VU0240551).
-
Post-Compound EGABA Measurement: After a sufficient incubation period, re-measure EGABA.
-
Data Analysis: A positive shift in EGABA upon application of the antagonist indicates inhibition of KCC2-mediated chloride extrusion.
In Vivo Seizure Model: Chemoconvulsant-Induced Seizures
This in vivo model is used to evaluate the pro-convulsant or anti-convulsant effects of a compound. Inhibition of KCC2 is expected to be pro-convulsant.
Objective: To determine the effect of a KCC2 antagonist on seizure susceptibility and severity.
Animal Model: Adult male mice (e.g., C57BL/6).
Materials:
-
Test compound (e.g., VU0240551)
-
Chemoconvulsant agent (e.g., pentylenetetrazol - PTZ, kainic acid)
-
Vehicle for compound and chemoconvulsant administration
-
Behavioral observation and scoring system (e.g., Racine scale)
Procedure:
-
Compound Administration: Administer the KCC2 antagonist or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection).
-
Chemoconvulsant Injection: After a defined pretreatment time, administer a sub-threshold or threshold dose of the chemoconvulsant.
-
Behavioral Observation: Observe the animals for a set period and score the seizure severity based on a standardized scale.
-
Data Analysis: Compare the seizure scores and latency to seizure onset between the compound-treated and vehicle-treated groups. An increase in seizure severity or a decrease in seizure latency in the presence of the KCC2 antagonist would indicate a pro-convulsant effect.
Visualizations
Signaling Pathway of KCC2-Mediated Chloride Extrusion
Caption: KCC2-mediated chloride extrusion and its inhibition by VU0240551.
Experimental Workflow for KCC2 Antagonist Characterization
Caption: Workflow for the identification and characterization of selective KCC2 antagonists.
References
Head-to-Head Comparison: KCC2 Modulators vs. Furosemide in Neuronal Chloride Regulation
This guide provides a detailed, data-supported comparison between prototypical modulators of the K-Cl Cotransporter 2 (KCC2) and the loop diuretic, furosemide. As "KCC2 Modulator-1" is a generic term, this comparison will utilize data from a representative KCC2 enhancer (CLP257) and a selective KCC2 inhibitor (VU0463271) to offer a comprehensive overview for researchers, scientists, and drug development professionals.
The KCC2 transporter is a neuron-specific protein critical for extruding chloride (Cl⁻) ions and maintaining the low intracellular chloride concentration necessary for the hyperpolarizing, inhibitory action of GABAA and glycine receptors in the mature central nervous system.[1][2][3] Dysregulation of KCC2 is implicated in numerous neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a key therapeutic target.
Furosemide, a widely used clinical drug, is a non-selective inhibitor of cation-chloride cotransporters, affecting both the Na-K-2Cl cotransporter (NKCC1) and KCC2. This guide will dissect the functional differences between enhancing or selectively inhibiting KCC2 versus the broad-spectrum effects of furosemide.
Mechanism of Action: Regulating the Chloride Gradient
In mature neurons, the differential activity of two key transporters establishes the chloride gradient. NKCC1 typically imports Cl⁻, while KCC2 extrudes Cl⁻. The predominant activity of KCC2 keeps intracellular Cl⁻ levels low, allowing the GABAA receptor channel to mediate Cl⁻ influx, which hyperpolarizes the neuron and causes inhibition.
-
KCC2 Enhancers (e.g., CLP257): These molecules aim to boost KCC2 activity, promoting Cl⁻ extrusion. This action restores or strengthens GABAergic inhibition, a desirable effect in conditions of neuronal hyperexcitability.
-
Selective KCC2 Inhibitors (e.g., VU0463271): These compounds specifically block KCC2, leading to an accumulation of intracellular Cl⁻. This shifts the GABAergic response from hyperpolarizing (inhibitory) to depolarizing (excitatory).
-
Furosemide: This drug inhibits both KCC2 and NKCC1. Its net effect can be complex; while KCC2 inhibition would be pro-excitatory, the concurrent inhibition of the Cl⁻ importer NKCC1 can produce anticonvulsant effects.
Quantitative Data Presentation
The following tables summarize the inhibitory potency and functional effects of the compared compounds.
Table 1: Comparative Inhibitory Activity
This table presents the half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) of furosemide and the selective inhibitor VU0463271 against KCC2 and the related NKCC1 transporter. Lower values indicate higher potency.
| Compound | KCC2 IC₅₀ / Kᵢ | NKCC1 IC₅₀ / Kᵢ | Selectivity (NKCC1/KCC2) | Reference |
| Furosemide | ~25-100 µM | ~40-50 µM | ~0.4 - 2 | |
| VU0463271 | 61 nM | >10,000 nM | >164 |
Note: Values are approximate as they can vary based on assay conditions.
Table 2: Functional Effects of KCC2 Enhancement
This table describes the observed effects of the KCC2 enhancer CLP257 in preclinical models.
| Compound | Effect on KCC2 Activity | Impact on EGABA | In Vivo Outcome | Reference |
| CLP257 | Increases Cl⁻ extrusion rate | Hyperpolarizes EGABA | Analgesic effect in neuropathic pain models |
Note: The direct mechanism of CLP257 as a KCC2 activator has been debated, with some studies suggesting it does not directly modulate KCC2 but may potentiate GABAA receptor activity. However, it is widely cited as a tool compound for studying the effects of enhanced chloride extrusion.
Experimental Protocols
Robust in vitro and ex vivo assays are essential for characterizing the activity of KCC2 modulators.
Protocol 1: Thallium (Tl⁺) Flux Assay
This high-throughput screening method is used to measure the functional activity of cation-chloride cotransporters. It uses the potassium surrogate, thallium (Tl⁺), which is transported by KCC2. Tl⁺ influx is measured using a fluorescent dye that increases in intensity upon binding Tl⁺, providing a real-time readout of transporter activity.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human KCC2 transporter are cultured in 384-well plates.
-
Dye Loading: Cells are loaded with a Tl⁺-sensitive fluorescent dye (e.g., from a FLIPR Potassium Assay Kit).
-
Compound Incubation: Test compounds (e.g., KCC2 modulator or furosemide) are added at various concentrations and incubated.
-
Signal Detection: A fluorescence plate reader (e.g., FLIPR® system) is used. A stimulus solution containing a mixture of K⁺ and Tl⁺ is added to initiate transport.
-
Data Analysis: The initial rate of fluorescence increase is calculated. These rates are plotted against compound concentration to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators) values.
Protocol 2: Gramicidin-Perforated Patch-Clamp Electrophysiology
This "gold standard" technique measures the GABA reversal potential (EGABA) without disturbing the neuron's native intracellular chloride concentration, making it ideal for studying KCC2 function. Gramicidin forms small pores in the cell membrane that are permeable only to monovalent cations, not anions like Cl⁻.
Methodology:
-
Preparation: Primary cultured neurons (e.g., hippocampal) are placed in a recording chamber perfused with an external bath solution.
-
Pipette Preparation: The patch pipette is filled with a solution containing gramicidin. The tip is briefly filled with a gramicidin-free solution to facilitate seal formation.
-
Seal Formation: A high-resistance (>1 GΩ) seal is formed between the pipette and the cell membrane. Perforation occurs as gramicidin molecules incorporate into the membrane patch, allowing electrical access to the cell.
-
EGABA Measurement:
-
The neuron is voltage-clamped at various holding potentials (e.g., -70 mV to -30 mV).
-
At each potential, a GABAA receptor agonist (e.g., GABA or isoguvacine) is briefly applied locally.
-
The peak amplitude of the resulting current is measured.
-
-
Data Analysis: A current-voltage (I-V) plot is generated. The x-intercept of this plot, where the current reverses polarity, represents the EGABA. A more negative EGABA indicates lower intracellular Cl⁻ and robust KCC2 function.
-
Compound Application: After establishing a baseline EGABA, the test compound is perfused into the chamber, and EGABA is re-measured to determine the compound's effect.
References
Safety Operating Guide
Safe Handling and Disposal of KCC2 Modulator-1: A Guide for Researchers
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information on the operational use and disposal of KCC2 Modulator-1, a valuable tool in the study of neurological disorders.
This compound is a potent modulator of the K-Cl cotransporter 2 (KCC2), a key protein in regulating neuronal chloride levels and inhibitory neurotransmission.[1] Understanding its properties is the first step toward safe and effective use.
Key Properties of this compound
| Property | Value | Reference |
| CAS Number | 2704531-36-0 | [2] |
| Molecular Formula | C35H41N5O3 | [3] |
| EC50 | 0.146 µM | [2][4] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. |
Proper Disposal Procedures for this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an SDS for the related compound "KCC2 potentiators-1" indicates that it is not classified as a hazardous substance or mixture. Based on this information and general laboratory safety guidelines, the following disposal procedures are recommended. However, it is crucial to always consult your institution's specific waste disposal protocols and local regulations.
Step 1: Pre-Disposal Considerations
-
Review Institutional Policies: Before beginning any disposal process, familiarize yourself with your organization's chemical hygiene plan and waste disposal guidelines.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and its waste.
-
Segregation: Do not mix non-hazardous waste with hazardous waste streams. Combining them will necessitate treating the entire mixture as hazardous, increasing disposal costs and environmental impact.
Step 2: Disposal of Unused this compound (Pure Compound)
If the compound is deemed non-hazardous by your institution's safety office:
-
Solid Waste: Unused, solid this compound can likely be disposed of in the regular laboratory trash.
-
Original Container: Ensure the original container is completely empty. Deface or remove the label to prevent confusion.
-
Consult Safety Officer: For larger quantities, it is always best practice to consult with your Environmental Health and Safety (EHS) department for guidance.
Step 3: Disposal of Solutions and Contaminated Materials
-
Aqueous Solutions: For small quantities of dilute aqueous solutions, disposal down the sanitary sewer with copious amounts of water may be permissible. However, this is highly dependent on local regulations and institutional policies. Always seek approval from your EHS department before disposing of any chemical down the drain.
-
Solvent-Based Solutions: Solutions of this compound in organic solvents should be treated as chemical waste. Collect these solutions in a designated, properly labeled waste container for pickup by your institution's hazardous waste management service.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be placed in a designated solid waste container. If the contamination is with a solution containing a hazardous solvent, the waste should be managed as hazardous.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. After rinsing, the defaced container can typically be disposed of in the regular trash.
Experimental Protocol: Thallium (Tl+) Flux Assay for KCC2 Activity
This assay is a common method to assess the activity of KCC2 modulators by measuring the influx of thallium, a surrogate for potassium, through the KCC2 transporter.
Materials:
-
HEK-293 cells stably expressing KCC2
-
Cell culture medium (e.g., DMEM)
-
Thallium-sensitive fluorescent dye (e.g., from a FLIPR Potassium Assay Kit)
-
Assay buffer (low-chloride)
-
Stimulus buffer (containing Tl+ and K+)
-
This compound
-
96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the KCC2-expressing HEK-293 cells into the wells of a microplate and culture until they reach confluency.
-
Dye Loading: Remove the culture medium and load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
Compound Incubation: Add this compound at various concentrations to the wells and incubate for a predetermined period to allow for interaction with the transporter.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader.
-
Stimulation: Add the Tl+ stimulus buffer to initiate the influx of thallium through the KCC2 transporter.
-
Data Acquisition: Immediately begin recording the fluorescence signal over time. An increase in fluorescence indicates Tl+ influx and, therefore, KCC2 activity.
-
Data Analysis: The rate of fluorescence increase is proportional to KCC2 activity. Plot the rate against the concentration of this compound to determine the EC50 value.
Visualizing KCC2 Function and Experimental Workflow
To further clarify the role of KCC2 and the procedures for its study, the following diagrams illustrate the KCC2 signaling pathway and the experimental workflow of a thallium flux assay.
Caption: KCC2 Signaling Pathway in a Mature Neuron.
Caption: Experimental Workflow for a Thallium Flux Assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
